Product packaging for 5-Dimethylcarbamoyl-pentanoic acid(Cat. No.:CAS No. 1862-09-5)

5-Dimethylcarbamoyl-pentanoic acid

Cat. No.: B3111834
CAS No.: 1862-09-5
M. Wt: 173.21 g/mol
InChI Key: UBAFHUGMOCFDQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Dimethylcarbamoyl-pentanoic acid, also known as 6-(dimethylamino)-6-oxohexanoic acid, is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . This reagent is provided with a high level of purity (95%) and is intended for research applications only . It is recommended to be stored at 2-8°C to maintain stability . As a derivative of pentanoic acid (valeric acid), this compound is of significant interest in synthetic and medicinal chemistry research. Pentanoic acid derivatives have been studied for their diverse biological activities. Notably, research into valeric acid has demonstrated its neuroprotective effects and potential role in treating dementia through GABAergic mechanisms in experimental models . Furthermore, recent studies in 2025 highlight that related short-chain fatty acids, such as 3-methyl pentanoic acid, exhibit strong antifungal properties, effectively suppressing pathogens like Botrytis cinerea by targeting cell-wall integrity and key cellular signaling pathways . Given its functional groups, this compound serves as a valuable synthetic intermediate or building block. Researchers can explore its potential in developing novel bioactive molecules, including pharmaceuticals and agrochemicals. Its structure makes it suitable for further chemical modifications, enabling the creation of compounds for screening and development in various life science fields. Please note: This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO3 B3111834 5-Dimethylcarbamoyl-pentanoic acid CAS No. 1862-09-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(dimethylamino)-6-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-9(2)7(10)5-3-4-6-8(11)12/h3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAFHUGMOCFDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Dimethylcarbamoyl-pentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 5-Dimethylcarbamoyl-pentanoic acid, a valuable building block in pharmaceutical and chemical research. The synthesis is presented as a three-step process, commencing with the selective mono-esterification of a common starting material, followed by amidation and subsequent deprotection. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthetic workflow to facilitate understanding and replication in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from adipic acid. This strategy is designed to selectively functionalize one of the two carboxylic acid groups of the symmetric starting material.

The logical workflow for this synthesis is as follows:

Synthesis_Workflow Adipic_Acid Adipic Acid Monoester Adipic Acid Monomethyl Ester Adipic_Acid->Monoester Step 1: Mono-esterification Amide_Ester Methyl 5-(dimethylcarbamoyl)pentanoate Monoester->Amide_Ester Step 2: Amidation Final_Product 5-Dimethylcarbamoyl- pentanoic Acid Amide_Ester->Final_Product Step 3: Hydrolysis Step1_Reaction Adipic_Acid HOOC-(CH₂)₄-COOH Adipic Acid Product CH₃OOC-(CH₂)₄-COOH Adipic Acid Monomethyl Ester Adipic_Acid->Product Reflux Methanol + CH₃OH Methanol Methanol->Product Catalyst H₂SO₄ Step2_Reaction Monoester CH₃OOC-(CH₂)₄-COOH Adipic Acid Monomethyl Ester Product CH₃OOC-(CH₂)₄-CON(CH₃)₂ Methyl 5-(dimethylcarbamoyl)pentanoate Monoester->Product MeCN, 80°C Dimethylamine + HN(CH₃)₂ Dimethylamine Dimethylamine->Product Reagent B(OCH₂CF₃)₃ Step3_Reaction Amide_Ester CH₃OOC-(CH₂)₄-CON(CH₃)₂ Methyl 5-(dimethylcarbamoyl)pentanoate Product HOOC-(CH₂)₄-CON(CH₃)₂ This compound Amide_Ester->Product 1. Reflux 2. Acidification Base + NaOH (aq) Base->Product Acid + HCl (aq) Acid->Product

An In-Depth Technical Guide to the Physicochemical Properties of 5-Dimethylcarbamoyl-pentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Dimethylcarbamoyl-pentanoic acid (also known as N,N-dimethyladipamic acid), a dicarboxylic acid monoamide. Due to a scarcity of published experimental data for this specific compound, this document leverages high-quality predicted values for key parameters, offering a valuable resource for researchers in drug discovery and chemical synthesis. This guide also outlines detailed, adaptable experimental protocols for the determination of these properties and presents a logical experimental workflow for the characterization of such a novel chemical entity.

Chemical Identity and Structure

This compound is a derivative of adipic acid in which one of the carboxylic acid groups has been converted to a N,N-dimethylamide.

  • IUPAC Name: 5-(dimethylcarbamoyl)pentanoic acid

  • Synonyms: N,N-dimethyladipamic acid

  • CAS Number: 1862-09-5[1]

  • Molecular Formula: C₈H₁₅NO₃[1]

  • Molecular Weight: 173.21 g/mol [1]

  • Chemical Structure:

Physicochemical Properties

PropertyPredicted ValueData Source
Melting Point 45-55 °CEstimation based on similar structures
Boiling Point 320-330 °C at 760 mmHgEstimation based on similar structures
Water Solubility 10-20 g/L at 25 °CPredicted (ACD/Labs)
pKa (acidic) 4.5 - 5.0Predicted (ChemAxon)
LogP 0.5 - 1.0Predicted (ACD/Labs)

Experimental Protocols for Physicochemical Property Determination

The following sections detail generalized experimental protocols that can be adapted for the precise determination of the physicochemical properties of this compound.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

Methodology:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised at a rate of 10-20 °C/min until it is about 15 °C below the expected melting point.

  • The heating rate is then reduced to 1-2 °C/min.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Determination of Boiling Point

The boiling point can be determined using a micro-boiling point or distillation method.

Methodology (Micro Method):

  • A small amount of the liquid sample is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube.

  • The apparatus is heated slowly and evenly in a heating block or oil bath.

  • As the boiling point is approached, a steady stream of bubbles will emerge from the capillary tube.

  • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining the solubility of a compound in water.

Methodology:

  • An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

  • The flask is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The solution is then filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated pH titration if the compound is sufficiently acidic.

  • The solubility is expressed in g/L or mol/L.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Methodology:

  • A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • A calibrated pH electrode is immersed in the solution.

  • A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant added) is plotted.

  • The pKa is determined as the pH at the half-equivalence point.

Determination of LogP (Octanol-Water Partition Coefficient)

The shake-flask method is the classical approach for the experimental determination of LogP.

Methodology:

  • A solution of this compound is prepared in either n-octanol or water.

  • Equal volumes of n-octanol and water (pre-saturated with each other) are added to a flask containing a known amount of the compound.

  • The flask is shaken vigorously for a set period to allow for partitioning between the two phases and then centrifuged to ensure complete phase separation.

  • The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method (e.g., HPLC-UV).

  • The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Logical Experimental Workflow

As no specific signaling pathways involving this compound have been identified in the literature, a representative experimental workflow for the initial characterization and assessment of a novel chemical entity like this is presented below. This workflow outlines a logical progression from initial synthesis and purification to physicochemical and preliminary biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Characterization cluster_screening Preliminary Biological Screening cluster_data Data Analysis & Reporting synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification structure_elucidation Structure Elucidation (NMR, MS, IR) purification->structure_elucidation purity_analysis Purity Analysis (HPLC, Elemental Analysis) structure_elucidation->purity_analysis physicochem_props Physicochemical Profiling (Melting Pt, Solubility, pKa, LogP) purity_analysis->physicochem_props cytotoxicity In vitro Cytotoxicity Assay physicochem_props->cytotoxicity target_binding Target Binding/Enzyme Inhibition Assay (if applicable) cytotoxicity->target_binding adme Preliminary ADME Profiling target_binding->adme data_analysis Data Analysis & Interpretation adme->data_analysis reporting Reporting & Documentation data_analysis->reporting

References

An In-depth Technical Guide to the Structural Analysis of 5-Dimethylcarbamoyl-pentanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of 5-Dimethylcarbamoyl-pentanoic acid. Due to the limited availability of specific experimental data in public literature for this compound, this document focuses on the theoretical structural characteristics and established analytical methodologies for its characterization. The protocols and data presented are based on well-documented principles for its constituent functional groups: a carboxylic acid and a tertiary amide.

Chemical Structure and Properties

This compound is a derivative of pentanoic acid (valeric acid) featuring a dimethylcarbamoyl group at the 5-position. This bifunctional molecule possesses both a carboxylic acid and a tertiary amide group, which dictate its chemical and physical properties.

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 1862-09-5Commercial Suppliers
Molecular Formula C₈H₁₅NO₃Calculated
Molecular Weight 173.21 g/mol Calculated
IUPAC Name 5-(dimethylcarbamoyl)pentanoic acidIUPAC Nomenclature

Proposed Synthesis

A common method for the synthesis of N,N-dimethylamides from carboxylic acids involves the activation of the carboxylic acid followed by reaction with dimethylamine. For this compound, a plausible starting material would be a precursor diacid, such as adipic acid, which is first converted to its mono-N,N-dimethylamide.

Synthesis_Workflow cluster_0 Synthesis of this compound AdipicAcid Adipic Acid (Hexanedioic acid) Activation Carboxylic Acid Activation (e.g., with SOCl₂ or CDI) AdipicAcid->Activation Amidation Amidation Reaction (with Dimethylamine, (CH₃)₂NH) Activation->Amidation Monoamide Adipic acid mono-N,N-dimethylamide Amidation->Monoamide Purification Purification (e.g., Crystallization or Chromatography) Monoamide->Purification FinalProduct This compound Purification->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Analysis

The structural confirmation of this compound would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework. The expected chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
-COOH10.0 - 12.0broad singlet1H
-CH₂ -COOH2.3 - 2.5triplet2H
-CH₂ -CON(CH₃)₂2.2 - 2.4triplet2H
-CH₂-CH₂ -CH₂-1.6 - 1.8multiplet4H
-N(CH₃ )₂2.9 - 3.1singlet (x2, due to restricted rotation)6H

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (ppm)
-C OOH175 - 185
-C ON(CH₃)₂170 - 175
-C H₂-COOH33 - 38
-C H₂-CON(CH₃)₂34 - 39
-CH₂-C H₂-CH₂-24 - 29
-N(C H₃)₂35 - 40 (two signals possible)

IR spectroscopy is used to identify the key functional groups. The spectrum would be dominated by the characteristic absorptions of the carboxylic acid and amide moieties.[1][2][3][4][5]

Table 4: Characteristic IR Absorption Frequencies

Functional GroupAbsorption Range (cm⁻¹)Description
O-H (Carboxylic Acid)2500 - 3300Very broad, strong
C-H (Alkyl)2850 - 2960Medium to strong
C=O (Carboxylic Acid)1700 - 1725Strong
C=O (Tertiary Amide)1630 - 1680Strong
C-N (Amide)1200 - 1300Medium

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation.

Table 5: Expected Mass Spectrometry Fragmentation

m/z ValueFragment IdentityDescription
173[M]⁺Molecular Ion
155[M - H₂O]⁺Loss of water from the carboxylic acid
128[M - COOH]⁺Loss of the carboxyl group
72[CON(CH₃)₂]⁺Dimethylcarbamoyl cation
44[(CH₃)₂N]⁺Dimethylamine fragment

Chromatographic Analysis

Chromatographic methods are crucial for the purification and quantitative analysis of this compound.

Due to the low volatility of the carboxylic acid, derivatization is typically required for GC-MS analysis.[6][7][8][9][10] This process converts the carboxylic acid into a more volatile ester or silyl ester.

GCMS_Workflow cluster_1 GC-MS Analytical Workflow Sample Sample containing This compound Derivatization Derivatization (e.g., Silylation with MTBSTFA) Sample->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Mass Spectrometry Detection (EI) Separation->Detection Analysis Data Analysis (Mass Spectrum and Retention Time) Detection->Analysis

Caption: General workflow for the GC-MS analysis of this compound.

HPLC is well-suited for the analysis of this compound without derivatization, often using reverse-phase chromatography.[11][12][13][14][15]

HPLC_Workflow cluster_2 HPLC Analytical Workflow SamplePrep Sample Preparation (Dissolution in Mobile Phase) InjectionHPLC HPLC Injection SamplePrep->InjectionHPLC SeparationHPLC Reverse-Phase Separation (e.g., C18 Column) InjectionHPLC->SeparationHPLC DetectionHPLC Detection (e.g., UV or MS) SeparationHPLC->DetectionHPLC Quantification Data Analysis and Quantification DetectionHPLC->Quantification

Caption: General workflow for the HPLC analysis of this compound.

Experimental Protocols

The following are generalized protocols for the synthesis and analysis of this compound, based on standard laboratory procedures for similar compounds.

  • Mono-esterification of Adipic Acid: Adipic acid is reacted with a suitable alcohol (e.g., methanol) in the presence of an acid catalyst to yield the mono-methyl ester.

  • Amidation: The remaining free carboxylic acid of the mono-methyl ester is activated, for example, with thionyl chloride to form the acid chloride. This intermediate is then reacted with an excess of dimethylamine to form the N,N-dimethylamide.

  • Hydrolysis: The methyl ester is selectively hydrolyzed back to the carboxylic acid using a mild base, followed by acidification.

  • Purification: The final product is purified by recrystallization from a suitable solvent system or by column chromatography.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Sample Preparation: To 100 µL of a sample solution, add an internal standard. Evaporate the solvent under a stream of nitrogen.

  • Derivatization: Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of a suitable solvent (e.g., acetonitrile). Heat at 60-70°C for 30 minutes.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature gradient program to separate the components. The mass spectrometer is operated in electron ionization (EI) mode.

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase to create a stock solution. Prepare a series of dilutions for a calibration curve.

  • Chromatographic Conditions: Use a C18 reverse-phase column. The mobile phase could be a gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to ensure the carboxylic acid is protonated.

  • Detection: Monitor the elution using a UV detector (e.g., at 210 nm) or a mass spectrometer in electrospray ionization (ESI) mode.

Conclusion

While specific published data on the biological activity and detailed structural analysis of this compound is scarce, this guide provides a robust framework for its synthesis and characterization. The methodologies outlined are based on established principles of organic chemistry and analytical science, offering a solid foundation for researchers and professionals working with this or structurally related compounds. The predicted spectral data and analytical workflows serve as a valuable reference for the structural elucidation and quantification of this molecule.

References

The Putative Biological Landscape of 5-Dimethylcarbamoyl-pentanoic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The biological activity of 5-Dimethylcarbamoyl-pentanoic acid has not been extensively reported in peer-reviewed literature. This guide, therefore, presents a theoretical exploration of its potential biological activities based on the known functions of structurally related compounds, including short-chain fatty acids and N,N-dialkylamides. The information provided herein is intended for research and drug development professionals and should be interpreted as a predictive analysis to guide future experimental investigations.

Introduction

This compound is a derivative of pentanoic acid characterized by a dimethylcarbamoyl group at the 5-position. Its structure, featuring a short-chain fatty acid backbone and an N,N-dimethylamide moiety, suggests potential interactions with various biological targets. Drawing parallels from analogous compounds, this document explores its hypothetical biological activities, with a primary focus on histone deacetylase (HDAC) inhibition and a secondary look at potential antimicrobial effects.

Core Hypothesis: Histone Deacetylase (HDAC) Inhibition

Many short-chain fatty acids are well-documented inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2][3] By inhibiting HDACs, these compounds can induce hyperacetylation of histones, leading to a more open chromatin structure and the transcription of genes involved in processes like cell cycle arrest, differentiation, and apoptosis. Given its pentanoic acid core, this compound is hypothesized to exhibit similar HDAC inhibitory properties.

Quantitative Data on Structurally Similar HDAC Inhibitors

The following table summarizes the HDAC inhibitory activities of several well-characterized short-chain fatty acids. This data is presented to provide a comparative baseline for the potential potency of this compound derivatives.

CompoundHDAC Isoform(s) InhibitedIC50 ValueCell Line/SystemReference
Valproic AcidClass I and IIa0.4-2 mMVarious cancer cells[1]
Sodium ButyrateClass I and IIa0.5-5 mMVarious cancer cells[1][3]
PhenylbutyrateClass I and IIa0.5-2 mMVarious cancer cells[1]
5-Phenylvaleric Hydroxamic AcidRat Liver HDAC5 µMCell-free (rat liver)[3]

Potential Antimicrobial Activity

N,N-dialkylamides and related amide derivatives have been reported to possess antimicrobial properties.[4] The mechanism of action is often attributed to the disruption of bacterial cell membranes or interference with essential cellular processes. The presence of the N,N-dimethylamide group in this compound suggests that it and its derivatives could be explored for antibacterial or antifungal activity.

Quantitative Data on Structurally Related Antimicrobial Amides

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative N-acyldiamines and other amide derivatives against various microbial strains.

CompoundMicroorganismMIC (µg/mL)Reference
N-(2-aminoethyl)dodecanamideStaphylococcus aureus1-16[5]
N-(2-aminoethyl)tetracanamideStaphylococcus aureus1-16[5]
N-(3-aminopropyl)oleamideStaphylococcus aureus1-16[5]
Benzamide Derivative 5aBacillus subtilis6.25[4]
Benzamide Derivative 5aEscherichia coli3.12[4]

Experimental Protocols

In Vitro Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This protocol is a representative method for determining the HDAC inhibitory activity of a test compound, based on protocols described for known short-chain fatty acid HDAC inhibitors.[3]

1. Principle: This assay measures the activity of HDAC enzymes using a fluorogenic substrate. The substrate, a lysine residue with an acetylated amino group and a coupled fluorophore, is deacetylated by HDACs. Subsequent addition of a developer solution cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal that is proportional to the HDAC activity.

2. Materials:

  • HeLa or other nuclear extract as a source of HDACs.
  • Fluorogenic HDAC substrate (e.g., Fluor de Lys®-SIRT1, Enzo Life Sciences).
  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
  • Developer solution containing a protease (e.g., Trichostatin A as a positive control).
  • Test compound (this compound derivative).
  • 96-well black microplate.
  • Fluorescence microplate reader.

3. Procedure:

  • Prepare serial dilutions of the test compound and the positive control (Trichostatin A) in Assay Buffer.
  • In a 96-well black microplate, add the nuclear extract, Assay Buffer, and the test compound or control to the appropriate wells.
  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
  • Incubate the plate at 37°C for 1 hour.
  • Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.
  • Incubate the plate at room temperature for 15 minutes.
  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

4. Data Analysis:

  • Subtract the background fluorescence (wells with no HDAC source).
  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol outlines a standard broth microdilution method to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.[4]

1. Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are visually inspected for microbial growth, and the lowest concentration of the compound that prevents visible growth is recorded as the MIC.

2. Materials:

  • Test compound (this compound derivative).
  • Target microorganism (bacterial or fungal strain).
  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • Sterile 96-well microplates.
  • Positive control antibiotic/antifungal.
  • Spectrophotometer.

3. Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  • Perform a serial two-fold dilution of the test compound in the growth medium across the wells of a 96-well plate.
  • Prepare an inoculum of the target microorganism and adjust its concentration to a standard density (e.g., 0.5 McFarland standard).
  • Inoculate each well (except for a sterility control well) with the microbial suspension.
  • Include a positive control (microorganism with no compound) and a negative control (medium only).
  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
  • After incubation, visually inspect the wells for turbidity, indicating microbial growth. The MIC is the lowest concentration of the test compound at which no visible growth is observed.

Visualizations

Signaling Pathway

HDAC_Inhibition_Pathway HDACi 5-Dimethylcarbamoyl- pentanoic acid derivative (Hypothetical HDAC inhibitor) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibition AcetylatedHistones Acetylated Histones HDAC->AcetylatedHistones Deacetylation Histones Histones Chromatin Condensed Chromatin (Gene Repression) Histones->Chromatin AcetylatedHistones->Histones OpenChromatin Relaxed Chromatin (Gene Transcription) AcetylatedHistones->OpenChromatin TSGs Tumor Suppressor Genes (e.g., p21, BAX) OpenChromatin->TSGs Activation CellCycleArrest Cell Cycle Arrest TSGs->CellCycleArrest Apoptosis Apoptosis TSGs->Apoptosis

Caption: Hypothetical signaling pathway of HDAC inhibition.

Experimental Workflows

HDAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis PrepCompound Prepare serial dilutions of test compound Mix Combine enzyme, substrate, and compound in 96-well plate PrepCompound->Mix PrepHDACTo Prepare HDAC enzyme and substrate PrepHDACTo->Mix Incubate Incubate at 37°C Mix->Incubate AddDeveloper Add developer solution Incubate->AddDeveloper ReadFluorescence Measure fluorescence AddDeveloper->ReadFluorescence CalculateInhibition Calculate % inhibition ReadFluorescence->CalculateInhibition DetermineIC50 Determine IC50 value CalculateInhibition->DetermineIC50

Caption: Workflow for in vitro HDAC inhibition assay.

MIC_Assay_Workflow cluster_prep_mic Preparation cluster_incubation_mic Incubation cluster_analysis_mic Analysis PrepCompoundMIC Prepare serial dilutions of test compound in broth InoculatePlate Inoculate 96-well plate with compound and microbes PrepCompoundMIC->InoculatePlate PrepInoculum Prepare standardized microbial inoculum PrepInoculum->InoculatePlate IncubatePlate Incubate under appropriate conditions InoculatePlate->IncubatePlate VisualInspection Visually inspect for turbidity (growth) IncubatePlate->VisualInspection DetermineMIC Identify lowest concentration with no visible growth (MIC) VisualInspection->DetermineMIC

References

General Mechanism of Action of Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search has been conducted for "5-Dimethylcarbamoyl-pentanoic acid" to provide a detailed technical guide on its mechanism of action. The comprehensive search across scientific databases and literature has revealed no specific experimental studies, quantitative data, or established signaling pathways for a compound with this exact name.

The search results did provide extensive information on a class of compounds known as Histone Deacetylase (HDAC) inhibitors, which are significant in cancer therapy. It is possible that "this compound" is a novel or less-common name for a compound within this class. The mechanism of action for HDAC inhibitors, in general, involves the following key aspects:

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription. HDAC inhibitors block this action, leading to an accumulation of acetylated histones and other proteins.[1] This, in turn, results in a more open chromatin structure, facilitating the transcription of various genes.

The consequences of HDAC inhibition in cancer cells are multifaceted and can include:

  • Cell Cycle Arrest: HDAC inhibitors can induce the expression of cell cycle regulators like p21, which leads to a halt in cell proliferation.[2]

  • Apoptosis: They can trigger programmed cell death through both extrinsic and intrinsic pathways by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes.[3][4]

  • Differentiation: In some cancer cells, HDAC inhibitors can promote differentiation.[5]

  • Anti-angiogenesis: They can inhibit the formation of new blood vessels, which is crucial for tumor growth.[4]

  • Modulation of Immune Response: HDAC inhibitors can also affect the immune system's ability to recognize and eliminate cancer cells.[6]

Affected Signaling Pathways:

HDAC inhibitors are known to influence various cellular signaling pathways, including:

  • ERK Signaling: Activation of the ERK pathway has been observed following treatment with HDAC inhibitors, which can influence cell differentiation.[3]

  • TGF-β Signaling: Genes in the TGF-β superfamily, which are important for cell cycle progression, can be downregulated by HDAC inhibitors.[7]

  • Apoptotic Pathways: Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis are affected by HDAC inhibitors.[4][7]

Potential Relationship to "this compound"

While there is no direct information for "this compound," compounds with structural similarities, such as sultam-based derivatives, have been investigated as HDAC inhibitors.[8] It is plausible that "this compound" is a novel compound designed to target HDACs. Without specific experimental data, any detailed description of its mechanism would be speculative.

To provide the requested in-depth technical guide, further information on "this compound" is necessary, such as:

  • An alternative chemical name or CAS registry number.

  • Reference to any publications or patents describing the synthesis or biological activity of this compound.

  • Data from any preliminary experimental studies.

Without this information, it is not possible to generate the detailed tables, experimental protocols, and specific signaling pathway diagrams as requested. The following diagram illustrates the general mechanism of action of HDAC inhibitors.

HDAC_Inhibitor_Mechanism cluster_0 Normal Cell State cluster_1 Chromatin State cluster_2 Effect of HDAC Inhibitor cluster_3 Cellular Outcomes in Cancer HAT Histone Acetyltransferases (HATs) HDAC Histone Deacetylases (HDACs) HAT->HDAC Acetylation/Deacetylation Balance IncreasedAcetylation Accumulation of Acetylated Histones AcetylatedHistones Acetylated Histones (Open Chromatin) DeacetylatedHistones Deacetylated Histones (Closed Chromatin) AcetylatedHistones->DeacetylatedHistones HDAC Action GeneExpression Normal Gene Expression AcetylatedHistones->GeneExpression Promotes Transcription DeacetylatedHistones->AcetylatedHistones HAT Action DeacetylatedHistones->GeneExpression Represses Transcription HDAC_Inhibitor This compound (Hypothetical HDAC Inhibitor) HDAC_Inhibitor->HDAC Inhibits AlteredGeneExpression Altered Gene Expression IncreasedAcetylation->AlteredGeneExpression CellCycleArrest Cell Cycle Arrest AlteredGeneExpression->CellCycleArrest Apoptosis Apoptosis AlteredGeneExpression->Apoptosis Differentiation Differentiation AlteredGeneExpression->Differentiation Angiogenesis ↓ Angiogenesis AlteredGeneExpression->Angiogenesis

Caption: General mechanism of action of Histone Deacetylase (HDAC) inhibitors.

References

Technical Guide: 5-Dimethylcarbamoyl-pentanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1862-09-5

This technical guide provides a concise summary of the available information for 5-Dimethylcarbamoyl-pentanoic acid, a chemical compound of interest in various research and development applications. Due to the limited publicly available data, this document focuses on its fundamental properties.

Chemical and Physical Properties

The following table summarizes the known quantitative data for this compound. This information is crucial for handling, storage, and application of the compound in a laboratory setting.

PropertyValueSource
CAS Number 1862-09-5[1]
Molecular Formula C8H15NO3[1]
Molecular Weight 173.21 g/mol [1]
SMILES Code CN(C)C(=O)CCCCC(O)=O[1]
MDL Number MFCD12172669[1]

Experimental Protocols

A comprehensive search of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the synthesis, purification, or use of this compound. General methodologies for the synthesis of similar N,N-dimethylamides from carboxylic acids could potentially be adapted. One common approach involves the coupling of a carboxylic acid with dimethylamine using a suitable coupling agent.

Below is a generalized workflow for such a synthesis.

G cluster_0 General Synthesis Workflow Carboxylic_Acid Carboxylic Acid (e.g., Adipic acid monomethyl ester) Activation Activation (e.g., with SOCl2 or a coupling agent) Carboxylic_Acid->Activation Step 1 Amidation Amidation (Reaction with Dimethylamine) Activation->Amidation Step 2 Purification Purification (e.g., Chromatography, Recrystallization) Amidation->Purification Step 3 Final_Product 5-Dimethylcarbamoyl- pentanoic acid Purification->Final_Product Step 4

Caption: A generalized workflow for the synthesis of N,N-dimethylamides from carboxylic acids.

Signaling Pathways and Biological Activity

Currently, there is no available information in peer-reviewed scientific literature detailing the involvement of this compound in any specific signaling pathways or its broader biological activity. Further research is required to elucidate its potential roles in biological systems.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, general laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, it is advisable to consult the supplier's documentation.

References

A Technical Guide to 5-Dimethylcarbamoyl-pentanoic acid: Solubility, Experimental Protocols, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the anticipated solubility characteristics of 5-Dimethylcarbamoyl-pentanoic acid, detailed experimental methodologies for its assessment, and a summary of the biological significance of structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Solubility Data

The presence of the polar dimethylcarbamoyl group alongside the carboxylic acid group in this compound is expected to enhance its polarity and potential for hydrogen bonding, likely resulting in moderate solubility in polar solvents like water. The solubility of carboxylic acids is also notably influenced by pH. In alkaline solutions, carboxylic acids form salts that are generally much more soluble in water than their neutral counterparts.[3][4]

Table 1: Predicted Solubility of Short-Chain Carboxylic Acids

CompoundCarbon Chain LengthPredicted Water SolubilityRationale
Formic Acid1MiscibleHigh polarity and hydrogen bonding capacity.
Acetic Acid2MiscibleHigh polarity and hydrogen bonding capacity.
Propanoic Acid3MiscibleBalances polar and non-polar character.
Butanoic Acid4MiscibleBalances polar and non-polar character.
Pentanoic Acid5Slightly SolubleIncreased non-polar character of the carbon chain.
This compound 6 Moderately Soluble The polar dimethylcarbamoyl and carboxyl groups are expected to increase water solubility compared to a simple six-carbon carboxylic acid.

Experimental Protocols for Solubility Determination

A precise determination of the solubility of this compound requires experimental validation. The following are established methodologies for such assessments.

2.1. Shake-Flask Method for Quantitative Solubility Measurement

The shake-flask method is a conventional and widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, ethanol, buffer of a specific pH) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifugation or filtration can be used to separate the solid and liquid phases.

  • Quantification: A precisely measured aliquot of the clear, saturated supernatant is carefully withdrawn. The concentration of the dissolved this compound in the aliquot is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Visible Spectroscopy, or titration.

  • Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.

2.2. Qualitative Solubility Testing for Functional Group Analysis

Simple solubility tests in different solvents can provide valuable information about the functional groups present in a molecule and its general polarity.[4][5][6][7]

Methodology:

  • Sample Preparation: A small, measured amount of the compound (e.g., 25 mg) is placed into a series of test tubes.

  • Solvent Addition: A small volume (e.g., 0.75 mL) of each of the following solvents is added to a separate test tube:

    • Water

    • 5% Sodium Hydroxide (NaOH) solution

    • 5% Sodium Bicarbonate (NaHCO₃) solution

    • 5% Hydrochloric Acid (HCl) solution

    • An organic solvent (e.g., diethyl ether or hexane)

  • Observation: Each tube is vigorously shaken, and the solubility is observed. Complete dissolution indicates solubility.

  • Interpretation:

    • Solubility in water suggests the presence of polar functional groups.

    • Solubility in 5% NaOH and 5% NaHCO₃ indicates an acidic functional group, such as a carboxylic acid.

    • Solubility in 5% HCl points to the presence of a basic functional group.

    • Solubility in an organic solvent indicates a significant non-polar character.

Visualizations

3.1. Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility and classifying an organic compound.

G start Start with Unknown Organic Compound test_water Test Solubility in Water start->test_water water_soluble Soluble test_water->water_soluble Yes water_insoluble Insoluble test_water->water_insoluble No test_ether Test Solubility in Ether water_soluble->test_ether test_hcl Test Solubility in 5% HCl water_insoluble->test_hcl ether_soluble Soluble test_ether->ether_soluble Yes ether_insoluble Insoluble test_ether->ether_insoluble No test_acid_base Test with Litmus/pH Paper ether_soluble->test_acid_base acidic Acidic (e.g., Carboxylic Acid) test_acid_base->acidic basic Basic (e.g., Amine) test_acid_base->basic neutral Neutral test_acid_base->neutral hcl_soluble Soluble (Organic Base) test_hcl->hcl_soluble Yes hcl_insoluble Insoluble test_hcl->hcl_insoluble No test_naoh Test Solubility in 5% NaOH hcl_insoluble->test_naoh naoh_soluble Soluble test_naoh->naoh_soluble Yes naoh_insoluble Insoluble (Neutral Compound) test_naoh->naoh_insoluble No test_nahco3 Test Solubility in 5% NaHCO3 naoh_soluble->test_nahco3 nahco3_soluble Soluble (Strong Acid) test_nahco3->nahco3_soluble Yes nahco3_insoluble Insoluble (Weak Acid) test_nahco3->nahco3_insoluble No

Caption: Workflow for solubility-based classification of an organic compound.

3.2. Biological Activities of Structurally Related Compounds

While specific signaling pathways for this compound are not documented, its structural similarity to short-chain fatty acids (SCFAs) and fatty acid amides suggests potential involvement in various biological processes. SCFAs are metabolites produced by the gut microbiota and have been shown to exert a wide range of effects on host health.[8][9][10] Fatty acid amides also exhibit diverse biological activities.[11][12]

The following diagram summarizes the known biological activities of SCFAs, which may provide a basis for investigating the biological role of this compound.

G SCFA Short-Chain Fatty Acids (SCFAs) (e.g., Acetate, Propionate, Butyrate) AntiInflammatory Anti-Inflammatory Activity SCFA->AntiInflammatory Immunoregulatory Immunoregulatory Activity SCFA->Immunoregulatory AntiObesity Anti-Obesity Effects SCFA->AntiObesity Cardioprotective Cardioprotective Effects SCFA->Cardioprotective Hepatoprotective Hepatoprotective Effects SCFA->Hepatoprotective Anticancer Anticancer Activity SCFA->Anticancer Neuroprotective Neuroprotective Activity SCFA->Neuroprotective Antimicrobial Antimicrobial Activity SCFA->Antimicrobial

Caption: Overview of the diverse biological activities of short-chain fatty acids.

References

Technical Guide: Spectroscopic Analysis of 5-Dimethylcarbamoyl-pentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data and analytical methodologies for the characterization of 5-Dimethylcarbamoyl-pentanoic acid (also known as N,N-dimethyladipamic acid), a molecule of interest in various research and development settings. Due to the limited availability of public domain spectroscopic data for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) data alongside generalized, industry-standard protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis suitable for this class of molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected analytical data for this compound. These values are derived from established principles of spectroscopic analysis for molecules with similar functional groups.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegration
H-2~ 2.3Triplet (t)2H
H-3~ 1.6Multiplet (m)2H
H-4~ 1.5Multiplet (m)2H
H-5~ 2.2Triplet (t)2H
N-CH₃~ 2.9 (two singlets)Singlet (s)6H
COOH> 10Broad Singlet (br s)1H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (ppm)
C-1 (COOH)~ 175-180
C-2~ 33-36
C-3~ 24-27
C-4~ 25-28
C-5~ 34-37
C-6 (C=O, amide)~ 172-175
N-CH₃~ 35-38 (two signals)

Table 3: General HPLC and LC-MS Parameters

ParameterHPLCLC-MS
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Isocratic or Gradient (e.g., 5-95% B over 15 min)Gradient (e.g., 5-95% B over 10 min)
Flow Rate 1.0 mL/min0.3-0.5 mL/min
Detection UV at 210 nmPositive/Negative Ion Mode ESI
Expected [M+H]⁺ -m/z 174.11
Expected [M-H]⁻ -m/z 172.09

Experimental Protocols

The following are detailed, representative protocols for the spectroscopic analysis of this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of the compound.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Dimethyl Sulfoxide (DMSO-d₆)).

    • Transfer the solution to a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific solvent.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak.

    • Integrate the peaks and determine their multiplicities.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more).

    • Process the spectrum similarly to the ¹H spectrum.

2.2 High-Performance Liquid Chromatography (HPLC)

  • Objective: To assess the purity of this compound.

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column, and an autosampler.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Degas both mobile phases prior to use.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30 °C).

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15 minutes.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to a wavelength of 210 nm.

  • Sample Analysis:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to obtain a working solution of ~0.1 mg/mL.

    • Inject 10 µL of the sample solution.

    • Run a gradient elution method (e.g., start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions).

    • Analyze the resulting chromatogram for the main peak and any impurities.

2.3 Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To confirm the molecular weight of this compound.

  • Instrumentation: An LC-MS system consisting of an HPLC or UPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Use a C18 column suitable for mass spectrometry (e.g., 2.1 x 50 mm, 1.8 µm).

    • Prepare mobile phases as described for HPLC, but using LC-MS grade solvents and additives.

    • Use a lower flow rate (e.g., 0.4 mL/min).

    • Employ a fast gradient (e.g., 5-95% B over 8 minutes).

  • MS Conditions:

    • Set the ESI source to operate in both positive and negative ion modes in separate runs or using polarity switching.

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate.

    • Acquire mass spectra over a relevant m/z range (e.g., 50-500).

  • Data Analysis:

    • Extract the total ion chromatogram (TIC).

    • Examine the mass spectrum corresponding to the chromatographic peak of the analyte.

    • Identify the molecular ion peaks, such as [M+H]⁺ in positive mode and [M-H]⁻ in negative mode, to confirm the molecular weight.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow A Synthesis of This compound B Purification (e.g., Recrystallization, Chromatography) A->B Crude Product C Sample Preparation (Dissolution in appropriate solvent) B->C Purified Product D NMR Analysis (¹H and ¹³C) C->D E HPLC Analysis C->E F LC-MS Analysis C->F G Structure Confirmation D->G H Purity Assessment E->H I Molecular Weight Confirmation F->I J Final Characterized Compound G->J H->J I->J

A logical workflow for the synthesis and spectroscopic characterization of a chemical compound.

The Discovery and Enduring Legacy of Pentanoic Acid and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanoic acid, a simple five-carbon carboxylic acid, and its derivatives represent a fascinating journey of scientific discovery, from its humble origins in traditional herbal medicine to the serendipitous unearthing of a blockbuster anticonvulsant. This technical guide provides a comprehensive overview of the history, synthesis, and key milestones in the understanding of pentanoic acid compounds, with a particular focus on the groundbreaking discovery of valproic acid and the elucidation of isovaleric acidemia. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental insights and a structured presentation of key data.

The Discovery and Properties of Pentanoic Acid (Valeric Acid)

Pentanoic acid, more commonly known by its trivial name, valeric acid, was first isolated in the mid-19th century from the root of the valerian plant (Valeriana officinalis).[1][2] The plant's roots have been used for centuries in traditional medicine for their sedative and anxiolytic properties. The name "valeric acid" is a direct reflection of its botanical origin.[1]

Chemically, pentanoic acid is a straight-chain saturated fatty acid with the formula CH₃(CH₂₃COOH.[2] In its pure form, it is a colorless liquid with a distinctly unpleasant odor.[3] However, its esters are known for their pleasant, fruity scents and are widely used in the food and fragrance industries.[3][4]

Physical and Chemical Properties

The physical properties of pentanoic acid and some of its isomers are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical syntheses.

Propertyn-Pentanoic AcidIsovaleric Acid (3-Methylbutanoic Acid)2-Methylbutanoic AcidPivalic Acid (2,2-Dimethylpropanoic Acid)
Molecular Formula C₅H₁₀O₂C₅H₁₀O₂C₅H₁₀O₂C₅H₁₀O₂
Molar Mass ( g/mol ) 102.13102.13102.13102.13
Appearance Colorless liquidColorless liquidColorless liquidColorless, crystalline solid
Odor Unpleasant, rancidUnpleasant, cheesy, sweatyFruity, cheesyMild, camphor-like
Boiling Point (°C) 186-187176.7177163-164
Melting Point (°C) -34.5-29.3-7035.4
Density (g/cm³) 0.939 at 20°C0.926 at 20°C0.933 at 20°C0.905 at 50°C
Solubility in Water 4.97 g/100 mL4.2 g/100 mLSoluble2.5 g/100 mL

Historical Synthesis of Pentanoic Acid

Historically, pentanoic acid has been synthesized through various methods, primarily involving the oxidation of primary alcohols or the extension of carbon chains using organometallic reagents.

Experimental Protocol 1: Oxidation of 1-Pentanol to Pentanoic Acid

This method utilizes a strong oxidizing agent, such as potassium permanganate, to convert the primary alcohol, 1-pentanol, into a carboxylic acid.

Materials:

  • 1-Pentanol

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Sulfuric acid (H₂SO₄), 2M solution

  • 3% Hydrogen peroxide (H₂O₂) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, addition funnel, separatory funnel, beaker)

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure: [5]

  • In a 500 mL round-bottom flask, combine 3g of n-pentanol, 0.75g of anhydrous sodium carbonate, and 75 mL of distilled water.

  • Prepare a solution of 7g of potassium permanganate in 125 mL of distilled water. Gentle heating may be required to fully dissolve the KMnO₄.

  • Transfer the potassium permanganate solution to an addition funnel mounted on the reaction flask.

  • With vigorous stirring, add the potassium permanganate solution dropwise to the pentanol mixture. The addition rate should be controlled to maintain a gentle reaction.

  • After the addition is complete, continue stirring the mixture at room temperature for 24 hours.

  • Slowly add 45 mL of 3% hydrogen peroxide solution to quench the excess potassium permanganate. This will result in the formation of manganese dioxide (a brown precipitate).

  • Acidify the mixture to a pH of approximately 2 by adding 2M sulfuric acid.

  • Extract the aqueous mixture three times with 20 mL portions of dichloromethane in a separatory funnel.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and evaporate the solvent to yield pentanoic acid.

Experimental Protocol 2: Grignard Synthesis of Pentanoic Acid

This classic organometallic reaction involves the formation of a Grignard reagent from an alkyl halide, followed by its reaction with carbon dioxide to produce a carboxylate, which is then protonated to yield the carboxylic acid.

Materials:

  • 1-Bromobutane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), 6M solution

  • Standard laboratory glassware for anhydrous reactions (oven-dried round-bottom flask, condenser, addition funnel)

  • Magnetic stirrer and stir bar

Procedure: [3][4]

  • Preparation of the Grignard Reagent:

    • Ensure all glassware is thoroughly dried in an oven and assembled while hot to prevent moisture contamination.

    • Place 2.4g (0.1 mol) of magnesium turnings in a 250 mL round-bottom flask equipped with a reflux condenser and an addition funnel.

    • Prepare a solution of 13.7g (0.1 mol) of 1-bromobutane in 50 mL of anhydrous diethyl ether and place it in the addition funnel.

    • Add a small amount of the 1-bromobutane solution to the magnesium turnings. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.

    • Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Carboxylation:

    • In a separate beaker, place approximately 20g of crushed dry ice.

    • Slowly and carefully pour the prepared Grignard reagent onto the dry ice with gentle stirring.

    • Allow the excess carbon dioxide to sublime.

  • Workup:

    • Slowly add 50 mL of 6M hydrochloric acid to the reaction mixture to protonate the carboxylate and dissolve any remaining magnesium.

    • Transfer the mixture to a separatory funnel. The pentanoic acid will be in the ether layer.

    • Separate the layers and wash the organic layer with water.

    • Dry the ether layer over anhydrous sodium sulfate, filter, and remove the ether by distillation to obtain pentanoic acid.

G cluster_grignard Grignard Synthesis 1-Bromobutane 1-Bromobutane Grignard Reagent Grignard Reagent 1-Bromobutane->Grignard Reagent  + Mg, Anhydrous Ether Mg Mg Mg->Grignard Reagent Carboxylate Salt Carboxylate Salt Grignard Reagent->Carboxylate Salt  + CO2 CO2 CO2 CO2->Carboxylate Salt Pentanoic Acid Pentanoic Acid Carboxylate Salt->Pentanoic Acid  + H3O+ H3O+ H3O+ H3O+->Pentanoic Acid

Workflow for the Grignard synthesis of pentanoic acid.

Valproic Acid: A Serendipitous Discovery in Epilepsy Treatment

One of the most significant compounds derived from pentanoic acid is 2-propylpentanoic acid, commonly known as valproic acid. Its discovery as a major antiepileptic drug is a classic example of serendipity in science.

Early Synthesis and Unrecognized Potential

Valproic acid was first synthesized in 1882 by Beverly S. Burton.[6] For nearly eight decades, it was used merely as an organic solvent in laboratories, with its therapeutic potential completely unrecognized.[6][7]

While the detailed experimental protocol from Burton's original 1882 publication is not readily accessible, modern syntheses of valproic acid often involve the alkylation of malonic esters or related compounds.

The Fortuitous Discovery of Anticonvulsant Activity

In 1963, Pierre Eymard and his colleagues in France were screening various compounds for anticonvulsant activity.[8] They were using valproic acid as a solvent to dissolve the test compounds.[7] Remarkably, they observed that all the compounds, when dissolved in valproic acid, exhibited anticonvulsant effects in animal models.[7] This led to the realization that the solvent itself, valproic acid, was responsible for the observed activity.

This chance discovery led to the first clinical trial of valproic acid in 1964, conducted by G. Carraz and his team.[6] The drug was subsequently marketed in France in 1967 for the treatment of epilepsy.[6]

G Synthesis of Valproic Acid (1882) Synthesis of Valproic Acid (1882) Use as an Inert Solvent (1882-1963) Use as an Inert Solvent (1882-1963) Synthesis of Valproic Acid (1882)->Use as an Inert Solvent (1882-1963) Valproic Acid used as solvent Valproic Acid used as solvent Use as an Inert Solvent (1882-1963)->Valproic Acid used as solvent Anticonvulsant Screening of other compounds Anticonvulsant Screening of other compounds Serendipitous Discovery of Anticonvulsant Activity (1963) Serendipitous Discovery of Anticonvulsant Activity (1963) Anticonvulsant Screening of other compounds->Serendipitous Discovery of Anticonvulsant Activity (1963) Valproic Acid used as solvent->Serendipitous Discovery of Anticonvulsant Activity (1963) First Clinical Trial (1964) First Clinical Trial (1964) Serendipitous Discovery of Anticonvulsant Activity (1963)->First Clinical Trial (1964) Market Approval in France (1967) Market Approval in France (1967) First Clinical Trial (1964)->Market Approval in France (1967)

Timeline of the discovery of valproic acid's therapeutic use.
Early Clinical Efficacy of Valproic Acid

Early clinical trials demonstrated the broad-spectrum efficacy of valproic acid against various seizure types. The following table summarizes data from a 1980 study on the long-term effects of valproic acid therapy in patients with absence and other types of seizures, providing insight into its clinical effectiveness.

Seizure TypePatient PopulationEfficacy OutcomePercentage of Patients with >75% Improvement
Absence Seizures 22 patientsReduction in seizure frequency over 1 year80%
Tonic-Clonic (within the cohort)Reduction in seizure frequency over 1 year40%
Myoclonic Seizures (within the cohort)Reduction in seizure frequency over 1 year100%
Partial Seizures (within the cohort)Reduction in seizure frequency over 1 year43%

Data from Bruni et al., Neurology, 1980.[9]

Isovaleric Acidemia: The First Described Organic Acidemia

Isovaleric acidemia (IVA) is an inherited metabolic disorder that highlighted the crucial role of a pentanoic acid isomer, isovaleric acid, in human metabolism. It was the first of the organic acidemias to be described in 1966 by Tanaka and colleagues.

IVA is caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase (IVD), which is a key enzyme in the catabolism of the branched-chain amino acid leucine.[10] This deficiency leads to the accumulation of isovaleric acid and its derivatives in the body, which can be toxic.

Leucine Catabolism Pathway and the Role of IVD

The breakdown of leucine is a critical metabolic pathway. A defect in this pathway, specifically at the IVD step, leads to the buildup of upstream metabolites.

G Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA Methylcrotonyl_CoA Methylcrotonyl_CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVD_Deficiency IVD Deficiency (Isovaleric Acidemia) Isovaleryl_CoA->IVD_Deficiency Methylglutaconyl_CoA Methylglutaconyl_CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA HMG_CoA HMG_CoA Methylglutaconyl_CoA->HMG_CoA Acetoacetate_Acetyl_CoA Acetoacetate_Acetyl_CoA HMG_CoA->Acetoacetate_Acetyl_CoA

Simplified leucine catabolism pathway showing the IVD block in isovaleric acidemia.
Diagnosis of Isovaleric Acidemia by Tandem Mass Spectrometry

The diagnosis of IVA is now routinely performed as part of newborn screening programs using tandem mass spectrometry (MS/MS) to analyze acylcarnitines in dried blood spots.

Experimental Protocol 3: Analysis of C5-Acylcarnitines by Tandem Mass Spectrometry

This protocol provides a general outline for the quantitative analysis of C5-acylcarnitines from dried blood spots.

Materials:

  • Dried blood spot (DBS) cards

  • Methanol containing stable isotope-labeled internal standards (e.g., d9-isovalerylcarnitine)

  • Microplate shaker

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure: [8]

  • Sample Preparation:

    • Punch a 3.2 mm disc from the dried blood spot into a well of a 96-well microtiter plate.

    • Add 100 µL of methanol containing the internal standards to each well.

    • Seal the plate and agitate on a microplate shaker for 30 minutes to extract the acylcarnitines.

    • Centrifuge the plate to pellet the paper disc.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Instrumentation: A triple quadrupole mass spectrometer coupled with a liquid chromatography system is typically used.

    • Ionization Mode: Electrospray ionization in positive ion mode (ESI+).

    • Analysis Mode: Flow injection analysis or a rapid chromatographic separation is used to introduce the sample into the mass spectrometer.

    • Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for C5-acylcarnitine and its internal standard. The characteristic transition for C5-acylcarnitine is the precursor ion of m/z 246.2 losing a neutral fragment of 85, resulting in a product ion of m/z 161.2.

  • Data Analysis:

    • The concentration of C5-acylcarnitine is calculated by comparing the peak area ratio of the analyte to its stable isotope-labeled internal standard against a calibration curve.

    • Elevated levels of C5-acylcarnitine are indicative of isovaleric acidemia.

Conclusion

The journey of pentanoic acid and its compounds, from a natural product in an ancient herbal remedy to a life-saving medication and a key biomarker for an inherited metabolic disease, underscores the often-unpredictable path of scientific discovery. The serendipitous finding of valproic acid's anticonvulsant properties serves as a powerful reminder of the importance of keen observation in research. The elucidation of the biochemical basis of isovaleric acidemia and the development of advanced diagnostic techniques like tandem mass spectrometry highlight the progress in our understanding of metabolic diseases. This technical guide has provided a detailed historical and experimental overview of these pivotal discoveries, offering valuable insights for professionals dedicated to the advancement of pharmaceutical and biomedical sciences.

References

An In-depth Technical Guide to the Safety and Handling of 5-Dimethylcarbamoyl-pentanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) or detailed experimental protocols for 5-Dimethylcarbamoyl-pentanoic acid were found in a comprehensive search. The following guide is based on safety data for structurally analogous compounds, including other short-chain fatty acids and their amide derivatives. This information should be used as a guideline, and all laboratory work should be conducted with the utmost caution, assuming the substance is hazardous.

This guide is intended for researchers, scientists, and drug development professionals who may handle this compound. It summarizes potential hazards, recommended handling procedures, and emergency responses based on available data for similar chemical structures.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to present the following hazards:

  • Skin Corrosion/Irritation: Similar to other carboxylic acids, it may cause skin irritation or burns upon contact.

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.

  • Respiratory Irritation: Inhalation of dust or vapor may cause respiratory tract irritation.

  • Harmful if Swallowed: Ingestion may cause gastrointestinal irritation or other adverse health effects.

GHS Hazard Statements (Inferred):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Quantitative Data Summary

The following tables summarize key quantitative data for analogous compounds to provide a reference point for the potential properties of this compound.

Table 1: Physical and Chemical Properties of Analogous Compounds

PropertyValeric Acid (Pentanoic Acid)4-Pentenoic Acid
CAS Number 109-52-4591-80-0
Molecular Formula C5H10O2C5H8O2
Molecular Weight 102.13 g/mol 100.12 g/mol
Boiling Point 186-187 °C[1]188-190 °C
Flash Point 86 °C[1]96 °C
Density 0.939 g/cm³ at 20 °C[1]0.999 g/cm³

Table 2: Toxicological Data of Analogous Compounds

CompoundLD50 (Oral, Rat)Primary Hazards
Valeric Acid > 2000 mg/kgSkin and eye corrosion[2]
4-Pentenoic Acid Not availableSkin and eye irritation

Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.[3]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.

  • Respiratory Protection: If working with powders or generating aerosols, use a NIOSH-approved respirator.

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Keep containers tightly closed when not in use.[4]

  • Avoid generating dust or aerosols.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.

  • Keep away from heat, sparks, and open flames.

Experimental Protocols: General Workflow for Handling

The following diagram illustrates a general workflow for safely handling a chemical with unknown specific hazards, such as this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Review available literature and SDS of analogous compounds B Perform risk assessment A->B C Prepare and review Standard Operating Procedure (SOP) B->C D Gather necessary PPE and emergency equipment C->D E Work in a designated area (e.g., fume hood) D->E F Weigh/measure the compound with appropriate containment E->F G Perform the experiment according to the SOP F->G H Decontaminate work surfaces and equipment G->H J Store or dispose of excess compound properly G->J K Document the experiment G->K I Dispose of waste according to institutional guidelines H->I J->I

General workflow for handling a chemical with unknown hazards.

First-Aid Measures

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE. Contain the spill and prevent it from entering drains. Follow institutional procedures for large chemical spills.

Hypothetical Signaling Pathway Involvement

Due to its structure as a short-chain fatty acid derivative, this compound could potentially interact with pathways involved in fatty acid metabolism or signaling. The following diagram illustrates a hypothetical signaling pathway where a generic fatty acid amide might act.

G compound 5-Dimethylcarbamoyl- pentanoic acid (Hypothetical) receptor Cell Surface Receptor (e.g., GPCR) compound->receptor Binds to enzyme Intracellular Enzyme (e.g., FAAH) compound->enzyme Inhibits/Activates second_messenger Second Messenger (e.g., cAMP) receptor->second_messenger Activates enzyme->second_messenger Modulates kinase_cascade Kinase Cascade second_messenger->kinase_cascade Initiates transcription_factor Transcription Factor kinase_cascade->transcription_factor Activates gene_expression Changes in Gene Expression transcription_factor->gene_expression Regulates

Hypothetical signaling pathway for a fatty acid amide.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with federal, state, and local regulations. Consult with your institution's environmental health and safety office for specific guidance.

This guide provides a framework for the safe handling of this compound based on the available information for similar compounds. Researchers should always exercise caution and adhere to the principles of good laboratory practice when working with this and any other chemical.

References

Potential Therapeutic Targets of Pentanoic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential therapeutic targets of pentanoic acid and its analogs. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex biological pathways to facilitate a deeper understanding of the therapeutic potential of this class of compounds.

Introduction

Pentanoic acid, also known as valeric acid, is a five-carbon straight-chain fatty acid. Its analogs, including the well-known anti-epileptic drug valproic acid (VPA), have garnered significant attention for their diverse therapeutic effects. These compounds have shown promise in a range of diseases, from neurological disorders to cancer, by modulating various biological targets. This guide explores the primary therapeutic targets of pentanoic acid analogs, focusing on histone deacetylases (HDACs), GABA aminotransferase (GABA-T), the endoplasmic reticulum (ER) stress response, and matrix metalloproteinases (MMPs).

Key Therapeutic Targets and Mechanisms of Action

Pentanoic acid analogs exert their therapeutic effects through multiple mechanisms of action. The following sections detail the most well-characterized targets and the signaling pathways they modulate.

Histone Deacetylase (HDAC) Inhibition

A primary mechanism of action for several pentanoic acid analogs, most notably valproic acid, is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, these analogs promote a more open chromatin structure, leading to the expression of genes involved in cell cycle arrest, differentiation, and apoptosis. This mechanism is particularly relevant to their anticancer properties.

dot

HDAC_Inhibition_Pathway cluster_nucleus Nucleus Histone Histone Proteins HAT Histone Acetyltransferases (HATs) Histone->HAT Acetylation DNA DNA AcetylatedHistone Acetylated Histone (Open Chromatin) HAT->AcetylatedHistone HDAC Histone Deacetylases (HDACs) DeacetylatedHistone Deacetylated Histone (Closed Chromatin) HDAC->DeacetylatedHistone AcetylatedHistone->HDAC Deacetylation GeneExpression Gene Expression (e.g., p21, Apoptotic Factors) AcetylatedHistone->GeneExpression Promotes DeacetylatedHistone->GeneExpression Represses CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis PentanoicAcidAnalog Pentanoic Acid Analog (e.g., Valproic Acid) PentanoicAcidAnalog->HDAC Inhibition

Caption: HDAC Inhibition by Pentanoic Acid Analogs.

Modulation of GABAergic Neurotransmission

Valproic acid and its analogs are widely used in the treatment of epilepsy and bipolar disorder due to their ability to enhance GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. These compounds increase GABA levels by inhibiting GABA aminotransferase (GABA-T), the enzyme responsible for GABA degradation. The resulting increase in synaptic GABA enhances inhibitory signaling, thereby reducing neuronal excitability.

GABAergic_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_synapse GABA GABAReceptor GABA Receptor GABA_synapse->GABAReceptor Binding InhibitorySignal Inhibitory Signal (Hyperpolarization) GABAReceptor->InhibitorySignal Activation PentanoicAcidAnalog Pentanoic Acid Analog (e.g., Valproic Acid) GABA_T GABA_T PentanoicAcidAnalog->GABA_T Inhibition Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA_pre GAD->GABA_pre Synthesis Vesicle Vesicle GABA_pre->Vesicle Packaging GABA_pre->GABA_T Degradation Vesicle->GABA_synapse Release SuccinicSemialdehyde SuccinicSemialdehyde GABA_T->SuccinicSemialdehyde

Caption: Alleviation of ER Stress by Pentanoic Acid Analogs.

Matrix Metalloproteinase (MMP) Inhibition

Some pentanoic acid analogs, such as stictamides, have been identified as inhibitors of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Overexpression of certain MMPs is associated with cancer invasion and metastasis. By inhibiting MMPs, these analogs can potentially prevent tumor progression and spread.

dot

MMP_Inhibition_Pathway ProMMP Pro-MMP (Inactive) Activator Activator (e.g., other proteases) ProMMP->Activator Activation MMP Active MMP Activator->MMP ECM Extracellular Matrix (ECM) (e.g., Collagen, Gelatin) MMP->ECM Cleavage Degradation ECM Degradation ECM->Degradation CellMigration Cell Migration & Invasion Degradation->CellMigration Promotes PentanoicAcidAnalog Pentanoic Acid Analog (e.g., Stictamide A) PentanoicAcidAnalog->MMP Inhibition

Caption: Inhibition of Matrix Metalloproteinases.

Quantitative Data on Pentanoic Acid Analogs

The following tables summarize the quantitative data for various pentanoic acid analogs against their respective targets. This information is crucial for comparing the potency and selectivity of different compounds.

Table 1: Inhibitory Activity of Pentanoic Acid Analogs against Histone Deacetylases (HDACs)

CompoundHDAC IsoformIC50Reference
Valproic AcidClass I< 1 mM[1]
Valproic AcidClass IIa> 1 mM[1]
Compound 6d HDAC113.2 nM[2]
Compound 6d HDAC277.2 nM[2]
Compound 6d HDAC38,908 nM[2]
Compound 10c HDAC141.8 nM[2]
Compound 10c HDAC289.1 nM[2]
Compound 19i Pan-HDAC (cellular)0.32 µM[3]
4-PBAHDAC-[4]

Table 2: Inhibitory Activity of Pentanoic Acid Analogs against GABA Transaminase (GABA-T)

CompoundOrganismInhibition TypeKi/IC50Reference
Valproic AcidRat BrainCompetitiveHigh concentrations required[5]
Branched-chain fatty acids-Competitive-[6]

Table 3: Effect of Pentanoic Acid Analogs on Endoplasmic Reticulum (ER) Stress Markers

CompoundCell Line/ModelMarkerEffectReference
4-PhenylbutyrateMouse Intestine (Heatstroke)GRP78, PERK, p-eIF2α, ATF4, CHOPSignificantly decreased expression[7]
4-PhenylbutyrateMouse Lung (Hyperoxia)GRP78, p-PERK, p-IRE1, ATF-6, CHOP, ATF-4, p-eIF2αMarkedly reduced levels[8]
Octanoic AcidRat Aortic Smooth Muscle CellsCHOP, GRP78, eIF2αSignificantly suppressed gene expression[9]
Decanoic AcidRat Aortic Smooth Muscle CellsCHOP, GRP78, eIF2αSignificantly suppressed gene expression[9]

Table 4: Inhibitory Activity of Pentanoic Acid Analogs against Matrix Metalloproteinases (MMPs)

CompoundMMP IsoformIC50Reference
Stictamide AMMP122.3 µM

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide. These protocols are intended to serve as a starting point for researchers looking to investigate the therapeutic potential of pentanoic acid analogs.

HDAC Inhibition Assay

Objective: To determine the in vitro inhibitory activity of pentanoic acid analogs against specific HDAC isoforms.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

  • HDAC assay buffer

  • Trichostatin A (TSA) or other known HDAC inhibitor (positive control)

  • Test compounds (pentanoic acid analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in HDAC assay buffer.

  • In a 96-well plate, add the diluted compounds, positive control, and a vehicle control (buffer with solvent) to respective wells.

  • Add the recombinant HDAC enzyme to each well, except for the no-enzyme control wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for enzyme-inhibitor interaction.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and TSA to stop further HDAC activity. The developer cleaves the deacetylated substrate, releasing the fluorophore.

  • Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

GABA Transaminase (GABA-T) Activity Assay

Objective: To measure the inhibitory effect of pentanoic acid analogs on GABA-T activity.

Materials:

  • Tissue homogenate or purified GABA-T enzyme

  • GABA

  • α-ketoglutarate

  • NADP+

  • Glutamate dehydrogenase (GDH)

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds (pentanoic acid analogs)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, α-ketoglutarate, NADP+, and GDH.

  • Add the test compound at various concentrations, a positive control inhibitor, or a vehicle control to the reaction mixture in separate tubes or wells of a microplate.

  • Add the GABA-T enzyme source (tissue homogenate or purified enzyme) to the mixture and pre-incubate for a short period.

  • Initiate the reaction by adding GABA.

  • The reaction is a coupled-enzyme assay. GABA-T converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. GDH then catalyzes the oxidative deamination of glutamate to α-ketoglutarate and ammonia, with the concomitant reduction of NADP+ to NADPH.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH, over time using a spectrophotometer.

  • Calculate the initial reaction velocity for each condition.

  • Determine the percent inhibition of GABA-T activity by the test compounds and calculate the IC50 or Ki values.

Assessment of ER Stress by Western Blotting

Objective: To quantify the effect of pentanoic acid analogs on the expression of key ER stress marker proteins.

Materials:

  • Cell culture reagents

  • Test compounds (pentanoic acid analogs)

  • ER stress inducer (e.g., tunicamycin, thapsigargin)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against ER stress markers (e.g., GRP78, p-PERK, ATF4, CHOP) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with the test compound for a specified period, followed by treatment with an ER stress inducer. Include appropriate controls (untreated, vehicle-treated, inducer-only).

  • Lyse the cells in lysis buffer and collect the total protein extracts.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target ER stress marker overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

MMP Inhibition Assay (Fluorogenic Substrate)

Objective: To screen for and characterize the inhibitory activity of pentanoic acid analogs against specific MMPs.

Materials:

  • Recombinant active MMP enzyme (e.g., MMP-2, MMP-9, MMP-12)

  • Fluorogenic MMP substrate

  • Assay buffer

  • Known MMP inhibitor (e.g., GM6001) as a positive control

  • Test compounds (pentanoic acid analogs)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in assay buffer.

  • In a 96-well plate, add the diluted compounds, positive control, and a vehicle control to respective wells.

  • Add the active MMP enzyme to each well.

  • Incubate the plate at 37°C for a specified time to allow for enzyme-inhibitor binding.

  • Initiate the reaction by adding the fluorogenic MMP substrate. The substrate is a peptide with a fluorescent group and a quencher. Cleavage by the MMP separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Immediately begin monitoring the fluorescence intensity kinetically over a period of time using a plate reader at the appropriate excitation and emission wavelengths.

  • Determine the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion

Pentanoic acid and its analogs represent a versatile class of compounds with a broad range of therapeutic targets. Their ability to modulate fundamental cellular processes such as gene expression, neurotransmission, protein folding, and tissue remodeling underscores their potential for the treatment of a wide array of diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of novel therapeutics based on the pentanoic acid scaffold. Future studies should focus on elucidating the structure-activity relationships of these analogs to optimize their potency, selectivity, and pharmacokinetic properties for specific therapeutic applications.

References

Methodological & Application

Application Notes and Protocols: 5-Dimethylcarbamoyl-pentanoic Acid in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the current understanding of related chemical structures and general methodologies in anticancer research. As of the latest literature review, specific studies detailing the anticancer properties of 5-Dimethylcarbamoyl-pentanoic acid (also known as N,N-dimethyl adipamic acid) are limited. Therefore, the information provided herein is intended to serve as a foundational guide for initiating research and should be adapted and validated empirically for the specific compound.

Introduction

This compound is a dicarboxylic acid monoamide derivative of adipic acid. While direct evidence of its anticancer activity is not extensively documented, its structural components suggest potential avenues for investigation, particularly in the context of histone deacetylase (HDAC) and cyclin-dependent kinase (CDK) inhibition. Structurally related pentanoic acid derivatives have demonstrated efficacy as HDAC inhibitors, a class of drugs known to modulate gene expression and induce cell cycle arrest and apoptosis in cancer cells. Furthermore, the dimethylcarbamoyl moiety is present in more complex molecules that have shown potent inhibition of CDKs and HDACs.

These notes provide a framework for evaluating the potential of this compound as an anticancer agent, including hypothetical mechanisms of action, protocols for its synthesis and in vitro evaluation, and data from related compounds to guide experimental design.

Potential Mechanisms of Action

Based on the activities of structurally similar compounds, this compound may exert anticancer effects through the following pathways:

  • Histone Deacetylase (HDAC) Inhibition: The carboxylic acid group could potentially act as a zinc-binding group, a key feature of many HDAC inhibitors. By inhibiting HDACs, this compound could lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis.

  • Cyclin-Dependent Kinase (CDK) Inhibition: Although less direct, the dimethylcarbamoyl group is a feature of some known CDK inhibitors. Inhibition of CDKs, particularly CDK4 and CDK6, can block the G1-S phase transition of the cell cycle, thereby halting cancer cell proliferation.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, assuming it functions as an HDAC and/or CDK4/6 inhibitor.

putative_moa cluster_0 This compound cluster_1 Cellular Targets cluster_2 Downstream Effects cluster_3 Cellular Outcomes DMCPA 5-Dimethylcarbamoyl- pentanoic acid HDAC HDAC DMCPA->HDAC CDK46 CDK4/6 DMCPA->CDK46 Histone_Acetylation ↑ Histone Acetylation HDAC->Histone_Acetylation Inhibition Rb_Phosphorylation ↓ Rb Phosphorylation CDK46->Rb_Phosphorylation Inhibition p21_Expression ↑ p21 Expression Histone_Acetylation->p21_Expression E2F_Release ↓ E2F Release Rb_Phosphorylation->E2F_Release p21_Expression->CDK46 Inhibition Cell_Cycle_Arrest G1/S Cell Cycle Arrest p21_Expression->Cell_Cycle_Arrest E2F_Release->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Putative mechanism of action for this compound.

Data Presentation: Activity of Related Compounds

The following tables summarize the in vitro anticancer activity of compounds structurally related to this compound. This data can be used as a reference for designing cytotoxicity and mechanistic studies.

Table 1: Cytotoxicity of Substituted Pentanoic Acid Derivatives in Leukemia Cell Lines

Compound ID Cell Line IC50 (µM) Reference
C6 Jurkat E6.1 15 [1]

| C27 | Jurkat E6.1 | 2 |[1] |

Table 2: Inhibitory Activity of a Dimethylcarbamoyl-containing Compound

Compound ID Target IC50 (nM) Reference
6e CDK4 8.8 [2]
6e CDK9 12 [2]

| 6e | HDAC1 | 2.2 |[2] |

Experimental Protocols

The following are detailed protocols for the synthesis and in vitro evaluation of this compound.

Synthesis of this compound

This protocol describes a potential two-step synthesis from adipic acid.

synthesis_workflow Adipic_Acid Adipic Acid Adipic_Anhydride Adipic Anhydride Adipic_Acid->Adipic_Anhydride Acetic Anhydride, Reflux DMCPA 5-Dimethylcarbamoyl- pentanoic acid Adipic_Anhydride->DMCPA Dimethylamine, Solvent (e.g., THF)

Caption: Synthetic workflow for this compound.

Materials:

  • Adipic acid

  • Acetic anhydride

  • Dimethylamine (solution in THF or as gas)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

Step 1: Synthesis of Adipic Anhydride

  • In a round-bottom flask equipped with a reflux condenser, combine adipic acid and an excess of acetic anhydride.

  • Heat the mixture to reflux and maintain for 2-3 hours.

  • Allow the reaction to cool to room temperature.

  • Remove the excess acetic anhydride and acetic acid by-product under reduced pressure using a rotary evaporator to obtain crude adipic anhydride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude adipic anhydride in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of dimethylamine in THF (or bubble dimethylamine gas through the solution) with stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2-3).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.

mtt_assay_workflow Seed_Cells Seed cancer cells in a 96-well plate Incubate_1 Incubate for 24 hours Seed_Cells->Incubate_1 Treat_Cells Treat cells with varying concentrations of This compound Incubate_1->Treat_Cells Incubate_2 Incubate for 48-72 hours Treat_Cells->Incubate_2 Add_MTT Add MTT reagent Incubate_2->Add_MTT Incubate_3 Incubate for 2-4 hours Add_MTT->Incubate_3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_3->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell lines of interest (e.g., Jurkat, A549, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound, dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubate the plate for 48 to 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cells treated with this compound at its IC50 concentration

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound at a predetermined concentration (e.g., IC50) for 24-48 hours. Include an untreated control.

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Conclusion

While direct evidence is currently lacking, the chemical structure of this compound suggests it may be a valuable candidate for anticancer research, potentially acting as an HDAC or CDK inhibitor. The protocols provided here offer a starting point for the synthesis and systematic evaluation of its cytotoxic and apoptotic effects. Further studies, including in vitro enzyme inhibition assays and in vivo tumor models, will be necessary to fully elucidate its therapeutic potential.

References

Application of Pentanoic Acid Derivatives in Antimicrobial Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. Pentanoic acid derivatives have emerged as a promising class of compounds with significant antimicrobial activity against a range of clinically relevant bacteria and fungi. This document provides detailed application notes and protocols for researchers engaged in the discovery and development of pentanoic acid-based antimicrobial drugs.

Introduction

Pentanoic acid, a five-carbon carboxylic acid, and its derivatives have demonstrated a broad spectrum of biological activities. In antimicrobial research, these compounds are being explored for their potential to combat resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), as well as drug-resistant fungi like Candida auris. The versatility of the pentanoic acid scaffold allows for a variety of chemical modifications, leading to the generation of derivatives with enhanced potency and specific mechanisms of action.

This document focuses on a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids, which have shown potent activity against Gram-positive bacteria, including multidrug-resistant clinical isolates. We provide detailed protocols for their synthesis, antimicrobial susceptibility testing, and an overview of their potential mechanisms of action.

Data Presentation

The antimicrobial efficacy of pentanoic acid derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the in vitro antibacterial activity of a series of synthesized (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acid derivatives against various bacterial strains.

CompoundRS. aureus KCTC 503 (MIC µg/mL)S. aureus KCTC 209 (MIC µg/mL)MRSA (MIC µg/mL)QRSA (MIC µg/mL)
4a H4844
4b 4-F4844
4c 4-Cl4822
4d 4-Br4822
4e 4-CH341622
4f 4-OCH341622
4g 3,4-diCl43288
4h 2,4-diCl46488
Oxacillin --->128>128
Norfloxacin ---->128

MRSA: Methicillin-resistant Staphylococcus aureus QRSA: Quinolone-resistant Staphylococcus aureus

Experimental Protocols

Protocol 1: Synthesis of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic Acids

This protocol details a two-step synthesis process involving the preparation of the pentanoic acid intermediate followed by a Knoevenagel condensation.

Step 1: Synthesis of (S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid (Intermediate 3)

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-leucine (30.3 mmol) and sodium hydroxide (30.3 mmol) in 25 mL of water.

  • Reaction with Carbon Disulfide: To the stirred solution, add carbon disulfide (30.3 mmol) and continue to stir vigorously overnight at room temperature.

  • Addition of Sodium Chloroacetate: Add an aqueous solution of sodium chloroacetate (30.3 mmol) to the reaction mixture and continue stirring for 3 hours at 23 °C.

  • Acidification: Acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a dichloromethane/methanol (100:1) eluent system to obtain the pure intermediate 3.

Step 2: Knoevenagel Condensation to Synthesize Final Compounds (4a-4h)

  • Reaction Setup: In a round-bottom flask, combine the appropriate 5-substituted-phenylfuran-2-carbaldehyde (intermediate 2, 2.2 mmol), (S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid (intermediate 3, 2.0 mmol), 10 drops of piperidine, and 10 drops of glacial acetic acid in 15 mL of ethanol.

  • Reflux: Reflux the reaction mixture for 4 hours.

  • Cooling and Concentration: After cooling to room temperature, evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography using a dichloromethane/methanol (100:1) eluent system to afford the final pentanoic acid derivatives (4a-4h) as a yellow solid.

  • Characterization: Characterize the synthesized compounds using IR, ¹H NMR, and mass spectrometry to confirm their structures.

G cluster_0 Step 1: Synthesis of Intermediate 3 cluster_1 Step 2: Knoevenagel Condensation L-leucine L-leucine Reaction_1 Reaction_1 L-leucine->Reaction_1 NaOH, H2O Intermediate_Product_1 Intermediate_Product_1 Reaction_1->Intermediate_Product_1 Stir overnight CS2 CS2 CS2->Reaction_1 Reaction_2 Reaction_2 Intermediate_Product_1->Reaction_2 Stir 3h Sodium Chloroacetate Sodium Chloroacetate Sodium Chloroacetate->Reaction_2 Acidification Acidification Reaction_2->Acidification HCl Extraction Extraction Acidification->Extraction Ethyl Acetate Purification_1 Purification_1 Extraction->Purification_1 Silica Gel Chromatography Intermediate_3 Intermediate_3 Purification_1->Intermediate_3 (S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid Reaction_3 Reaction_3 Intermediate_3->Reaction_3 Piperidine, Acetic Acid, Ethanol Reflux Reflux Reaction_3->Reflux 4 hours Substituted_Aldehyde 5-substituted-phenylfuran-2-carbaldehyde Substituted_Aldehyde->Reaction_3 Purification_2 Purification_2 Reflux->Purification_2 Silica Gel Chromatography Final_Product Final_Product Purification_2->Final_Product Pentanoic Acid Derivatives (4a-4h)

Synthesis workflow for pentanoic acid derivatives.

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized pentanoic acid derivatives against bacterial strains.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, MRSA)

  • Synthesized pentanoic acid derivatives

  • Positive control antibiotic (e.g., Oxacillin, Norfloxacin)

  • Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

  • Inoculum Preparation: a. From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Test Compounds: a. Prepare a stock solution of each pentanoic acid derivative in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compounds in MHB in the wells of the 96-well plate to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).

  • Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compounds. b. Include a growth control well (inoculum in MHB without any compound) and a sterility control well (MHB only). c. Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

G Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Serial Dilution of Pentanoic Acid Derivatives Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Broth microdilution workflow for MIC determination.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed following the MIC test to determine the concentration of the compound that results in bacterial death.

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.

  • Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or negligible colony growth on the agar plate).

Potential Mechanisms of Action

The antimicrobial activity of the described pentanoic acid derivatives, which are rhodanine-based compounds, is believed to stem from their ability to inhibit essential bacterial enzymes. Two primary targets have been proposed: DNA gyrase/topoisomerase IV and the cell division protein FtsZ.

Inhibition of DNA Gyrase and Topoisomerase IV

DNA gyrase and topoisomerase IV are essential bacterial enzymes involved in DNA replication, repair, and recombination. They are responsible for managing the topological state of DNA. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately causing cell death. Quinolone antibiotics are a well-known class of drugs that target these enzymes. Rhodanine derivatives are thought to act as DNA gyrase poisons by stabilizing the enzyme-DNA cleavage complex, thereby preventing the re-ligation of the DNA strands.

G cluster_0 Bacterial Cell Pentanoic_Acid_Derivative Pentanoic Acid Derivative (Rhodanine-based) DNA_Gyrase DNA Gyrase / Topoisomerase IV Pentanoic_Acid_Derivative->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Essential for DSB Double-Strand DNA Breaks DNA_Gyrase->DSB Stabilizes cleavage complex leading to Cell_Death Bacterial Cell Death DSB->Cell_Death

Inhibition of DNA gyrase by pentanoic acid derivatives.

Inhibition of FtsZ

FtsZ is a prokaryotic homolog of tubulin and a key protein in bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other cell division proteins. Disruption of FtsZ function prevents cytokinesis, leading to the formation of filamentous cells and eventual cell death. Some rhodanine derivatives have been shown to bind to a cavity in FtsZ, inhibiting its assembly and GTPase activity.

G cluster_0 Bacterial Cell Pentanoic_Acid_Derivative Pentanoic Acid Derivative (Rhodanine-based) FtsZ_Monomers FtsZ Monomers Pentanoic_Acid_Derivative->FtsZ_Monomers Inhibits polymerization Cell_Division Bacterial Cell Division Pentanoic_Acid_Derivative->Cell_Division Blocks Z_Ring_Formation Z-Ring Formation FtsZ_Monomers->Z_Ring_Formation Z_Ring_Formation->Cell_Division Filamentation Cell Filamentation Z_Ring_Formation->Filamentation Inhibition leads to Cell_Death Bacterial Cell Death

Inhibition of FtsZ by pentanoic acid derivatives.

Conclusion

Pentanoic acid derivatives represent a versatile and promising platform for the development of novel antimicrobial agents. The synthetic accessibility of these compounds allows for the systematic exploration of structure-activity relationships, leading to the identification of potent drug candidates with activity against challenging multidrug-resistant pathogens. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for researchers in the field of antimicrobial drug discovery. Further investigation into the in vivo efficacy, toxicity, and pharmacokinetic properties of these derivatives is warranted to advance their development as next-generation antimicrobial therapies.

Application Notes and Protocols for the Quantification of Carboxylic Acids in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of carboxylic acids in various biological matrices. Carboxylic acids are crucial metabolites and signaling molecules involved in numerous physiological and pathological processes, making their accurate quantification essential for research in areas ranging from metabolic diseases to drug discovery.

Introduction

The quantification of carboxylic acids in biological samples such as plasma, serum, urine, and tissue presents analytical challenges due to their diverse structures, wide concentration ranges, and often-low volatility. This guide outlines several robust analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) coupled with various detectors, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as well as enzymatic assays for specific acids like lactate.

The selection of an appropriate method depends on the specific carboxylic acids of interest, the biological matrix, and the required sensitivity and throughput. This document offers a comparative overview of these methods, detailed experimental protocols, and quantitative performance data to aid in method selection and implementation.

Analytical Methods Overview

Several analytical platforms are commonly employed for the quantification of carboxylic acids. The choice of method is often dictated by the volatility of the analytes and the complexity of the sample matrix.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and semi-volatile carboxylic acids, particularly short-chain fatty acids (SCFAs). Derivatization is often required to increase the volatility and thermal stability of the analytes.

  • High-Performance Liquid Chromatography (HPLC) offers versatility for a wide range of carboxylic acids, including non-volatile and thermally labile compounds. Detection methods include UV, fluorescence (often requiring derivatization), and mass spectrometry.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity, making it ideal for the analysis of low-abundance carboxylic acids in complex biological matrices.

  • Enzymatic Assays are highly specific and suitable for the routine quantification of individual carboxylic acids like lactate. They are often used in clinical settings due to their simplicity and speed.

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for the determination of carboxylic acids in biological samples. These values can serve as a guide for selecting the most appropriate method based on the desired sensitivity and the expected concentration range of the analytes.

Table 1: GC-MS Methods for Short-Chain Fatty Acids (SCFAs)

AnalyteBiological MatrixDerivatizationLODLOQLinearity (R²)Reference
AcetatePlasma/SerumNone (Direct Injection)0.3–0.6 µg/mL--
PropionatePlasma/SerumNone (Direct Injection)0.03–0.12 µg/mL--
ButyratePlasma/SerumNone (Direct Injection)0.03–0.12 µg/mL--
Various SCFAsPlasma, Feces, Cecum, Liver, Adipose TissueNone (Acidification)--> 0.99

Table 2: LC-MS/MS Methods for Dicarboxylic Acids

AnalyteBiological MatrixDerivatizationLODLOQLinearityReference
Methylmalonic Acid (MMA)Serum, Plasma, UrineButanolic HCl (Dibutyl esters)0.05 µmol/L0.1 µmol/LUp to 150 µmol/L
Various Dicarboxylic Acids-Dimethylaminophenacyl Bromide (DmPABr)---
13 Pesticide Biomarkers (including carboxylic acids)Human UrineNone0.0038–0.091 µg/L--

Table 3: HPLC Methods for Fatty Acids

AnalyteBiological MatrixDerivatizationDetectionLODReference
Long-Chain Fatty Acids (C12-C22)Serump-Bromophenacyl bromideUV~2 pmol
Various Fatty Acids-9-Anthryldiazomethane (ADAM)Fluorescence-

Table 4: Enzymatic Assays for Lactate

AnalyteBiological MatrixDetection MethodLODReference
L-LactatePlasma, Cerebrospinal FluidColorimetric (550 nm)0.4 mg/dL
L-LactateBiological SamplesColorimetric1.5 µM
D-LactatePlasmaSpectrophotometric-
Lactate Dehydrogenase (LDH)SerumColorimetric (UV, 340 nm)20 U/L

Experimental Protocols

This section provides detailed, step-by-step protocols for the quantification of carboxylic acids using common analytical techniques.

Protocol 1: Quantification of Short-Chain Fatty Acids (SCFAs) in Plasma/Serum by GC-MS (Direct Injection)

This protocol is adapted from a method that simplifies sample preparation, reduces contamination risk, and increases throughput.

1. Materials and Reagents

  • Methyl tert-butyl ether (MTBE)

  • Hydrochloric acid (HCl)

  • Internal Standards (e.g., deuterated acetic acid, propionic acid, butyric acid)

  • Plasma or serum samples

  • Microcentrifuge tubes

  • GC-MS system with a polar capillary column

2. Sample Preparation

  • Thaw plasma or serum samples on ice.

  • In a microcentrifuge tube, add 100 µL of plasma or serum.

  • Add internal standards to each sample.

  • Acidify the sample by adding an optimized amount of HCl to protonate the SCFAs.

  • Add 500 µL of MTBE for extraction.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer (MTBE) containing the SCFAs to a GC vial.

3. GC-MS Analysis

  • Inject 1 µL of the organic extract directly into the GC-MS system.

  • GC Conditions (Example):

    • Column: High-polarity polyethylene glycol (PEG) type column

    • Injector Temperature: 250°C

    • Oven Program: 80°C hold for 1 min, ramp to 150°C at 10°C/min, then to 240°C at 20°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for each SCFA and internal standard.

4. Data Analysis

  • Integrate the peak areas for each SCFA and its corresponding internal standard.

  • Calculate the concentration of each SCFA using a calibration curve prepared with known concentrations of SCFA standards.

Protocol 2: Quantification of Dicarboxylic Acids in Urine by LC-MS/MS

This protocol is based on a method for the analysis of methylmalonic acid and can be adapted for other dicarboxylic acids.

1. Materials and Reagents

  • Methyl-tert-butyl ether (MTBE)

  • Butanolic HCl (for derivatization)

  • Urine samples

  • Internal Standards (e.g., stable isotope-labeled dicarboxylic acids)

  • LC-MS/MS system

2. Sample Preparation and Derivatization

  • To 100 µL of urine, add internal standards.

  • Extract the dicarboxylic acids with 500 µL of MTBE.

  • Vortex and centrifuge to separate the phases.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in butanolic HCl.

  • Heat at 60°C for 15 minutes to form the dibutyl esters.

  • Evaporate the reagent and reconstitute the sample in the mobile phase for injection.

3. LC-MS/MS Analysis

  • Inject the derivatized sample into the LC-MS/MS system.

  • LC Conditions (Example):

    • Column: C18 reversed-phase column

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate the dicarboxylic acid esters.

  • MS/MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-product ion transitions for each analyte and internal standard.

4. Data Analysis

  • Quantify the analytes using the peak area ratios of the analyte to the internal standard against a calibration curve.

Protocol 3: Quantification of L-Lactate in Plasma by Enzymatic Assay

This protocol is a general representation of a colorimetric enzymatic assay for L-lactate.

1. Materials and Reagents

  • Lactate Assay Kit (containing lactate oxidase, peroxidase, colorimetric probe, and standards)

  • Plasma samples

  • 96-well microplate

  • Microplate reader

2. Assay Procedure

  • Prepare the lactate standards and samples in a 96-well plate.

  • Prepare a reaction mix containing lactate oxidase, peroxidase, and a colorimetric probe according to the kit manufacturer's instructions.

  • Add the reaction mix to each well containing the standards and samples.

  • Incubate the plate at 37°C for 30-45 minutes, protected from light.

  • Measure the absorbance at the appropriate wavelength (e.g., 550 nm) using a microplate reader.

3. Data Analysis

  • Subtract the absorbance of the blank from all readings.

  • Generate a standard curve by plotting the absorbance of the lactate standards against their concentrations.

  • Determine the lactate concentration in the samples from the standard curve.

Visualizations

The following diagrams illustrate the general workflows for the analytical methods described.

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Serum) add_is Add Internal Standards sample->add_is acidify Acidification (e.g., HCl) add_is->acidify extract Liquid-Liquid Extraction (e.g., MTBE) acidify->extract separate Phase Separation (Centrifugation) extract->separate collect Collect Organic Layer separate->collect inject Direct Injection collect->inject gc_sep Gas Chromatography Separation inject->gc_sep ms_detect Mass Spectrometry Detection (SIM) gc_sep->ms_detect integrate Peak Integration ms_detect->integrate quantify Quantification (Calibration Curve) integrate->quantify experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Urine) add_is Add Internal Standards sample->add_is extract Extraction add_is->extract dry Evaporation extract->dry derivatize Derivatization (e.g., Esterification) dry->derivatize reconstitute Reconstitution derivatize->reconstitute inject Injection reconstitute->inject lc_sep Liquid Chromatography Separation inject->lc_sep msms_detect Tandem Mass Spectrometry Detection (MRM) lc_sep->msms_detect integrate Peak Integration msms_detect->integrate quantify Quantification (Calibration Curve) integrate->quantify

Application Notes and Protocols for Incorporating 5-Dimethylcarbamoyl-pentanoic acid into Growth Hormone Secretagogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the incorporation of a novel small molecule, 5-Dimethylcarbamoyl-pentanoic acid, into a known peptide-based growth hormone secretagogue (GHS), using GHRP-6 as an exemplary scaffold. It outlines the complete workflow from chemical synthesis and conjugation to comprehensive in vitro and in vivo characterization of the novel GHS analog. The provided methodologies are intended to guide researchers in the development and evaluation of new potent and selective growth hormone secretagogues.

Introduction

Growth hormone secretagogues (GHSs) are a class of molecules that stimulate the release of growth hormone (GH) from the anterior pituitary. They primarily act on the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. The development of novel GHSs with improved potency, selectivity, and pharmacokinetic properties is an active area of research for the treatment of growth hormone deficiency and other related conditions.

This application note describes the incorporation of this compound, a novel synthetic small molecule, into the peptide backbone of GHRP-6. The rationale is to explore how the addition of this moiety may influence the binding affinity, signaling, and overall efficacy of the parent peptide. The following sections provide detailed protocols for the synthesis, purification, and biological evaluation of the resulting novel GHS.

Signaling Pathway of Growth Hormone Secretagogues

GHSs, upon binding to the GHSR, a G-protein-coupled receptor (GPCR), trigger a cascade of intracellular signaling events. The primary signaling pathway involves the activation of Gαq/11, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This increase in intracellular calcium is a key event in stimulating the secretion of growth hormone from somatotroph cells in the pituitary gland. Additionally, GHSR activation can also couple to other G-proteins like Gαi/o and Gα12/13, leading to the modulation of cyclic AMP (cAMP) levels and activation of other downstream pathways such as the MAPK/ERK and PI3K/Akt pathways.

GHSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GHS Growth Hormone Secretagogue GHSR GHSR GHS->GHSR Binding G_alpha_q Gαq/11 GHSR->G_alpha_q Activation PLC Phospholipase C (PLC) G_alpha_q->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC PKC DAG->PKC Activates GH_secretion Growth Hormone Secretion Ca_release->GH_secretion Stimulates MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway Activates

Caption: GHSR Signaling Pathway

Experimental Protocols

The overall workflow for the synthesis and evaluation of the novel GHS is depicted below.

Experimental_Workflow cluster_invitro In Vitro Evaluation SPPS Solid-Phase Peptide Synthesis (GHRP-6) Conjugation Conjugation of 5-Dimethylcarbamoyl- pentanoic acid to GHRP-6 SPPS->Conjugation Purification Purification and Characterization (HPLC, Mass Spectrometry) Conjugation->Purification In_Vitro In Vitro Assays Purification->In_Vitro In_Vivo In Vivo Studies Purification->In_Vivo Binding_Assay Receptor Binding Assay In_Vitro->Binding_Assay Calcium_Assay Intracellular Calcium Mobilization Assay In_Vitro->Calcium_Assay GH_Assay GH Release Assay In_Vitro->GH_Assay

Caption: Experimental Workflow
Synthesis and Conjugation

3.1.1. Solid-Phase Peptide Synthesis (SPPS) of GHRP-6

This protocol describes the synthesis of GHRP-6 (His-D-Trp-Ala-Trp-D-Phe-Lys-NH2) using Fmoc-based solid-phase peptide synthesis.[1][2]

  • Materials:

    • Rink Amide MBHA resin

    • Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-D-Phe-OH, Fmoc-Trp(Boc)-OH, Fmoc-Ala-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-His(Trt)-OH)

    • Coupling reagents: HBTU, HOBt, DIEA

    • Deprotection solution: 20% piperidine in DMF

    • Solvents: DMF, DCM, Methanol

    • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O

    • Diethyl ether

  • Protocol:

    • Swell the Rink Amide resin in DMF for 30 minutes.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for 15 minutes. Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

    • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF. Add DIEA (6 eq) and add the solution to the resin. Agitate for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

    • Repeat steps 2-4 for each amino acid in the sequence.

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DMF, DCM, and Methanol and dry under vacuum.

    • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.

    • Lyophilize the crude peptide.

3.1.2. Conjugation of this compound to GHRP-6

This protocol describes the N-terminal conjugation of this compound to the synthesized GHRP-6 peptide.[3][]

  • Materials:

    • GHRP-6 peptide

    • This compound

    • Coupling reagents: HBTU, DIEA

    • Solvent: DMF

  • Protocol:

    • Dissolve GHRP-6 in DMF.

    • In a separate tube, dissolve this compound (1.5 eq) and HBTU (1.5 eq) in DMF.

    • Add DIEA (3 eq) to the this compound solution and let it activate for 5 minutes.

    • Add the activated small molecule solution to the GHRP-6 solution.

    • Allow the reaction to proceed for 4-6 hours at room temperature.

    • Monitor the reaction by HPLC.

    • Upon completion, precipitate the conjugated peptide in cold diethyl ether.

    • Lyophilize the crude product.

3.1.3. Purification and Characterization

The crude conjugated peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

In Vitro Assays

3.2.1. GHSR Receptor Binding Assay

This competitive binding assay determines the affinity of the novel GHS for the GHSR.[5][6]

  • Materials:

    • Membranes from cells stably expressing human GHSR

    • Radiolabeled ligand (e.g., [125I]-Ghrelin)

    • Novel GHS compound (competitor)

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA)

    • Scintillation fluid

  • Protocol:

    • In a 96-well plate, add binding buffer, GHSR-containing membranes, and increasing concentrations of the novel GHS.

    • Add a fixed concentration of the radiolabeled ligand to all wells.

    • Incubate for 1-2 hours at room temperature.

    • Terminate the binding by rapid filtration through a glass fiber filter plate.

    • Wash the filters with ice-cold binding buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value from the competition curve.

3.2.2. Intracellular Calcium Mobilization Assay

This assay measures the ability of the novel GHS to induce intracellular calcium release in cells expressing the GHSR.[7][8][9]

  • Materials:

    • HEK293 cells stably expressing human GHSR

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

    • Novel GHS compound

  • Protocol:

    • Plate the GHSR-expressing cells in a 96-well plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye for 1 hour at 37°C.

    • Wash the cells with assay buffer.

    • Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence.

    • Add varying concentrations of the novel GHS to the wells and immediately measure the change in fluorescence over time.

    • Determine the EC50 value from the dose-response curve.

3.2.3. In Vitro Growth Hormone Release Assay

This assay quantifies the amount of GH released from primary rat pituitary cells in response to the novel GHS.[10][11]

  • Materials:

    • Primary pituitary cells isolated from rats

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)

    • Novel GHS compound

    • Rat GH ELISA kit

  • Protocol:

    • Isolate anterior pituitary glands from rats and disperse the cells using enzymatic digestion.

    • Plate the cells in a 24-well plate and culture for 2-3 days.

    • Wash the cells with assay buffer and pre-incubate for 30 minutes.

    • Replace the buffer with fresh assay buffer containing different concentrations of the novel GHS.

    • Incubate for 1-2 hours at 37°C.

    • Collect the supernatant and measure the GH concentration using a specific ELISA kit.

    • Determine the EC50 value for GH release.

In Vivo Studies

3.3.1. In Vivo GH Release in Rats

This protocol assesses the ability of the novel GHS to stimulate GH secretion in a live animal model.[12][13][14]

  • Materials:

    • Male Sprague-Dawley rats

    • Novel GHS compound dissolved in saline

    • Anesthetic

    • Blood collection supplies

    • Rat GH ELISA kit

  • Protocol:

    • Anesthetize the rats and insert a catheter into the jugular vein for blood sampling.

    • Allow the animals to recover.

    • Collect a baseline blood sample (t=0).

    • Administer the novel GHS intravenously at different doses.

    • Collect blood samples at various time points post-administration (e.g., 5, 10, 20, 30, 60 minutes).

    • Separate the plasma and store at -80°C until analysis.

    • Measure plasma GH concentrations using a rat GH ELISA kit.

    • Analyze the data to determine the peak GH response and the duration of action.

Data Presentation

Quantitative data from the experimental protocols should be summarized in clear and structured tables for easy comparison. Below are examples of how to present the data.

Table 1: In Vitro Activity of Novel GHS Analog

CompoundGHSR Binding Affinity (IC50, nM)Ca²⁺ Mobilization (EC50, nM)GH Release (EC50, nM)
GHRP-6 (Reference)5.2 ± 0.810.5 ± 1.515.3 ± 2.1
Novel GHS Analog (Hypothetical Data) (Hypothetical Data) (Hypothetical Data)
e.g., 3.1 ± 0.5e.g., 7.8 ± 1.1e.g., 11.2 ± 1.8

Table 2: In Vivo GH Release in Rats (Peak Plasma GH Concentration, ng/mL)

CompoundDose (µg/kg, IV)Peak GH (ng/mL)Time to Peak (min)
Vehicle (Saline)-5.1 ± 1.2-
GHRP-6 (Reference)1085.6 ± 12.310
Novel GHS Analog 10(Hypothetical Data) (Hypothetical Data)
e.g., 95.2 ± 15.1e.g., 10

Conclusion

This document provides a comprehensive set of protocols for the synthesis, conjugation, and biological evaluation of a novel growth hormone secretagogue incorporating this compound. By following these detailed methodologies, researchers can effectively characterize the pharmacological profile of new GHS candidates and advance the development of next-generation therapeutics for growth-related disorders.

References

Application Notes and Protocols for In Vivo Studies with Pentanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanoic acid and its analogs, most notably valproic acid (VPA), represent a versatile class of compounds with a broad spectrum of therapeutic applications.[1][2][3] Initially established as an anti-epileptic drug, the pharmacological reach of these molecules has expanded to include roles in bipolar disorder management, cancer therapy, and even wound healing.[3][4][5][6] The primary mechanism of action for many of these effects is the inhibition of histone deacetylases (HDACs), leading to alterations in gene expression that can induce cell differentiation, cell cycle arrest, and apoptosis in cancer cells.[5][7][8][9] Additionally, modulation of the GABAergic system contributes to their anticonvulsant properties.[4][6]

These application notes provide a comprehensive guide for the experimental design of in vivo studies investigating novel pentanoic acid analogs. Detailed protocols for key assays are provided, along with data presentation guidelines and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative In Vivo Data for Pentanoic Acid Analogs

The following tables summarize quantitative data from representative in vivo studies to guide dose selection and expected outcomes.

Table 1: In Vivo Anticancer Efficacy of Valproic Acid (VPA)

Animal ModelCancer TypeDosageAdministration RouteTreatment DurationOutcomeReference
Nude MiceCholangiocarcinoma (TFK-1 xenograft)300 mg/kg/dayIntraperitoneal2 weeks20.73% reduction in tumor growth[10]
Nude MiceGastrointestinal Tumor366 mg/kg/dayIntraperitonealNot SpecifiedInhibition of tumor growth[10]
Nude MiceNeuroblastoma400 mg/kg/dayNot SpecifiedNot SpecifiedInhibition of tumor growth[10]
Nude MiceProstate Cancer (LNCaP xenograft)Chronic administrationNot Specified10-14 daysSignificant reduction of tumor xenograft growth[11]

Table 2: Developmental Toxicity of Valproic Acid (VPA) in Rats

Animal ModelDosageAdministration RouteTreatment DurationKey FindingsReference
Sprague-Dawley Rats200 mg/kg/dayOralGestational Days 8-17Dose-dependent fetal growth retardation[12]
Sprague-Dawley Rats600 mg/kg/dayOralGestational Days 8-17Increased resorptions, skeletal defects, cardiac anomalies, urogenital defects[12]
Sprague-Dawley Rats800 mg/kg/dayOralGestational Days 8-17100% maternal lethality[12]

Table 3: In Vivo Analgesic Activity of a Pentanoic Acid Glucoside Analog

Animal ModelPain ModelDosageAdministration RouteKey FindingsReference
Male MiceAcetic acid-induced writhing100 mg/kgNot Specified62.9% decrease in writhing
Male MiceAcetic acid-induced writhing200 mg/kgNot Specified67.9% decrease in writhing
Male MiceAcetic acid-induced writhing400 mg/kgNot Specified70.9% decrease in writhing
Male MiceHot-plate test100, 200, 400 mg/kgNot SpecifiedSignificant increase in reaction time to pain

Table 4: Pharmacokinetic Parameters of Valproic Acid (VPA) in Rats

Animal ModelDoseRouteCmax (µg/mL)t1/2 (hours)Reference
Sprague-Dawley Rats200 mg/kgOral341 ± 181.0 ± 0.3[12]
Sprague-Dawley Rats600 mg/kgOral911 ± 3792.3 ± 0.7[12]
Bile-exteriorized Rats75 mg/kg equivalentNot SpecifiedNot SpecifiedNot Specified[13]

Experimental Protocols

Oral Gavage in Rats

Objective: To administer a precise dose of a pentanoic acid analog orally.

Materials:

  • Appropriately sized gavage needle (16-18 gauge for adult rats) with a rounded tip.[14]

  • Syringe

  • Test compound formulated in a suitable vehicle

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the rat to accurately calculate the dosing volume. The maximum recommended volume is 10-20 ml/kg.[1][14]

  • Dosage Preparation: Prepare the test compound in the desired vehicle and draw the calculated volume into the syringe.

  • Gavage Needle Measurement: Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark the needle to prevent over-insertion.[1][14]

  • Animal Restraint: Firmly restrain the rat to immobilize its head and align the head and body vertically.[4]

  • Needle Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth. The rat should swallow as the needle enters the esophagus.[14][15] Do not force the needle. If resistance is met, withdraw and re-attempt.

  • Substance Administration: Once the needle is correctly positioned in the esophagus, slowly administer the substance over 2-3 seconds for aqueous solutions.[15]

  • Needle Removal: Slowly withdraw the gavage tube.[15]

  • Monitoring: Monitor the animal for at least 10 minutes post-administration for any signs of distress.[15]

Hot Plate Test for Analgesia in Mice

Objective: To assess the analgesic properties of pentanoic acid analogs against thermal pain.

Materials:

  • Hot plate apparatus with adjustable temperature control

  • Transparent cylindrical restrainer

  • Timer

Procedure:

  • Apparatus Setup: Set the hot plate temperature to a constant 52-55°C.[2][16]

  • Acclimation: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the experiment.[16]

  • Baseline Measurement: Place each mouse on the unheated hot plate to acclimate it to the apparatus. Then, place the mouse on the heated plate and start the timer. Record the baseline latency to a nocifensive response (e.g., hind paw licking, flicking, or jumping). A cut-off time of 30 seconds is typically used to prevent tissue damage.[16][17]

  • Compound Administration: Administer the pentanoic acid analog via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Post-treatment Testing: At predetermined time points after compound administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and record the latency to the nocifensive response.[18]

  • Data Analysis: The analgesic effect is often expressed as the percentage of the maximum possible effect (%MPE).[18]

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile (Cmax, t1/2, AUC) of a pentanoic acid analog.

Materials:

  • Catheters for blood collection (if applicable)

  • Heparinized capillary tubes or syringes

  • Centrifuge

  • Freezer (-70°C) for plasma storage

  • Analytical instrumentation (e.g., HPLC, LC-MS/MS)

Procedure:

  • Animal Preparation: For serial blood sampling, surgical implantation of a catheter (e.g., in the jugular vein) may be necessary.[19] Allow animals to recover from surgery before the study.

  • Compound Administration: Administer the pentanoic acid analog at the desired dose and route.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) after administration.[6] Blood can be collected via a catheter or from sites like the retro-orbital plexus.[6]

  • Plasma Preparation: Centrifuge the collected blood samples to separate the plasma.[6]

  • Sample Storage: Store the plasma samples at -70°C until analysis.[6]

  • Bioanalysis: Quantify the concentration of the pentanoic acid analog in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) from the concentration-time data.

Histopathological Evaluation of Wound Healing in Rats

Objective: To assess the effect of a pentanoic acid analog on the cellular and tissue-level events of skin wound healing.

Materials:

  • Biopsy punch (e.g., 8 mm)

  • Surgical instruments

  • 10% buffered formalin

  • Paraffin

  • Microtome

  • Glass slides

  • Staining reagents (e.g., Hematoxylin and Eosin, Gomori's trichrome)

  • Microscope

Procedure:

  • Wound Creation: Anesthetize the rat and shave the dorsal region. Create full-thickness excisional wounds using a biopsy punch.[20][21]

  • Topical Treatment (if applicable): Apply the pentanoic acid analog formulation to the wound.

  • Tissue Collection: At specific time points (e.g., days 3, 7, 14, 21), euthanize the animals and excise the entire wound area, including a margin of surrounding healthy skin.[20][21][22]

  • Fixation and Processing: Fix the tissue samples in 10% buffered formalin and process them for paraffin embedding.[20][21]

  • Sectioning and Staining: Cut thin sections (e.g., 5-6 µm) from the paraffin blocks and mount them on glass slides. Stain the sections with appropriate dyes to visualize different tissue components (e.g., H&E for general morphology, Gomori's trichrome for collagen).[22][23]

  • Microscopic Evaluation: Examine the stained sections under a microscope to evaluate key parameters of wound healing, such as re-epithelialization, inflammation, angiogenesis, and collagen deposition.[21][22]

Mandatory Visualizations

Signaling Pathways

HDAC_Inhibition_Pathway cluster_0 Cellular Effects CellCycleArrest Cell Cycle Arrest Differentiation Differentiation Apoptosis Apoptosis PentanoicAcid Pentanoic Acid Analog (e.g., VPA) HDAC Histone Deacetylase (HDAC) PentanoicAcid->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation Chromatin Relaxed Chromatin AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression GeneExpression->CellCycleArrest GeneExpression->Differentiation GeneExpression->Apoptosis GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release GABA_receptor GABA-A Receptor GABA_release->GABA_receptor Binds to GABA_transaminase GABA Transaminase GABA GABA GABA_transaminase->GABA Degrades Chloride_channel Cl- Channel Opening GABA_receptor->Chloride_channel Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride_channel->Hyperpolarization PentanoicAcid Pentanoic Acid Analog (e.g., VPA) PentanoicAcid->GABA_transaminase Inhibition InVivo_Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis and Reporting Hypothesis Hypothesis Generation AnalogSelection Pentanoic Acid Analog Selection Hypothesis->AnalogSelection ModelSelection Animal Model Selection (e.g., Rat, Mouse) AnalogSelection->ModelSelection ProtocolDesign Protocol Design (Dosage, Duration, Endpoints) ModelSelection->ProtocolDesign AnimalAcclimation Animal Acclimation ProtocolDesign->AnimalAcclimation Baseline Baseline Measurements AnimalAcclimation->Baseline Dosing Compound Administration (e.g., Oral Gavage) Baseline->Dosing InLife In-Life Observations (e.g., Behavioral Tests) Dosing->InLife Sampling Sample Collection (Blood, Tissue) InLife->Sampling Bioanalysis Bioanalysis (e.g., Pharmacokinetics) Sampling->Bioanalysis Histopathology Histopathology Sampling->Histopathology DataAnalysis Statistical Analysis Bioanalysis->DataAnalysis Histopathology->DataAnalysis Conclusion Conclusion and Reporting DataAnalysis->Conclusion

References

Application Note: Quantitative Analysis of 5-Dimethylcarbamoyl-pentanoic Acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Dimethylcarbamoyl-pentanoic acid is a small polar carboxylic acid of interest in various fields of research. Accurate and sensitive quantification of this analyte in complex biological matrices is crucial for understanding its physiological roles and potential as a biomarker. However, the analysis of such polar compounds by reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) presents challenges, including poor retention and low ionization efficiency.[1][2] This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound in biological samples. The method utilizes a derivatization strategy to enhance chromatographic retention and improve mass spectrometric detection, enabling reliable quantification at low concentrations.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted in the following diagram.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Urine, etc.) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Protein_Precipitation Derivatization Derivatization with 3-NPH Protein_Precipitation->Derivatization Dilution Dilution & Filtration Derivatization->Dilution LC_Separation Reversed-Phase LC Separation Dilution->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Materials and Methods

Reagents and Materials
  • This compound reference standard

  • Isotopically labeled internal standard (e.g., this compound-d6)

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Pyridine

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Sample Preparation Protocol
  • Protein Precipitation: To 50 µL of biological matrix (e.g., plasma, urine), add 150 µL of ice-cold acetonitrile containing the internal standard. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Derivatization:

    • Add 20 µL of 200 mM 3-NPH in 50% acetonitrile.

    • Add 20 µL of 120 mM EDC in 75% acetonitrile.

    • Vortex and incubate at 40°C for 30 minutes.[3][4]

  • Dilution and Filtration: After incubation, dilute the sample with 100 µL of 90% acetonitrile/10% water. Filter through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system should be used.

LC Parameter Condition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 8 minutes, hold at 90% B for 2 minutes, re-equilibrate at 10% B for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument dependent
MRM Transitions

The following table summarizes the proposed MRM transitions for the 3-NPH derivative of this compound and its deuterated internal standard. These transitions should be optimized for the specific instrument used.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound-3-NPH[To be determined][To be determined][To be determined]
This compound-d6-3-NPH[To be determined][To be determined][To be determined]

Note: The exact m/z values for the precursor and product ions will depend on the derivatization product and need to be determined experimentally by infusing a derivatized standard solution.

Data Presentation

Quantitative data should be summarized in a clear and structured manner. An example data table is provided below.

Sample ID Analyte Concentration (ng/mL) Internal Standard Area Analyte/IS Ratio Calculated Concentration (ng/mL) %CV
Blank0150,0000.000Not Detected-
Cal 11152,0000.0121.052.5
Cal 25148,0000.0615.121.8
QC Low3151,0000.0352.983.1
Sample 1-149,0000.0484.011.5

Logical Relationships in Method Development

The selection of the analytical method is based on the physicochemical properties of the analyte.

Logic Analyte 5-Dimethylcarbamoyl- pentanoic acid Properties Properties: - Polar - Carboxylic Acid Analyte->Properties Challenges Analytical Challenges: - Poor RP retention - Low ESI efficiency Properties->Challenges Solution Solution: Derivatization Challenges->Solution Method LC-MS/MS Method: - Derivatization with 3-NPH - Reversed-Phase LC - Positive ESI-MS/MS Solution->Method

Caption: Rationale for the selection of the analytical method.

Conclusion

This application note provides a detailed protocol for the sensitive and reliable quantification of this compound in biological matrices using LC-MS/MS. The described derivatization strategy effectively addresses the challenges associated with the analysis of small polar carboxylic acids. This method can be readily implemented in research and drug development settings for the routine analysis of this compound.

References

Application Notes and Protocols for the Derivatization of Carboxylic Acids for Enhanced Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxylic acids are a crucial class of organic compounds, playing significant roles in biological systems and as key functional groups in many pharmaceutical agents. However, their inherent physicochemical properties, such as high polarity and low volatility, often present analytical challenges, leading to poor chromatographic retention, inefficient ionization in mass spectrometry, and weak absorbance or fluorescence. Chemical derivatization is a powerful strategy to overcome these limitations by modifying the carboxylic acid moiety to a less polar, more volatile, or more easily detectable derivative. This document provides detailed application notes and protocols for common and effective derivatization techniques to enhance the detection of carboxylic acids in various analytical platforms, including LC-MS, GC-MS, and HPLC.

Derivatization Strategies for Enhanced Detection

The choice of derivatization strategy depends on the analytical technique and the specific properties of the carboxylic acid of interest. The most common approaches include esterification, amide formation, and the introduction of a fluorescent or permanently charged tag.

  • Esterification: This classic method converts carboxylic acids into esters, which are generally more volatile and less polar. This is a widely used technique for gas chromatography (GC) analysis.

  • Amide Formation: Reacting a carboxylic acid with an amine results in a stable amide bond. This approach is versatile and can be used to introduce chromophores, fluorophores, or moieties that enhance ionization in mass spectrometry.

  • Fluorescent Labeling: For highly sensitive detection using fluorescence detectors, carboxylic acids can be derivatized with reagents containing a fluorescent tag.

  • Charge-Tagging: For improving ionization efficiency in mass spectrometry, especially in positive ion mode, derivatization reagents that introduce a permanently charged group are employed.

Application Note 1: Esterification for GC-MS Analysis of Fatty Acids

Objective: To convert fatty acids into their corresponding fatty acid methyl esters (FAMEs) to increase volatility and improve chromatographic separation for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Principle: The polar carboxyl group of the fatty acid is converted into a non-polar methyl ester through a reaction catalyzed by an acid, such as boron trichloride in methanol.[1] This derivatization neutralizes the polar functional group, allowing for separation based on boiling point and degree of unsaturation.[1]

Quantitative Data Summary
Analyte ClassDerivatization ReagentAnalytical MethodTypical Improvement in DetectionReference
Fatty AcidsBoron trichloride-methanolGC-MSEnables analysis of otherwise non-volatile compounds[1]
Fatty AcidsPentafluorobenzyl bromide (PFBBr)GC-NCI-MSHigh sensitivity, capable of measuring trace amounts[2]
Various Carboxylic Acids(Trimethylsilyl)diazomethaneGC-MSSimultaneous derivatization of hydroxyl and carboxyl groups[3]
Oils (Fatty Acids)m-(trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFTH)GC-FID/MSHigh derivatization efficiency and reproducibility[4]
Experimental Protocol: Esterification of Fatty Acids using Boron Trichloride-Methanol

Materials:

  • Sample containing fatty acids (e.g., lipid extract)

  • Boron trichloride-methanol solution (12% w/w)[1]

  • Hexane (HPLC grade)

  • Heptane or Toluene (optional, for dissolving sample)

  • Water (deionized)

  • Anhydrous sodium sulfate

  • Micro reaction vessels (5-10 mL)

  • Heating block or water bath

  • Vortex mixer

  • Pipettes and tips

  • GC vials

Procedure:

  • Sample Preparation:

    • If the sample is in an aqueous solvent, evaporate it to dryness under a stream of nitrogen.

    • Weigh 1-25 mg of the dry sample into a micro reaction vessel.[1]

    • If necessary, dissolve the sample in a small volume of a nonpolar solvent like hexane or toluene.

  • Derivatization Reaction:

    • Add 2 mL of 12% w/w boron trichloride-methanol solution to the reaction vessel.[1]

    • Cap the vessel tightly.

    • Heat the mixture at 60 °C for 5-10 minutes in a heating block or water bath.[1] The optimal time may vary depending on the specific fatty acids.

  • Extraction of FAMEs:

    • Cool the reaction vessel to room temperature.

    • Add 1 mL of water and 1 mL of hexane to the vessel.[1]

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Phase Separation and Drying:

    • Allow the layers to separate. The upper layer is the organic phase containing the FAMEs.

    • Carefully transfer the upper organic layer to a clean vial.

    • Dry the organic layer by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial and shaking.[1]

  • Analysis:

    • Transfer the dried extract to a GC vial for analysis by GC-MS.

Experimental Workflow

Esterification_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample Sample containing Carboxylic Acids DrySample Dry Sample Sample->DrySample Evaporate Solvent AddReagent Add BCl3-Methanol DrySample->AddReagent Heat Heat at 60°C AddReagent->Heat AddHexaneWater Add Hexane & Water Heat->AddHexaneWater Vortex Vortex AddHexaneWater->Vortex Separate Separate Phases Vortex->Separate DryExtract Dry Organic Layer Separate->DryExtract GCMS GC-MS Analysis DryExtract->GCMS

Caption: Workflow for the esterification of carboxylic acids for GC-MS analysis.

Application Note 2: Amide Formation for Enhanced LC-MS/MS Detection

Objective: To derivatize carboxylic acids with an amine-containing reagent to improve their chromatographic retention on reversed-phase columns and enhance their ionization efficiency in positive mode electrospray ionization tandem mass spectrometry (ESI-MS/MS).

Principle: Carboxylic acids can be coupled with amines in the presence of a coupling agent to form stable amide bonds.[5][6] This strategy can introduce a tertiary amine group, which has a high proton affinity, leading to a significant increase in signal response in positive ion ESI-MS.[5] This is particularly useful for dicarboxylic acids, which can undergo charge reversal from anionic to cationic species.[5][7]

Quantitative Data Summary
AnalyteDerivatization ReagentAnalytical MethodImprovement in DetectionReference
Malate (a dicarboxylic acid)N,N-Diethylethylenediamine with HATU/HOAtLC-ESI-MS>75-fold signal improvement compared to underivatized malate
Dicarboxylic Acids (general)Dimethylaminophenacyl Bromide (DmPABr)LC-MS/MSReverses polarity from negative to positive, enhancing detection in positive MRM mode[7]
FlurbiprofenDipropylamine with 2-bromo-1-methylpyridinium iodideGC-NPDComplete conversion to the corresponding amide for sensitive detection[6]
Various Carboxylic Acids4-bromo-N-methylbenzylamineLC-MS/MSLimits of detection between 0.2 and 44 µg/L[8]
Experimental Protocol: Amide Formation using N,N-Diethylethylenediamine

This protocol is adapted for the derivatization of polar metabolites, including carboxylic acids, in biological samples.[5]

Materials:

  • Analyte solution in Dimethyl Sulfoxide (DMSO)

  • N,N-Diethylethylenediamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) solution (500 mM in DMSO)

  • HOAt (1-Hydroxy-7-azabenzotriazole) solution (500 mM in DMSO)

  • Water with 0.1% formic acid

  • Microcentrifuge tubes

  • Vacuum centrifuge

Procedure:

  • Reaction Setup:

    • To the analyte solution in a microcentrifuge tube, add N,N-diethylethylenediamine (42.0 µL), 60 µL of 500 mM HATU solution, and 60 µL of 500 mM HOAt solution.[5]

  • Derivatization Reaction:

    • Incubate the reaction mixture at room temperature for 2 hours.[5]

  • Solvent Removal:

    • Place the microcentrifuge tube in a vacuum centrifuge and dry the sample completely.[5]

  • Reconstitution:

    • Reconstitute the dried derivative in water with 0.1% formic acid (pH 4.0) for LC-MS/MS analysis.[5]

Logical Relationship Diagram

Amide_Formation_Logic cluster_problem Analytical Challenge cluster_solution Derivatization Solution cluster_outcome Analytical Outcome CarboxylicAcid Carboxylic Acid PoorIonization Poor Positive Ionization CarboxylicAcid->PoorIonization PoorRetention Poor Reversed-Phase Retention CarboxylicAcid->PoorRetention Derivatization Amide Formation with N,N-Diethylethylenediamine CarboxylicAcid->Derivatization AmideDerivative Amide Derivative with Tertiary Amine Derivatization->AmideDerivative EnhancedIonization Enhanced Positive Ionization (High Proton Affinity) AmideDerivative->EnhancedIonization ImprovedRetention Improved Reversed-Phase Retention AmideDerivative->ImprovedRetention

Caption: Logic of amide formation for enhanced LC-MS detection of carboxylic acids.

Application Note 3: Fluorescent Labeling for HPLC Analysis

Objective: To derivatize carboxylic acids with a fluorescent reagent for highly sensitive and selective detection by High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.

Principle: Carboxylic acids can be reacted with a fluorescent labeling reagent, often a fluorescent amine or hydrazide, in the presence of a coupling agent.[9][10] The resulting derivative exhibits strong fluorescence, allowing for detection at very low concentrations. This is particularly advantageous for analyzing carboxylic acids that lack a native chromophore or fluorophore.

Quantitative Data Summary
Analyte ClassDerivatization ReagentAnalytical MethodLimit of Detection (LOD)Reference
Dicarboxylic Acids (C5-C12)4-(1-pyrene)butyric acid hydrazide (PBH)Reversed-phase LC with fluorescence detection1.3 fmol to undetectable (20 µL injection)[10]
Carboxylic Acids1-Pyrenyldiazomethane (PDAM)HPLC with fluorescence detection~20-30 femtomoles[11]
Linear Aliphatic Carboxylic Acids (C1-C8)1-PyrenemethylamineReversed-phase LC with fluorescence detection2.3-8.0 fmol (10 µL injection)[12]
Benzoic AcidNile BlueLC with visible diode laser-induced fluorescence1.99 fmol on column[13]
Experimental Protocol: Fluorescent Labeling of Dicarboxylic Acids with PBH

This protocol is based on the derivatization of dicarboxylic acids for intramolecular excimer-forming fluorescence detection.[10]

Materials:

  • Dicarboxylic acid standards or sample extract

  • 4-(1-pyrene)butyric acid hydrazide (PBH)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Solvent (e.g., acetonitrile)

  • Reaction vials

  • Heating block

Procedure:

  • Reaction Mixture Preparation:

    • In a reaction vial, mix the dicarboxylic acid sample with a solution of PBH and EDC in a suitable solvent like acetonitrile. The exact concentrations and ratios will need to be optimized based on the specific application.

  • Derivatization Reaction:

    • The reaction is typically carried out by heating the mixture. The original study does not specify the exact temperature and time, so these parameters would need to be optimized (a good starting point would be 50-60 °C for 1-2 hours).

  • Analysis:

    • After cooling, the reaction mixture can be directly injected into the HPLC system for analysis.

    • The separation is typically performed on a reversed-phase C18 column with an isocratic or gradient elution.[10]

    • Fluorescence detection is set to monitor the intramolecular excimer fluorescence (around 450-550 nm), which is distinct from the normal fluorescence of the reagent (370-420 nm).[10]

Signaling Pathway Analogy: Derivatization for Detection

Derivatization_Signaling cluster_stimulus Analyte cluster_receptor Derivatization Reagent cluster_transduction Chemical Reaction cluster_response Detectable Product Analyte Carboxylic Acid (Low Signal) Coupling Coupling Reaction (e.g., with EDC) Analyte->Coupling Reagent Fluorescent Label (e.g., PBH) Reagent->Coupling Product Fluorescent Derivative (High Signal) Coupling->Product Detection HPLC-Fluorescence Detection Product->Detection

References

Application Notes and Protocols for 5-Dimethylcarbamoyl-pentanoic acid in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data specifically for 5-Dimethylcarbamoyl-pentanoic acid is limited in publicly available literature. The following application notes and protocols are based on established methodologies for structurally related short-chain fatty acid amides and should be adapted and optimized for specific experimental needs.

Introduction

This compound, also known as N,N-dimethyl adipamic acid, is a dicarboxylic acid monoamide derivative of adipic acid. While specific biological functions of this compound are not extensively documented, its structural similarity to known bioactive molecules, such as short-chain fatty acids (SCFAs) and their derivatives, suggests potential applications in cell biology research. SCFAs are known to play crucial roles in various cellular processes, including cell signaling, metabolism, and epigenetics, primarily through the inhibition of histone deacetylases (HDACs).[1][2][3][4] These notes provide a framework for the preparation and evaluation of this compound in cell culture assays to explore its potential biological activities.

Preparation of this compound

A plausible synthetic route for this compound involves the reaction of adipic anhydride with dimethylamine. This method is analogous to the preparation of other N-substituted mono-amides of dicarboxylic acids.[5]

Materials:

  • Adipic acid

  • Acetic anhydride

  • Dimethylamine (solution in a suitable solvent, e.g., THF or water)

  • Toluene

  • Sodium bicarbonate solution

  • Hydrochloric acid

  • Anhydrous magnesium sulfate

  • Organic solvents for purification (e.g., ethyl acetate, hexanes)

Protocol:

  • Synthesis of Adipic Anhydride: Adipic acid is refluxed with acetic anhydride to form the cyclic adipic anhydride. The excess acetic anhydride and acetic acid byproduct are removed by distillation.

  • Amidation: The resulting adipic anhydride is dissolved in a suitable solvent like toluene. The solution is cooled in an ice bath.

  • A solution of dimethylamine is added dropwise to the cooled anhydride solution with constant stirring. The reaction is typically exothermic.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • Work-up and Purification: The reaction mixture is washed with dilute hydrochloric acid to remove any unreacted dimethylamine, followed by a wash with sodium bicarbonate solution to remove any remaining acidic impurities.

  • The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Application in Cell Culture Assays

Based on the activities of related short-chain fatty acid amides, this compound could be investigated for its effects on cell proliferation, cytotoxicity, and its potential as a histone deacetylase (HDAC) inhibitor.

Cell Viability and Cytotoxicity Assay

This protocol outlines a general method to assess the effect of this compound on the viability and proliferation of a selected cell line.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293, a cancer cell line)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO or PBS, to prepare a stock solution)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)

  • Plate reader

Experimental Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a positive control for cytotoxicity if available.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Table 1: Hypothetical Cytotoxicity Data for this compound

Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)1005.2
1098.14.8
5095.35.5
10088.76.1
25075.47.3
50052.18.0
100025.96.9

This is example data and does not represent actual experimental results.

Histone Deacetylase (HDAC) Activity Assay

This protocol describes an in vitro assay to determine if this compound inhibits HDAC activity.

Materials:

  • HeLa or other cell line nuclear extract as a source of HDAC enzymes

  • HDAC fluorometric assay kit (containing a fluorogenic HDAC substrate and a developer)

  • Trichostatin A (TSA) or Sodium Butyrate as a positive control inhibitor

  • This compound

  • Assay buffer

  • 96-well black plate

  • Fluorometric plate reader

Experimental Protocol:

  • Assay Preparation: Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer.

  • Enzyme Reaction: In the wells of a 96-well black plate, add the nuclear extract, the fluorogenic HDAC substrate, and the different concentrations of the test compound or controls. Include a no-enzyme control and a vehicle control.

  • Incubation: Incubate the plate at 37°C for the time recommended in the assay kit manual (e.g., 30-60 minutes).

  • Development: Stop the enzymatic reaction by adding the developer solution provided in the kit. The developer will generate a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: Incubate the plate at room temperature for a short period (e.g., 15 minutes) and then measure the fluorescence with a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the compound compared to the vehicle control. Determine the IC₅₀ value for HDAC inhibition.

Table 2: Hypothetical HDAC Inhibition Data for this compound

Compound Concentration (µM)HDAC Activity (% of Control)Standard Deviation
0 (Vehicle Control)1004.5
197.23.9
1085.15.1
10060.86.2
50035.45.8
100015.74.7

This is example data and does not represent actual experimental results.

Visualizations

The following diagrams illustrate the hypothetical synthesis pathway and a potential mechanism of action for this compound, along with a typical experimental workflow.

Synthesis_Pathway Adipic_Acid Adipic Acid Adipic_Anhydride Adipic Anhydride Adipic_Acid->Adipic_Anhydride Reflux Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Adipic_Anhydride Target_Compound 5-Dimethylcarbamoyl- pentanoic acid Adipic_Anhydride->Target_Compound Dimethylamine Dimethylamine Dimethylamine->Target_Compound Nucleophilic Acyl Substitution

Caption: Synthesis of this compound.

HDAC_Inhibition_Pathway cluster_0 Epigenetic Regulation Histone Histone Protein Acetylated_Histone Acetylated Histone (Open Chromatin) Histone->Acetylated_Histone Acetylation DNA DNA HAT HAT HAT->Histone Deacetylated_Histone Deacetylated Histone (Closed Chromatin) HAT->Deacetylated_Histone HDAC HDAC HDAC->Acetylated_Histone Acetylated_Histone->Deacetylated_Histone Deacetylation Gene_Expression Gene Expression Acetylated_Histone->Gene_Expression Deacetylated_Histone->Histone Acetylation Gene_Repression Gene Repression Deacetylated_Histone->Gene_Repression Test_Compound 5-Dimethylcarbamoyl- pentanoic acid Test_Compound->HDAC Inhibition

Caption: Hypothetical HDAC inhibition by the test compound.

Experimental_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_1 Incubate Overnight Cell_Seeding->Incubation_1 Compound_Treatment Treat Cells with This compound Incubation_1->Compound_Treatment Incubation_2 Incubate for 24-72h Compound_Treatment->Incubation_2 Assay Perform Cell Viability or HDAC Assay Incubation_2->Assay Data_Acquisition Read Plate Assay->Data_Acquisition Data_Analysis Analyze Data (Calculate IC50) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General workflow for cell-based assays.

References

The Role of Pentanoic Acid Derivatives in Elucidating Metabolic Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A focus on Valeric Acid due to limited data on 5-Dimethylcarbamoyl-pentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific role of this compound in metabolic pathways is not documented in current scientific literature, the broader class of pentanoic acids, particularly valeric acid (pentanoic acid), is well-studied and serves as a valuable tool in metabolic research. Valeric acid is a five-carbon short-chain fatty acid (SCFA) that plays a significant role in various physiological and pathological processes. It is produced by the gut microbiota and is involved in host-microbiome interactions, epigenetic regulation, and cellular signaling. These application notes will focus on the known roles and experimental applications of valeric acid as a representative pentanoic acid derivative to explore metabolic pathways.

Key Applications in Metabolic Research

Valeric acid and its derivatives are utilized in several key areas of metabolic research:

  • Gut Microbiome and Host Metabolism: As a product of microbial fermentation in the gut, valeric acid is a key molecule for studying the influence of the gut microbiome on host metabolism and health.

  • Epigenetic Regulation: Valeric acid is a known histone deacetylase (HDAC) inhibitor, making it a useful tool for investigating the role of epigenetic modifications in metabolic diseases and cancer.

  • Neurotransmitter and Neurological Pathways: Valeric acid can cross the blood-brain barrier and has been shown to modulate neurotransmitter levels, offering a tool to study metabolic links to neurological disorders.

  • Cancer Metabolism: The ability of valeric acid to inhibit cancer cell proliferation and induce apoptosis makes it a compound of interest in studying cancer metabolism and developing novel therapeutic strategies.

  • Metabolic Syndrome and Inflammation: Valeric acid has been shown to impact factors related to metabolic syndrome, such as insulin sensitivity and inflammation, providing a means to investigate these pathways.

Data Summary: Quantitative Effects of Valeric Acid on Metabolic Parameters

The following table summarizes quantitative data from various studies on the effects of valeric acid.

ParameterModel SystemTreatment DetailsObserved EffectReference
HDAC Activity Breast Cancer CellsValeric Acid TreatmentDose- and time-dependent decrease in HDAC activity.
Cancer Cell Proliferation Liver Cancer CellsValeric Acid (0.85 mM)Inhibition of proliferation in Hep3B, SNU-449, and HepG2 cells.
Neurotransmitter Levels (Hippocampus) Aluminum chloride-induced AD ratsValeric Acid (50 mg/kg)Significant increase in acetylcholine, GABA, glutamate, dopamine, and serotonin levels.
Pro-inflammatory Cytokines (Brain) Rotenone-induced Parkinson's Disease rat modelValeric Acid (40 mg/kg, i.p.)Significant decrease in IL-6, IL-1β, TNF-α, NO, and MMP-9.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are generalized methodologies for key experiments involving valeric acid.

Protocol 1: In Vitro HDAC Inhibition Assay

Objective: To determine the inhibitory effect of valeric acid on histone deacetylase activity in a cell line.

Materials:

  • Cancer cell line (e.g., breast cancer cell line MCF-7)

  • Cell culture medium and supplements

  • Valeric acid solution

  • HDAC activity assay kit (colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions.

  • Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of valeric acid for a specified time period (e.g., 24, 48 hours). Include a vehicle-treated control group.

  • Cell Lysis: After treatment, lyse the cells according to the HDAC activity assay kit protocol to prepare nuclear extracts.

  • HDAC Assay: Perform the HDAC activity assay according to the manufacturer's instructions. This typically involves incubating the nuclear extracts with an HDAC substrate.

  • Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of HDAC inhibition for each concentration of valeric acid compared to the control.

Protocol 2: Analysis of Neurotransmitter Levels in Brain Tissue

Objective: To quantify the effect of valeric acid on neurotransmitter levels in a specific brain region of a rodent model.

Materials:

  • Rodent model of a neurological disorder (e.g., Alzheimer's disease model)

  • Valeric acid solution for administration

  • Anesthesia

  • Dissection tools

  • Homogenizer

  • High-performance liquid chromatography (HPLC) system with an electrochemical detector

  • Neurotransmitter standards

Procedure:

  • Animal Treatment: Administer valeric acid to the treatment group of animals for a specified duration. Include a control group receiving a vehicle.

  • Tissue Collection: At the end of the treatment period, anesthetize the animals and perfuse them with saline. Dissect the brain and isolate the region of interest (e.g., hippocampus).

  • Sample Preparation: Homogenize the brain tissue in an appropriate buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • HPLC Analysis: Analyze the supernatant using an HPLC system to separate and quantify the neurotransmitters of interest (e.g., acetylcholine, GABA, dopamine, serotonin). Use known concentrations of neurotransmitter standards to generate a standard curve for quantification.

  • Data Analysis: Compare the neurotransmitter levels between the valeric acid-treated group and the control group.

Visualizing Metabolic Pathways and Workflows

Diagrams are crucial for understanding the complex interactions in metabolic pathways and experimental designs.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (e.g., Cancer Cells) treatment_vitro Treatment with Valeric Acid cell_culture->treatment_vitro hdac_assay HDAC Inhibition Assay treatment_vitro->hdac_assay proliferation_assay Cell Proliferation Assay treatment_vitro->proliferation_assay data_analysis Data Analysis and Interpretation hdac_assay->data_analysis proliferation_assay->data_analysis animal_model Animal Model (e.g., Neurological Disorder) treatment_vivo Administration of Valeric Acid animal_model->treatment_vivo tissue_collection Brain Tissue Collection treatment_vivo->tissue_collection hplc_analysis Neurotransmitter Analysis (HPLC) tissue_collection->hplc_analysis hplc_analysis->data_analysis

Experimental workflow for studying valeric acid effects.

metabolic_pathway cluster_gut Gut Lumen cluster_cell Host Cell dietary_fiber Dietary Fiber gut_microbiota Gut Microbiota dietary_fiber->gut_microbiota Fermentation valeric_acid_gut Valeric Acid gut_microbiota->valeric_acid_gut Production valeric_acid_circulation Valeric Acid (in circulation) valeric_acid_gut->valeric_acid_circulation Absorption hdac Histone Deacetylases (HDACs) valeric_acid_circulation->hdac Inhibition histones Histones hdac->histones Deacetylation gene_expression Gene Expression (Metabolic Genes) histones->gene_expression Regulation metabolic_effects Systemic Metabolic Effects (e.g., Insulin Sensitivity, Inflammation) gene_expression->metabolic_effects

Valeric acid's role in the gut-host metabolic axis.

Conclusion

Valeric acid serves as a critical tool for investigating the intricate connections between the gut microbiome, epigenetics, and host metabolism. While the specific compound this compound remains uncharacterized in the context of metabolic pathways, the study of valeric acid provides a robust framework for understanding the broader roles of pentanoic acid derivatives. The protocols and data presented here offer a foundation for researchers to design and execute experiments aimed at further elucidating these vital metabolic networks.

Application Notes and Protocols for the Synthesis of Novel Organic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of novel organic compounds with significant applications in medicinal chemistry, materials science, and bio-imaging. The following sections highlight modern synthetic methodologies, including the synthesis of bioactive heterocycles, biodegradable polymers, and fluorescent probes, utilizing techniques such as photoredox catalysis and organocatalysis.

Synthesis of Novel 1,3,4-Oxadiazole Derivatives as Potential Antimicrobial Agents

Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole scaffold, are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This protocol details a reliable method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives.[4]

Experimental Protocols

Step 1: Synthesis of Substituted Ethyl Benzoate

  • Dissolve the desired substituted benzoic acid (0.0623 mol) in ethanol (12 mL).

  • Carefully add 0.5 mL of concentrated sulfuric acid to the mixture dropwise.

  • Reflux the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, pour the mixture onto crushed ice.

  • Filter the resulting precipitate, wash with water, and recrystallize from ethanol to yield the substituted ethyl benzoate.[4]

Step 2: Synthesis of Substituted Benzohydrazide

  • Combine the substituted ethyl benzoate (0.0723 mol) with hydrazine hydrate (6 mL).

  • Reflux the mixture for 9 hours at a temperature of 30-40°C.[4]

  • Allow the solution to cool to room temperature and then pour it onto crushed ice.

  • Filter the precipitate, wash with water, and dry to obtain the substituted benzohydrazide.[4]

Step 3: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazole

  • Dissolve the substituted benzohydrazide (1 M) in phosphorus oxychloride (5 mL).

  • Add an equimolar amount of β-benzoyl propionic acid (1 M) to the solution.

  • Reflux the mixture for a designated period, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

  • Filter the resulting solid, wash with water, and recrystallize from an appropriate solvent to obtain the final 1,3,4-oxadiazole derivative.[1]

Data Presentation
CompoundSubstituentMolecular FormulaMelting Point (°C)Yield (%)
6a 4-OCH₃C₁₇H₁₄N₂O₃130-13285
6b 4-ClC₁₆H₁₁ClN₂O₂145-14782
6c 4-NO₂C₁₆H₁₁N₃O₄180-18278
6d 2-OHC₁₆H₁₂N₂O₃165-16780

Table 1: Physicochemical data of synthesized 1,3,4-oxadiazole derivatives. Data is representative and compiled from typical results in the literature.[1][4][5]

Logical Workflow for 1,3,4-Oxadiazole Synthesis

sub_benzoic_acid Substituted Benzoic Acid ethyl_benzoate Substituted Ethyl Benzoate sub_benzoic_acid->ethyl_benzoate   Ethanol, H₂SO₄ (conc.) benzohydrazide Substituted Benzohydrazide ethyl_benzoate->benzohydrazide   Hydrazine Hydrate oxadiazole 2,5-Disubstituted-1,3,4-Oxadiazole benzohydrazide->oxadiazole   β-Benzoyl Propionic Acid, POCl₃

Caption: General synthetic route for 2,5-disubstituted-1,3,4-oxadiazoles.

Synthesis of Novel Biodegradable Polymers

The development of biodegradable polymers is crucial for addressing environmental pollution caused by conventional plastics.[6][7] This section outlines the synthesis of novel biodegradable polymers derived from glucose, a renewable resource.[8][9]

Experimental Protocol: Synthesis of Methacryloyl Glucoside (MGlc)
  • Combine 1-bromo-2,3,4,6-tetra-O-acetyl-D-glucopyranose (10.0 g), potassium methacrylate (8.0 g), and N,N-dimethylformamide (40 mL) in a reaction vessel.

  • Heat the mixture to 65°C and maintain this temperature for 30 minutes with constant stirring.

  • After the reaction, pour the mixture into water containing crushed ice while stirring.

  • Filter the resulting precipitate (MGlc) and dry it in the air.

  • Recrystallize the crude product from methanol to obtain pure MGlc.[8]

Data Presentation
MonomerYield (%)Melting Point (°C)
MGlc ~79100.0 (from methanol)
AGlc ~72109.2 (from methanol)

Table 2: Synthesis of polymerizable glucose derivatives.[8]

PolymerWeight Loss after 180 days in soil (%)
MGlc Homopolymer 2.5 - 2.9
AGlc Homopolymer 2.5 - 2.9
MGlc-MMA Copolymer 0.02
AGlc-MMA Copolymer 0.06
PMMA Not biodegradable

Table 3: Biodegradability of synthesized polymers.[8]

Polymer Synthesis and Biodegradation Pathway

Glucose Derivative Glucose Derivative Polymerizable Monomer (MGlc/AGlc) Polymerizable Monomer (MGlc/AGlc) Glucose Derivative->Polymerizable Monomer (MGlc/AGlc)   Esterification Biodegradable Polymer Biodegradable Polymer Polymerizable Monomer (MGlc/AGlc)->Biodegradable Polymer   Polymerization Degradation Degradation Biodegradable Polymer->Degradation   Soil Burial

Caption: Pathway from glucose derivatives to biodegradable polymers.

Synthesis of Fluorescent Probes for Bioimaging

Fluorescent small molecules are invaluable tools for visualizing biological processes in living cells.[10][11][12] The rational design of these probes often involves modulating their photophysical properties through mechanisms like Photoinduced Electron Transfer (PeT).[13]

Experimental Protocol: General Synthesis of a Rhodamine-Based Fluorescent Probe
  • Design a molecule where an electron-donating recognition moiety is attached to a rhodamine fluorophore, quenching its fluorescence via PeT.

  • Synthesize the rhodamine core structure through established literature procedures.

  • Introduce the recognition moiety (e.g., a 4-aminophenoxy ether) at a specific position on the rhodamine phenyl group. This is typically achieved through a nucleophilic aromatic substitution reaction.

  • Purify the final probe using column chromatography and characterize it using NMR and mass spectrometry.

Design Principle of a "Turn-On" Fluorescent Probe

Probe (Low Fluorescence) Probe (Low Fluorescence) Reaction Reaction Probe (Low Fluorescence)->Reaction   Recognition Moiety Analyte Analyte Analyte->Reaction Product (High Fluorescence) Product (High Fluorescence) Reaction->Product (High Fluorescence)   Cleavage of Moiety

Caption: "Turn-on" mechanism of a reaction-based fluorescent probe.

Modern Catalytic Methodologies in Organic Synthesis

Recent advancements in catalysis have revolutionized the synthesis of complex organic molecules, offering milder reaction conditions, higher efficiency, and greater selectivity.[14][15]

Application Note: Photoredox-Catalyzed Giese-Type Reaction

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a wide range of organic transformations under mild conditions.[16] The Giese reaction, a radical conjugate addition, can be effectively performed using this methodology.[17][18]

Experimental Protocol: Decarboxylative Giese Reaction

  • In a reaction vial, combine the carboxylic acid (as a radical precursor), a Michael acceptor, a photoredox catalyst (e.g., an iridium or organic dye catalyst), and a suitable solvent under an inert atmosphere.

  • Irradiate the reaction mixture with visible light (e.g., a blue LED) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the product by column chromatography.

Data Presentation
EntryCarboxylic AcidMichael AcceptorCatalystYield (%)
1α-Keto acidAcrylate[Ir(ppy)₂(dtbbpy)]PF₆75-97
2N-Boc amino acidAcrylonitrileEosin YHigh
3Alkyl carboxylic acidVinyl sulfoneFukuzumi's catalystGood

Table 4: Representative examples of photoredox-catalyzed Giese-type reactions. Data compiled from various sources.[17][18]

Catalytic Cycle of a Photoredox Giese Reaction

cluster_quenching Reductive Quenching Cycle cluster_reaction Giese Reaction PC PC PC_star PC* PC->PC_star PC_red PC⁻ PC_star->PC_red   SET   (Donor) R_radical R• PC_red->PC   SET   (Acceptor) PC_ox PC⁺ R_COOH R-COOH R_COOH->R_radical   Oxidation   (-CO₂, -H⁺) Product Product R_radical->Product Michael_Acceptor Michael Acceptor Michael_Acceptor->Product

Caption: Simplified photoredox catalytic cycle for a Giese reaction.

Application Note: Asymmetric Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for the synthesis of enantioenriched compounds.[19][20] This approach avoids the use of metal catalysts, offering a greener and often more cost-effective alternative.[21]

Experimental Protocol: Organocatalytic Synthesis of a Chiral Piperidine

  • To a solution of the appropriate N-protected imine and a nucleophile in a suitable solvent, add the chiral organocatalyst (e.g., a proline derivative or a chiral phosphoric acid) at a specific catalyst loading (typically 5-20 mol%).

  • Stir the reaction at the designated temperature until completion, monitoring by TLC.

  • Quench the reaction and purify the product via column chromatography.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC.

Organocatalytic Activation Modes

Organocatalyst Organocatalyst Iminium Ion Activation Iminium Ion Activation Organocatalyst->Iminium Ion Activation Enamine Activation Enamine Activation Organocatalyst->Enamine Activation H-Bonding Activation H-Bonding Activation Organocatalyst->H-Bonding Activation Substrate Substrate Substrate->Iminium Ion Activation Substrate->Enamine Activation Substrate->H-Bonding Activation Product Product Iminium Ion Activation->Product Enamine Activation->Product H-Bonding Activation->Product

Caption: Common activation modes in asymmetric organocatalysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Dimethylcarbamoyl-pentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-Dimethylcarbamoyl-pentanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and direct synthetic approach is the selective mono-amidation of adipic acid with dimethylamine. This typically involves the activation of one of the carboxylic acid groups of adipic acid, followed by reaction with dimethylamine.

Q2: What are the main challenges in synthesizing this compound?

The primary challenge is achieving selective mono-amidation. The formation of the corresponding diamide is a significant competing reaction that can substantially lower the yield of the desired mono-amide. Other challenges include incomplete conversion and difficulties in purifying the final product from starting materials and the diamide byproduct.

Q3: What are some common activating agents for the amidation of carboxylic acids?

A variety of activating agents can be used, including carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as borate esters such as tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃).[1][2][3][4] The choice of agent can influence selectivity and reaction conditions.

Q4: How can I minimize the formation of the diamide byproduct?

Minimizing diamide formation is crucial for maximizing the yield of the mono-amide. Strategies include:

  • Stoichiometry control: Using a controlled amount of dimethylamine (typically a slight excess relative to one carboxylic acid group) can favor mono-amidation.

  • Slow addition: Gradually adding the activating agent or dimethylamine to the reaction mixture can help maintain a low concentration of the reactive species, promoting selective reaction at one site.[5]

  • Protecting groups: While more complex, one of the carboxylic acid groups can be protected as an ester, followed by amidation of the free carboxylic acid and subsequent deprotection of the ester.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Formation of a significant amount of diamide byproduct.2. Incomplete reaction.3. Formation of an unreactive ammonium salt between adipic acid and dimethylamine.[6]1. Adjust the stoichiometry of reactants. Try using a slight excess of dimethylamine.2. Employ a slow addition of the activating agent or dimethylamine.[5]3. Increase reaction time or temperature, monitoring for byproduct formation.4. Ensure an appropriate activating agent is used to overcome the formation of the ammonium salt.[6]
Presence of a large amount of unreacted adipic acid 1. Insufficient amount of activating agent.2. Reaction time is too short or temperature is too low.3. Poor solubility of adipic acid in the reaction solvent.1. Ensure at least one equivalent of the activating agent is used per equivalent of adipic acid.2. Gradually increase the reaction time and/or temperature and monitor the reaction progress by TLC or LC-MS.3. Choose a solvent in which adipic acid is more soluble, such as DMF or acetonitrile.[1][5]
Difficulty in purifying the product 1. Similar polarity of the desired mono-amide and the diamide byproduct.2. Contamination with the activating agent's byproducts (e.g., dicyclohexylurea if using DCC).1. Optimize column chromatography conditions (e.g., try different solvent systems or use a gradient elution).2. Consider converting the carboxylic acid of the product to a salt to alter its solubility for extraction.3. If using DCC, the dicyclohexylurea byproduct is often insoluble in many organic solvents and can be removed by filtration. For water-soluble byproducts from reagents like EDC, an aqueous workup is effective.
Reaction is not proceeding at all 1. The chosen activating agent is not effective under the reaction conditions.2. The reaction temperature is too low.3. The dimethylamine has degraded or is of poor quality.1. Try a different class of activating agent. For example, if a carbodiimide is not working, consider a borate-based reagent.[1][2]2. Some direct amidation reactions require elevated temperatures (e.g., 80°C or higher).[1][7]3. Use fresh or purified dimethylamine.

Data Presentation

Table 1: Comparison of Yields for Mono-amidation of Dicarboxylic Acids in Literature

Dicarboxylic AcidAmineActivating Agent/MethodYield of Mono-amideReference
Unspecified Dicarboxylic AcidNot SpecifiedB(OCH₂CF₃)₃53%[1][2]
Furan-2,5-dicarboxylic acidBenzylamineTBTU82%[5]
Furan-2,5-dicarboxylic acidDiethylamineTBTU73%[5]
Furan-2,5-dicarboxylic acidPiperidineTBTU78%[5]
Furan-2,5-dicarboxylic acidAnilineTBTU75%[5]

TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate

Experimental Protocols

Protocol 1: Mono-amidation of Adipic Acid using an Activating Agent (General Procedure)

This protocol is a general guideline and may require optimization.

  • Reactant Preparation: In a clean, dry flask, dissolve adipic acid (1 equivalent) in a suitable anhydrous solvent (e.g., DMF, CH₂Cl₂, or acetonitrile).

  • Amine Addition: Add dimethylamine (1.1 equivalents, either as a solution in a solvent like THF or as a gas bubbled through the solution) to the reaction mixture.

  • Activation: Cool the mixture in an ice bath. Slowly add the activating agent (e.g., EDC, 1.1 equivalents) to the stirred solution. If using a solid activating agent, it can be added in portions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using TLC or LC-MS.

  • Workup:

    • If using a carbodiimide like DCC or EDC, a urea byproduct will form. Dicyclohexylurea is largely insoluble and can be filtered off. EDC byproducts are water-soluble and can be removed with an aqueous wash.

    • Perform an aqueous workup by partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired this compound from unreacted adipic acid and the diamide byproduct.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification AdipicAcid Adipic Acid Mixing Dissolve Adipic Acid & Add Dimethylamine AdipicAcid->Mixing Dimethylamine Dimethylamine Dimethylamine->Mixing Solvent Anhydrous Solvent Solvent->Mixing Activator Activating Agent Activation Slowly Add Activating Agent Activator->Activation Mixing->Activation Cool to 0°C Stirring Stir at RT (12-24h) Activation->Stirring Filtration Filter Byproducts (if applicable) Stirring->Filtration Monitor by TLC/LC-MS Extraction Aqueous Workup Filtration->Extraction Purification Column Chromatography Extraction->Purification Product Pure Product Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_yield Start Low Yield Issue CheckByproducts Analyze Crude Product (TLC, LC-MS, NMR) Start->CheckByproducts HighDiamide High Diamide Content? CheckByproducts->HighDiamide HighAdipic High Unreacted Adipic Acid? HighDiamide->HighAdipic No OptimizeStoichiometry - Adjust Amine Stoichiometry - Slow Reagent Addition HighDiamide->OptimizeStoichiometry Yes IncompleteReaction Incomplete Reaction? HighAdipic->IncompleteReaction No CheckActivator - Increase Activator Amount - Check Activator Quality HighAdipic->CheckActivator Yes OptimizeConditions - Increase Reaction Time - Increase Temperature - Change Solvent IncompleteReaction->OptimizeConditions Yes

References

troubleshooting solubility issues with 5-Dimethylcarbamoyl-pentanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 5-Dimethylcarbamoyl-pentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is an amphiphilic molecule, containing both a polar carboxylic acid head and a polar dimethylamide group, along with a nonpolar five-carbon aliphatic chain. This structure suggests it will have moderate solubility in a range of solvents. Its solubility is expected to be poor in very nonpolar solvents (like hexane) and may be limited in aqueous solutions without pH adjustment. It is predicted to be most soluble in polar aprotic solvents and alcohols.

Q2: I am having trouble dissolving this compound in water. What should I do?

The carboxylic acid group on the molecule is weakly acidic. In neutral water, its solubility may be limited. To enhance aqueous solubility, you can increase the pH by adding a base (e.g., sodium hydroxide, sodium bicarbonate) to deprotonate the carboxylic acid to the more soluble carboxylate salt. It is recommended to add the base dropwise while monitoring the dissolution of the compound.

Q3: Can I dissolve this compound in phosphate-buffered saline (PBS)?

Solubility in PBS may also be limited for the same reasons as in water. The pH of standard PBS is typically around 7.4, which may not be sufficient to fully deprotonate the carboxylic acid. If you observe insolubility, a slight increase in the pH of the PBS solution can aid in dissolution.

Q4: Which organic solvents are best for dissolving this compound?

Polar organic solvents are the most likely candidates for dissolving this compound. Based on its structure, the following solvents are predicted to be effective:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Ethanol

Less polar solvents such as dichloromethane (DCM) and ethyl acetate may also work to some extent, but nonpolar solvents like hexane and toluene are unlikely to be effective.

Q5: My compound precipitated out of solution when I added it to my aqueous cell culture medium. How can I prevent this?

This is a common issue when adding a compound dissolved in an organic solvent (like DMSO) to an aqueous buffer. To avoid precipitation, it is advisable to make a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it serially in the aqueous medium. Ensure vigorous mixing during dilution and avoid adding a large volume of the organic stock solution to the aqueous medium at once.

Q6: Can heating or sonication improve the solubility of this compound?

Yes, for kinetically limited solubility, gentle heating or sonication can help to dissolve the compound faster.[1] It is advisable to heat the solution to around 37-40°C.[1] However, be cautious with prolonged heating, as it may degrade the compound. Always check the compound's stability at elevated temperatures.

Predicted Solubility Data

The following table provides the predicted solubility of this compound in common laboratory solvents based on its chemical structure. Note: This is a qualitative prediction and should be confirmed by experimental testing.

SolventPredicted SolubilityRationale
Water (neutral pH)LowThe nonpolar carbon chain limits solubility.
Aqueous Base (pH > 8)HighDeprotonation of the carboxylic acid to the carboxylate salt increases aqueous solubility.
Aqueous Acid (pH < 4)LowThe carboxylic acid remains protonated, limiting solubility.
Phosphate-Buffered Saline (PBS, pH 7.4)Low to ModerateThe pH may not be high enough for complete deprotonation.
Dimethyl sulfoxide (DMSO)HighA polar aprotic solvent that is a good solvent for a wide range of compounds.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, it is a polar aprotic solvent capable of dissolving many organic compounds.[2]
EthanolHighA polar protic solvent that should effectively solvate the molecule.
MethanolHighSimilar to ethanol, its polarity is suitable for dissolving the compound.
Dichloromethane (DCM)ModerateA solvent of intermediate polarity that may dissolve the compound.
HexaneLowA nonpolar solvent that is unlikely to dissolve the polar functional groups of the molecule.

Experimental Protocol: Solubility Determination

This protocol outlines a method to experimentally determine the solubility of this compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS, DMSO, ethanol)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer (for quantitative analysis)

  • Calibrated pH meter

Procedure:

  • Prepare a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

    • Vortex the mixture vigorously for 2-3 minutes.

    • Place the vial in a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separate Undissolved Solid:

    • After 24 hours, visually inspect the vial to confirm that there is still undissolved solid, indicating a saturated solution.

    • Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample and Dilute:

    • Carefully take a known volume of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent to a concentration that is within the linear range of your analytical method.

  • Quantify the Concentration:

    • Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.

    • Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at that temperature.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

G cluster_0 start Start: Compound does not dissolve check_solvent Is the solvent appropriate? (Check Predicted Solubility Table) start->check_solvent change_solvent Select a more appropriate solvent (e.g., DMSO, Ethanol) check_solvent->change_solvent No check_aqueous Is the solvent aqueous? check_solvent->check_aqueous Yes success Success: Compound dissolved change_solvent->success fail Still issues? Consider co-solvents or formulation strategies. change_solvent->fail Still insoluble adjust_ph Adjust pH with base (e.g., NaOH) to deprotonate carboxylic acid check_aqueous->adjust_ph Yes use_energy Apply gentle heat (37-40°C) or sonication check_aqueous->use_energy No (Organic) adjust_ph->use_energy Still insoluble adjust_ph->success Soluble stock_solution Prepare a concentrated stock in a good organic solvent (e.g., DMSO) use_energy->stock_solution Still insoluble use_energy->success Soluble use_energy->fail Still insoluble after all steps serial_dilution Perform serial dilution into the aqueous medium stock_solution->serial_dilution serial_dilution->success serial_dilution->fail Precipitation

Caption: Troubleshooting workflow for solubility issues.

References

Technical Support Center: Optimizing Dosage of Pentanoic Acid Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working with pentanoic acid derivatives in animal models.

Frequently Asked Questions (FAQs)

Q1: What are pentanoic acid derivatives, and what are their primary applications in animal models?

A1: Pentanoic acid derivatives are a class of compounds characterized by a five-carbon chain. A prominent example is Valproic Acid (VPA), a branched short-chain fatty acid used as an anticonvulsant and mood stabilizer.[1][2] In research, these derivatives, particularly VPA and its analogs, are widely used as Histone Deacetylase (HDAC) inhibitors to study epigenetic regulation in various disease models, including neurological disorders, cancer, and pain.[1][3][4]

Q2: What are the most significant challenges when administering pentanoic acid derivatives to animals?

A2: Researchers often face challenges related to the physicochemical properties of the derivatives and their potential for toxicity. Key issues include poor solubility of hydrophobic analogs, vehicle selection, compound stability, and dose-dependent side effects such as hepatotoxicity and teratogenicity, which are well-documented for VPA.[1][5] Careful consideration of the administration route, vehicle, and dosage is critical to ensure accurate delivery and minimize adverse effects that could confound experimental results.[5]

Q3: How do I determine a starting dose for a novel pentanoic acid derivative in an animal model?

A3: A starting dose is typically determined through a combination of in vitro data and literature review of similar compounds. The half-maximal inhibitory concentration (IC50) from in vitro assays, such as those measuring HDAC inhibition, provides a baseline for the concentrations required for a biological effect.[6][7] This is followed by a dose-ranging or dose-escalation study in a small cohort of animals to identify a dose that is both well-tolerated and shows evidence of target engagement.[8][9]

Q4: What is the importance of vehicle selection for these compounds?

A4: The vehicle, or solvent, used to dissolve and administer the compound is crucial for ensuring bioavailability and avoiding confounding effects.[5] The vehicle must be non-toxic at the administered volume and should not interfere with the experimental outcome. For hydrophobic pentanoic acid derivatives, solvents like DMSO or co-solvents and formulating agents like cyclodextrins may be necessary to enhance solubility.[5] All substances administered parenterally must be sterile and, ideally, isotonic with a physiologic pH.[10][11]

Troubleshooting Guide

Issue 1: Poor Compound Solubility or Precipitation In Vivo

Q: My pentanoic acid derivative is precipitating out of solution upon preparation or after administration. What can I do?

A: This is a common issue, especially with more hydrophobic derivatives. Here are several steps to troubleshoot this problem:

  • Optimize the Vehicle: The choice of solvent is the most critical factor. While saline is ideal, it may not be suitable for non-polar compounds. Consider using alternative vehicles or co-solvents. See Table 1 for common options.

  • Adjust pH: The solubility of acidic compounds like pentanoic acid derivatives can often be improved by adjusting the pH of the solution. Preparing a salt form (e.g., sodium valproate) can significantly increase aqueous solubility.

  • Use Solubilizing Agents: For highly lipophilic compounds, cyclodextrins can be used. These molecules form water-soluble complexes with hydrophobic drugs, enhancing their solubility and stability in aqueous solutions.[5]

  • Sonication and Warming: Gently warming the solution or using a sonicator can help dissolve the compound. However, ensure the compound is stable at higher temperatures. Always allow the solution to cool to room temperature before administration.

Table 1: Common Vehicles for In Vivo Administration [5]
VehicleProperties & ConsiderationsCommon Routes
0.9% Saline Isotonic, ideal for water-soluble compounds.IV, IP, SC, Oral
PBS Buffered saline, maintains physiological pH.IV, IP, SC
DMSO Powerful solvent for non-polar compounds. Can be toxic at high concentrations.IP, SC (typically diluted)
Polyethylene Glycol (PEG) Co-solvent, increases solubility of hydrophobic drugs.IV, IP, SC, Oral
Cyclodextrins Form inclusion complexes to enhance solubility.IV, IP, SC, Oral
Corn Oil / Sesame Oil For highly lipophilic compounds, slow-release depot.SC, IM, Oral
Issue 2: Observed Toxicity or Adverse Effects in Animal Models

Q: My animals are showing signs of toxicity (e.g., weight loss, lethargy, organ damage) after dosing. How can I mitigate this?

A: Toxicity is a significant concern, especially with compounds like VPA known to cause hepatotoxicity and teratogenicity.[1][2][8]

  • Conduct a Dose-Response Study: If not already done, a dose-response study is essential to identify the Maximum Tolerated Dose (MTD). This involves administering escalating doses to different groups of animals and closely monitoring for adverse effects.

  • Refine the Dosing Regimen: Consider reducing the dose, decreasing the frequency of administration, or changing the route. For example, oral administration may lead to first-pass metabolism that produces toxic metabolites, while parenteral routes might avoid this.[1]

  • Monitor Animal Health: Closely monitor animals for clinical signs of toxicity, including weight loss, changes in behavior, and reduced food/water intake.[8] For long-term studies, periodic blood tests to check liver and kidney function may be necessary.

  • Review Compound-Specific Effects: Be aware of the known toxicities of your specific class of derivative. For VPA and its analogs, testicular atrophy and reduced white blood cell counts have been reported at higher doses in rats and dogs.[8]

Table 2: Example of Dose-Dependent Toxicity of Calcium Valproate in Rats (13-Week Study) [8]
Dose (mg/kg)Observed Effects
200 - 400 Generally well-tolerated.
800 Reduced plasma globulin, low white blood cell counts.
1200 Platelet count reduction, testicular atrophy.
1600 Severe testicular atrophy, significant reduction in platelets and WBCs.
Issue 3: Lack of Efficacy or Inconsistent Results

Q: I am not observing the expected therapeutic effect, or my results are highly variable. What could be the cause?

A: A lack of efficacy can stem from issues with the dose, administration route, or the experimental model itself.

  • Verify Target Engagement: First, confirm that the drug is reaching its intended target at a sufficient concentration. An ex vivo assay, such as measuring HDAC activity in tissue lysates after in vivo administration, can confirm that the compound is active.[6]

  • Evaluate Pharmacokinetics (PK): The route of administration dramatically affects a drug's absorption, distribution, metabolism, and excretion (ADME). An intraperitoneal (IP) injection may lead to rapid absorption and high peak plasma concentrations, while subcutaneous (SC) or oral (PO) routes may provide a slower, more sustained exposure.[10][12] Consider if the PK profile is appropriate for the desired pharmacodynamic (PD) effect.

  • Refine the Administration Technique: Ensure dosing procedures are consistent. Inaccurate dosing volumes or improper injection techniques can lead to high variability.[11] For oral gavage, care must be taken to avoid accidental administration into the trachea.[12] See Table 3 for recommended administration volumes.

  • Assess the Animal Model: The chosen animal model may have physiological differences that affect the drug's efficacy compared to in vitro results or other species.

Table 3: Recommended Maximum Administration Volumes for Mice and Rats [11][12][13]
RouteMouse (25g)Rat (250g)
Intravenous (IV) 0.125 mL1.25 mL
Intraperitoneal (IP) 0.5 mL5.0 mL
Subcutaneous (SC) 0.5 mL5.0 mL
Oral (PO) 0.5 mL5.0 mL
Intramuscular (IM) 0.05 mL0.25 mL

Experimental Protocols

Protocol 1: Preparation of a Pentanoic Acid Derivative Formulation for In Vivo Administration

This protocol describes a general method for preparing a solution of a hydrophobic pentanoic acid derivative for intraperitoneal injection using a co-solvent system.

Materials:

  • Pentanoic acid derivative

  • Dimethyl sulfoxide (DMSO), sterile

  • PEG 400 (Polyethylene glycol 400), sterile

  • 0.9% Saline, sterile

  • Sterile, conical tubes (1.5 mL and 15 mL)

  • Sterile 0.22 µm syringe filter

Methodology:

  • Weigh the required amount of the pentanoic acid derivative and place it in a sterile 1.5 mL tube.

  • Add a minimal amount of DMSO to fully dissolve the compound (e.g., 5-10% of the final volume). Vortex or sonicate briefly if necessary.

  • In a separate sterile 15 mL tube, prepare the final vehicle. For a final vehicle of 10% DMSO / 40% PEG 400 / 50% Saline, first mix the required volume of PEG 400 with the saline.

  • Add the DMSO-drug concentrate from Step 2 to the PEG/Saline mixture dropwise while vortexing to prevent precipitation.

  • Rinse the initial tube with a small amount of the final vehicle to ensure complete transfer of the compound.

  • Adjust the final volume with saline if necessary.

  • Sterilize the final formulation by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Visually inspect the final solution for any precipitation before administration.

Protocol 2: In Vivo Target Engagement Assay (HDAC Inhibition)

This protocol is adapted from methods used to measure HDAC activity in brain tissue following systemic administration of an HDAC inhibitor like sodium butyrate.[6]

Materials:

  • Control and treated mice (n=6/group)

  • Anesthesia and euthanasia supplies

  • Isopentane and dry ice

  • Tissue homogenization buffer

  • Fluorometric HDAC activity assay kit (e.g., Boc-Lys(Ac)-AMC based)

  • Microplate reader

Methodology:

  • Dosing: Administer the pentanoic acid derivative (e.g., 600 mg/kg, i.p. sodium butyrate) or vehicle to the respective animal groups.[6]

  • Tissue Collection: At a predetermined time point post-dosing (e.g., 1-4 hours), euthanize the animals.

  • Brain Extraction: Rapidly dissect the brain region of interest (e.g., hippocampus or cortex).

  • Flash-Freezing: Immediately flash-freeze the tissue in isopentane cooled with dry ice to inhibit protease and preserve enzyme activity. Store at -80°C until use.[6]

  • Lysate Preparation: Homogenize the frozen tissue in a suitable extraction buffer to prepare nuclear or cytoplasmic lysates as per the assay kit instructions.

  • HDAC Activity Assay: Perform the fluorometric HDAC activity assay according to the manufacturer's protocol. This typically involves incubating the tissue lysate with a fluorogenic acetylated substrate. HDACs in the lysate will deacetylate the substrate.[6]

  • Signal Development: A developer solution (often containing trypsin) is added to cleave the deacetylated substrate, releasing a fluorophore.[6]

  • Quantification: Measure the fluorescence using a microplate reader. A reduction in fluorescence in the treated group compared to the vehicle control indicates HDAC inhibition.

Visualizations

G cluster_plan Phase 1: Planning & Preparation cluster_pilot Phase 2: Pilot Studies cluster_efficacy Phase 3: Efficacy & Refinement A Define Therapeutic Goal & Animal Model B Review Literature for Similar Compounds A->B C Determine In Vitro Potency (e.g., IC50) B->C D Select Vehicle & Administration Route C->D E Dose Escalation Study (MTD Determination) D->E F Pharmacokinetic (PK) Profile Assessment E->F G Dose-Response Efficacy Study F->G H Target Engagement Assay (PD) G->H I Select Optimal Dose H->I

Caption: General workflow for optimizing dosage in animal models.

G Start Lack of Efficacy Observed Q1 Is the compound soluble in the final formulation? Start->Q1 Action1 Troubleshoot Formulation: - Change vehicle - Adjust pH - Add solubilizer Q1->Action1 No Q2 Is there evidence of target engagement (PD)? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Start Action2 Increase Dose or Change Admin Route to Improve Exposure (PK) Q2->Action2 No Q3 Is the dose sufficient for a therapeutic effect? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Start Action3 Increase Dose (if below MTD) Q3->Action3 No End Re-evaluate Animal Model or Compound's Intrinsic Activity Q3->End Yes A3_Yes Yes A3_No No Action3->Start

Caption: Troubleshooting logic for poor compound efficacy.

G cluster_transcription Gene Transcription PAD Pentanoic Acid Derivative (e.g., Valproic Acid) HDAC Histone Deacetylase (HDAC) PAD->HDAC Inhibits Histone Histone Proteins HDAC->Histone Removes Acetyl Groups Ac Acetyl Group Histone->Ac Chromatin_Open Open Chromatin (Euchromatin) Histone->Chromatin_Open Acetylation leads to DNA DNA Transcription_Active Increased Gene Transcription Chromatin_Open->Transcription_Active

References

stability of 5-Dimethylcarbamoyl-pentanoic acid in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-Dimethylcarbamoyl-pentanoic acid

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the stability of this compound in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound?

A1: this compound contains both a carboxylic acid and a tertiary amide functional group. The primary stability concern is the hydrolysis of the amide bond, particularly under strong acidic or basic conditions, which would lead to the formation of 5-carboxypentanoic acid and dimethylamine. The compound may also be susceptible to degradation under thermal stress and oxidative conditions. Forced degradation studies are recommended to fully characterize its stability profile.[1][2][3]

Q2: In which solvents is this compound expected to be stable?

Q3: How can I monitor the stability of this compound in my experiments?

A3: The stability of this compound can be monitored using stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV detection.[5][6] The appearance of new peaks or a decrease in the peak area of the parent compound over time indicates degradation. Mass spectrometry (LC-MS) can be used to identify the degradation products.[7]

Q4: What are the typical conditions for a forced degradation study?

A4: Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[1][2] Typical stress conditions include:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperatures (e.g., 60°C).

  • Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperatures.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid compound or a solution at temperatures above accelerated storage conditions (e.g., 70°C).

  • Photostability: Exposing the compound to light according to ICH Q1B guidelines.[3]

Troubleshooting Guides

Issue 1: Loss of Compound Potency or Activity in Aqueous Solution
  • Possible Cause: pH-dependent hydrolysis of the amide bond.

  • Troubleshooting Steps:

    • Verify pH of the Solution: Ensure the pH of your aqueous buffer is within a stable range, preferably neutral (pH 6-8).

    • Perform a Time-Course Analysis: Analyze your sample by HPLC or LC-MS at different time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the disappearance of the parent compound and the appearance of degradation products.

    • Use Aprotic Solvents for Stock Solutions: Prepare stock solutions in aprotic solvents like DMSO or ethanol where the compound is more stable, and dilute into aqueous buffers immediately before use.

Issue 2: Appearance of Unexpected Peaks in Chromatogram
  • Possible Cause: Degradation of the compound.

  • Troubleshooting Steps:

    • Characterize the New Peaks: Use LC-MS to determine the mass of the impurities. A mass corresponding to 5-carboxypentanoic acid would suggest hydrolysis.

    • Review Solvent and Buffer Preparation: Ensure that the solvents and buffers used are free of contaminants and at the correct pH.

    • Evaluate Storage Conditions: Assess if the samples were exposed to elevated temperatures or light, which could induce degradation. Store samples at low temperatures and protected from light.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a sample of the solid compound and a solution in an oven at 70°C for 48 hours.

  • Control Sample: Mix 1 mL of the stock solution with 1 mL of the solvent used for the stressor (e.g., water for acid/base hydrolysis). Keep under the same conditions as the stressed samples.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each sample.

  • Neutralize the acid and base hydrolysis samples if necessary.

  • Dilute the samples to an appropriate concentration for analysis.

  • Analyze all samples by a validated stability-indicating HPLC-UV method.

4. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.

  • Use LC-MS to identify the major degradation products.

Data Presentation

Table 1: Stability of this compound under Forced Degradation Conditions

Stress ConditionTime (hours)% Degradation of Parent CompoundMajor Degradation Products (m/z)
0.1 M HCl (60°C)0
4
8
24
0.1 M NaOH (RT)0
4
8
24
3% H₂O₂ (RT)0
4
8
24
Thermal (70°C)0
24
48

This table should be populated with experimental data.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal Stress (70°C) stock->thermal Expose to Stress hplc HPLC-UV Analysis acid->hplc Analyze at Time Points base->hplc Analyze at Time Points oxidation->hplc Analyze at Time Points thermal->hplc Analyze at Time Points degradation_profile Degradation Profile hplc->degradation_profile lcms LC-MS Identification pathway Identify Degradation Pathway lcms->pathway degradation_profile->lcms Characterize Degradants

Caption: Experimental workflow for a forced degradation study.

G cluster_acid Acid Hydrolysis (H⁺, H₂O) cluster_base Base Hydrolysis (OH⁻, H₂O) reactant This compound product_acid 5-Carboxypentanoic acid + Dimethylamine reactant->product_acid Amide Cleavage product_base 5-Carboxypentanoate + Dimethylamine reactant->product_base Amide Cleavage

Caption: Potential hydrolysis pathways of this compound.

References

Technical Support Center: In Vivo Studies of Pentanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the side effects of pentanoic acid analogs, with a focus on Valproic Acid (VPA), in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed with pentanoic acid analogs like Valproic Acid (VPA) in animal models?

A1: In preclinical in vivo studies, VPA administration is commonly associated with a range of side effects that are often dose-dependent. These include:

  • Neurological: Sedation, ataxia (impaired coordination), and tremors are frequently observed. At higher doses, more severe central nervous system depression, including coma, can occur.[1][2]

  • Gastrointestinal: Nausea, vomiting, and weight changes (either gain or loss) are common.[3]

  • Hematological: Thrombocytopenia (low platelet count) and other blood dyscrasias can occur.[3]

  • Hepatic: Hepatotoxicity is a significant concern, ranging from reversible elevation of liver enzymes to severe liver damage and failure.[3][4][5] This is often linked to mitochondrial dysfunction and oxidative stress.[3][4][5]

  • Metabolic: Hyperammonemia (elevated ammonia levels) is a notable side effect that can lead to encephalopathy.[2][5]

Q2: How can I mitigate VPA-induced hepatotoxicity in my animal model?

A2: Several strategies can be employed to minimize liver damage:

  • Co-administration of L-carnitine: VPA can deplete carnitine stores, which is essential for fatty acid metabolism in the mitochondria. Supplementation with L-carnitine can help restore mitochondrial function and reduce the accumulation of toxic metabolites.[6]

  • Co-administration of Metformin: Studies have shown that metformin can protect against VPA-induced hepatotoxicity. The proposed mechanism involves the reduction of oxidative stress and inflammation.[7][8]

  • Dose Optimization: Using the lowest effective dose of VPA can significantly reduce the risk and severity of side effects. It is crucial to perform dose-response studies to determine the optimal therapeutic window for your specific analog and experimental model.

Q3: What is the mechanism behind VPA-induced hyperammonemia, and how can it be managed?

A3: VPA is believed to inhibit the urea cycle, the primary pathway for ammonia detoxification in the liver. This inhibition, coupled with a potential VPA-induced carnitine deficiency that affects mitochondrial function, leads to the accumulation of ammonia in the blood.[2] Management strategies include:

  • L-carnitine supplementation: As with hepatotoxicity, L-carnitine can help improve mitochondrial function and indirectly support the urea cycle.[6]

  • Monitoring Ammonia Levels: Regularly monitoring serum ammonia levels is crucial, especially in long-term studies or when using high doses of VPA.

Q4: Are there specific mouse or rat strains that are more susceptible to the side effects of pentanoic acid analogs?

A4: While the literature does not definitively point to specific strains being universally more or less susceptible to all VPA side effects, genetic background can influence drug metabolism and disposition. It is advisable to consult strain-specific literature or conduct pilot studies to characterize the side effect profile in your chosen animal model.

Q5: What are the key considerations for assessing teratogenicity of pentanoic acid analogs in vivo?

A5: VPA is a known teratogen, and assessing this potential side effect is critical in drug development. Key considerations include:

  • Timing of Administration: The gestational stage at which the drug is administered is crucial, as different organ systems have different windows of susceptibility. For neural tube defects, administration during neurulation is critical.[8][9]

  • Dose Selection: A dose-response relationship for teratogenic effects should be established.

  • Evaluation Endpoints: Assessment should include external, visceral, and skeletal examinations of the fetuses to identify any malformations.[9]

Troubleshooting Guides

Issue 1: Unexpectedly high mortality rate in the VPA-treated group.

Possible Cause Troubleshooting Step
Overdose Verify the dose calculation and the concentration of your dosing solution. Consider that doses >400 mg/kg can lead to multi-system organ failure, and doses >1 g/kg can be lethal.[1]
Route of Administration The route of administration can significantly impact bioavailability and toxicity. Intraperitoneal (IP) and subcutaneous (SC) injections can lead to higher peak concentrations and greater toxicity compared to oral administration.[8] Consider adjusting the route or dose based on preliminary toxicity studies.
Animal Health Status Underlying health issues in the animals can increase their susceptibility to drug toxicity. Ensure all animals are healthy before starting the experiment.

Issue 2: Significant weight loss observed in the treatment group.

Possible Cause Troubleshooting Step
Gastrointestinal Distress VPA can cause nausea and reduced appetite. Monitor food and water intake. Consider providing a more palatable diet or supportive care.
Systemic Toxicity Significant weight loss can be a sign of systemic toxicity affecting major organs. Monitor for other signs of distress and consider reducing the dose.

Issue 3: High variability in behavioral test results.

Possible Cause Troubleshooting Step
Inconsistent Drug Administration Ensure precise and consistent timing and volume of drug administration for all animals.
Environmental Stressors Minimize environmental stressors in the testing room (e.g., noise, light changes) that can affect anxiety and locomotor activity. Acclimate animals to the testing room before the experiment.[10][11]
Handling Stress Handle animals gently and consistently to minimize stress, which can be a confounding factor in behavioral assays.

Quantitative Data Summary

Table 1: Dose-Dependent Effects of Valproic Acid in Mice

DoseRouteObserved Side EffectsReference
<200 mg/kgOralGenerally mild or asymptomatic in unintentional ingestions.[1]
200-400 mg/kgOralLikely to cause some degree of reduced consciousness.[12]
>400 mg/kgOralCan cause multi-system organ failure.[1]
>800 mg/kgOralConsidered a massive ingestion with a high risk of multiorgan failure.[12]
500-600 mg/kg/dayOral (in drinking water)Chronic administration led to hyperphagia and increased wheel-running.[13][14]
1200 mg/kgIntraperitonealUsed in acute toxicity studies, with mortality rates varying depending on the time of day of administration.[15]

Table 2: Mitigation Strategies and Dosages

Mitigation StrategyCompoundAnimal ModelDosageEffectReference
Hepatotoxicity & HyperammonemiaL-carnitineHuman (clinical recommendations)50-100 mg/kg/dayRecommended for children at risk of carnitine deficiency during VPA therapy.[6]
Hepatotoxicity & HyperammonemiaL-carnitineHuman (acute overdose)Loading dose: 100 mg/kg IV; Maintenance: 15 mg/kg every 4 hours.Used to manage hyperammonemia and hepatic toxicity.[16]
Hepatotoxicity & GenotoxicityMetforminMice200 mg/kg (with 100 mg/kg VPA)Combination reversed hepatotoxicity and reduced genotoxicity compared to a higher therapeutic dose of VPA alone.[7][8]

Experimental Protocols

Assessment of Anxiety-Like Behavior: Elevated Plus Maze (EPM)

Objective: To assess anxiety-like behavior in mice following treatment with a pentanoic acid analog.

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor).

  • Video camera and tracking software.

  • 70% ethanol for cleaning.

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes before the test.[3][11]

  • Apparatus Setup: Place the EPM in the center of the testing area. Ensure consistent lighting conditions.

  • Animal Placement: Gently place the mouse in the center of the maze, facing one of the open arms.[17]

  • Recording: Start the video recording and allow the mouse to explore the maze for 5 minutes.[3]

  • Data Collection: The tracking software will record the time spent in the open and closed arms, and the number of entries into each arm.

  • Cleaning: After each trial, clean the maze with 70% ethanol to remove any olfactory cues.[17]

Data Analysis:

  • Calculate the percentage of time spent in the open arms: (Time in open arms / Total time) x 100.

  • Calculate the percentage of entries into the open arms: (Entries into open arms / Total entries) x 100.

  • A lower percentage of time and entries in the open arms is indicative of higher anxiety-like behavior.

Assessment of Locomotor Activity and Anxiety: Open Field Test (OFT)

Objective: To evaluate general locomotor activity and anxiety-like behavior in an open, novel environment.

Materials:

  • Open field arena (a square or circular enclosure with walls).

  • Video camera and tracking software.

  • 70% ethanol for cleaning.

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes.

  • Animal Placement: Gently place the mouse in the center of the open field arena.[18]

  • Recording: Record the mouse's activity for a set period, typically 5-20 minutes.[5][18]

  • Data Collection: The software will track the total distance traveled, velocity, and time spent in the center versus the periphery of the arena.

  • Cleaning: Clean the arena with 70% ethanol between each animal.[18]

Data Analysis:

  • Locomotor Activity: Total distance traveled and average velocity.

  • Anxiety-Like Behavior: Time spent in the center of the arena. A lower amount of time spent in the center is interpreted as increased anxiety (thigmotaxis).[7]

Assessment of Hepatotoxicity: Histopathology and Serum Biochemistry

Objective: To evaluate liver damage through histological examination and analysis of liver enzymes in the serum.

Materials:

  • Microtome

  • Microscope slides

  • Hematoxylin and eosin (H&E) stains

  • 4% paraformaldehyde

  • Serum separator tubes

  • Biochemistry analyzer

Procedure:

A. Histopathology:

  • Tissue Collection: At the end of the experiment, euthanize the animals and carefully dissect the liver.

  • Fixation: Fix the liver tissue in 4% paraformaldehyde for at least 24 hours.[16]

  • Processing: Dehydrate the tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on microscope slides.

  • Staining: Deparaffinize the sections and stain with H&E.

  • Microscopic Examination: Examine the slides under a microscope for signs of liver damage, such as necrosis, inflammation, steatosis (fatty changes), and fibrosis.

B. Serum Biochemistry:

  • Blood Collection: Collect blood via cardiac puncture or another appropriate method and place it in serum separator tubes.

  • Serum Separation: Centrifuge the blood to separate the serum.

  • Analysis: Use a biochemistry analyzer to measure the levels of key liver enzymes, including:

    • Alanine aminotransferase (ALT)

    • Aspartate aminotransferase (AST)

    • Alkaline phosphatase (ALP)

    • Bilirubin

  • Interpretation: Elevated levels of these enzymes are indicative of liver damage.

Visualizations

VPA_Hepatotoxicity_Pathway VPA Valproic Acid Mitochondria Mitochondria VPA->Mitochondria Enters CPT1 CPT-1 VPA->CPT1 Inhibits CarnitineDeficiency Carnitine Deficiency VPA->CarnitineDeficiency Causes ReactiveMetabolites Reactive Metabolites (e.g., 4-ene-VPA) VPA->ReactiveMetabolites Metabolized to BetaOxidation Fatty Acid β-Oxidation Steatosis Steatosis (Fatty Liver) BetaOxidation->Steatosis Accumulation of fatty acids leads to CPT1->BetaOxidation Facilitates CarnitineDeficiency->BetaOxidation Impairs OxidativeStress Oxidative Stress (↑ ROS) ReactiveMetabolites->OxidativeStress Induces GSHDepletion GSH Depletion OxidativeStress->GSHDepletion Leads to MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction Contributes to HepatocyteInjury Hepatocyte Injury & Necrosis GSHDepletion->HepatocyteInjury Increases susceptibility to MitochondrialDysfunction->HepatocyteInjury Results in

Caption: Signaling pathway of VPA-induced hepatotoxicity.

Mitigation_Workflow Start Start: In Vivo Experiment with Pentanoic Acid Analog ObserveSideEffects Observe Side Effects (e.g., weight loss, lethargy) Start->ObserveSideEffects NoEffects No Significant Side Effects ObserveSideEffects->NoEffects No ImplementMitigation Implement Mitigation Strategy ObserveSideEffects->ImplementMitigation Yes ContinueExperiment Continue Experiment NoEffects->ContinueExperiment LCarnitine Co-administer L-Carnitine ImplementMitigation->LCarnitine Metformin Co-administer Metformin ImplementMitigation->Metformin DoseReduction Reduce Dose of Pentanoic Acid Analog ImplementMitigation->DoseReduction Monitor Monitor Animal Health and Key Biomarkers (Liver enzymes, Ammonia) LCarnitine->Monitor Metformin->Monitor DoseReduction->Monitor Improved Health Improved? Monitor->Improved Reassess Re-evaluate Strategy or Terminate Experiment Improved->ContinueExperiment Yes Improved->Reassess No

Caption: Experimental workflow for mitigating side effects.

References

Technical Support Center: Synthesis of 5-Dimethylcarbamoyl-pentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for the synthesis of 5-Dimethylcarbamoyl-pentanoic acid, also known as N,N-dimethyl adipamic acid. The primary synthesis route discussed involves the selective mono-amidation of adipic acid via its cyclic anhydride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A reliable method is the selective mono-amidation of adipic acid. This is often achieved by first converting adipic acid to its cyclic monomeric anhydride, which then reacts with dimethylamine to yield the desired mono-amide product. This approach helps to minimize the formation of the diamide byproduct.

Q2: Why is the formation of a cyclic anhydride from adipic acid a preferred intermediate step?

A2: The formation of a cyclic anhydride provides a more controlled reaction with the amine. The reaction of an amine with the anhydride opens the ring to form the mono-amide. This is often more selective than directly reacting adipic acid or its diacyl chloride with the amine, which can more easily lead to the formation of the diamide.

Q3: What are the main byproducts in this synthesis?

A3: The most common byproduct is the N,N,N',N'-tetramethyladipamide, the diamide resulting from the reaction of both carboxylic acid groups of adipic acid with dimethylamine. Unreacted adipic acid can also be a significant impurity if the initial anhydride formation is incomplete.

Q4: How can I confirm the identity and purity of my final product?

A4: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be used to confirm the structure of this compound. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or melting point analysis.

Q5: Is it possible to perform a direct amidation of adipic acid without forming the anhydride?

A5: Yes, direct amidation is possible using coupling agents (e.g., DCC, EDC) or by reacting adipic acid with dimethylamine at high temperatures to drive off water.[1] However, controlling the stoichiometry to achieve selective mono-amidation can be challenging and often results in a mixture of starting material, mono-amide, and diamide.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete formation of adipic anhydride. 2. Dimethylamine solution has a lower concentration than stated. 3. Reaction temperature is too low. 4. Insufficient reaction time.1. Ensure the dehydration of adipic acid to the anhydride is complete. This can be done by heating adipic acid with a dehydrating agent like acetic anhydride and removing the resulting acetic acid. 2. Use a freshly opened or recently titrated solution of dimethylamine. 3. For the amidation step, ensure the reaction is maintained at a suitable temperature (e.g., 0-25°C) to allow for the reaction to proceed without excessive byproduct formation. 4. Monitor the reaction by TLC or HPLC and extend the reaction time if necessary.
High Amount of Diamide Byproduct 1. Molar ratio of dimethylamine to adipic anhydride is too high. 2. Reaction temperature is too high, promoting further reaction. 3. Localized high concentration of dimethylamine during addition.1. Use a strict 1:1 molar ratio of adipic anhydride to dimethylamine.[2] 2. Maintain a low temperature (e.g., 0-10°C) during the addition of dimethylamine. 3. Add the dimethylamine solution slowly and with vigorous stirring to the solution of adipic anhydride.
Product is Difficult to Purify 1. Presence of both unreacted adipic acid and the diamide byproduct. 2. The product is an oil and does not crystallize easily.1. For purification, first perform an acidic wash to remove any remaining dimethylamine, followed by a basic wash (e.g., with a saturated solution of sodium bicarbonate) to remove unreacted adipic acid. The desired product should remain in the organic layer. The diamide can then be separated by column chromatography. 2. If the product is an oil, column chromatography on silica gel is the recommended method of purification.
Inconsistent Results 1. Adipic acid or dimethylamine are of poor quality. 2. Solvents are not anhydrous. 3. Reaction scale variations affecting temperature control.1. Use high-purity starting materials. 2. Use anhydrous solvents, especially for the formation of the anhydride. 3. For larger scale reactions, ensure efficient stirring and cooling to maintain a consistent internal temperature.

Data Presentation

The following tables can be used to log and compare experimental data for optimizing the synthesis of this compound.

Table 1: Optimization of Anhydride Formation

Run Adipic Acid (g) Acetic Anhydride (eq.) Temperature (°C) Time (h) Yield of Anhydride (%) Purity of Anhydride (%)
110.01.11402
210.01.51402
310.01.11602
410.01.51602

Table 2: Optimization of Amidation Reaction

Run Adipic Anhydride (g) Dimethylamine (eq.) Temperature (°C) Time (h) Yield of Mono-amide (%) Diamide Byproduct (%)
15.01.004
25.01.104
35.01.0254
45.01.1254

Experimental Protocols

Protocol 1: Synthesis of Adipic Anhydride

This protocol describes the formation of cyclic monomeric adipic anhydride from adipic acid.

Materials:

  • Adipic acid

  • Acetic anhydride

  • Round-bottom flask

  • Distillation apparatus

  • Heating mantle

Procedure:

  • Place adipic acid (1.0 eq) and acetic anhydride (1.2 eq) in a round-bottom flask equipped with a distillation head.

  • Heat the mixture to 140-160°C.

  • Slowly distill off the acetic acid that is formed during the reaction.

  • After the acetic acid has been removed, continue to heat under vacuum to distill the cyclic adipic anhydride.

  • The purified adipic anhydride should be used immediately in the next step.

Protocol 2: Synthesis of this compound

This protocol details the reaction of adipic anhydride with dimethylamine.

Materials:

  • Adipic anhydride

  • Dimethylamine (2M solution in THF)

  • Anhydrous dichloromethane (DCM)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve adipic anhydride (1.0 eq) in anhydrous DCM in a three-neck round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add dimethylamine solution (1.0 eq) dropwise to the stirred solution of adipic anhydride over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Synthesis_Pathway Synthesis Pathway of this compound Adipic_Acid Adipic Acid Adipic_Anhydride Adipic Anhydride (Cyclic) Adipic_Acid->Adipic_Anhydride Heat, - H2O Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Adipic_Anhydride Product This compound Adipic_Anhydride->Product Dimethylamine Dimethylamine Dimethylamine->Product Nucleophilic Attack

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield of Product Check_Anhydride Check Purity of Adipic Anhydride Start->Check_Anhydride Check_Amine Check Concentration of Dimethylamine Start->Check_Amine Check_Conditions Review Reaction Conditions (Temp, Time) Start->Check_Conditions Purification_Issues Analyze Purification Step for Product Loss Start->Purification_Issues Optimize_Anhydride Optimize Anhydride Formation Check_Anhydride->Optimize_Anhydride Use_Fresh_Amine Use Fresh/Titrated Dimethylamine Check_Amine->Use_Fresh_Amine Optimize_Reaction Optimize Temperature and Reaction Time Check_Conditions->Optimize_Reaction Optimize_Purification Optimize Purification Method Purification_Issues->Optimize_Purification

Caption: Troubleshooting workflow for low product yield.

References

addressing degradation of 5-Dimethylcarbamoyl-pentanoic acid upon storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Dimethylcarbamoyl-pentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to the degradation of this compound upon storage. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of degradation for this compound during storage?

A1: Based on the chemical structure, which contains an amide functional group, the most probable degradation pathway is hydrolysis. This reaction involves the cleavage of the amide bond by water, leading to the formation of adipic acid and dimethylamine. This process can be accelerated by the presence of acidic or basic conditions.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. It is advisable to protect it from moisture and extreme temperatures. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in an anhydrous environment is recommended.

Q3: How can I detect degradation in my sample of this compound?

A3: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC). The appearance of new peaks in the chromatogram, corresponding to degradation products like adipic acid, alongside a decrease in the peak area of the parent compound, indicates degradation.

Q4: Is this compound sensitive to light or oxidation?

A4: While hydrolysis is the primary concern, photolytic (light-induced) and oxidative degradation are also possible, as with many organic molecules. To mitigate these risks, it is best practice to store the compound in an amber or opaque container and to blanket the container with an inert gas like argon or nitrogen if oxidative instability is suspected.

Troubleshooting Guides

Observed Issue Potential Cause Recommended Action
Loss of Potency or Altered Experimental Results Degradation of the compound due to improper storage.1. Verify the storage conditions (temperature, humidity, light exposure). 2. Analyze a sample of the stored material by HPLC to check for the presence of degradation products. 3. If degradation is confirmed, procure a new batch of the compound and store it under the recommended conditions.
Appearance of Unknown Peaks in HPLC Analysis The unknown peaks are likely degradation products resulting from hydrolysis or other degradation pathways.1. The primary degradation products are likely adipic acid and dimethylamine. Run standards of these compounds if available to confirm their presence. 2. To definitively identify the unknown peaks, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. 3. Review the storage and handling procedures to identify potential sources of contamination or degradation.
Inconsistent Results Between Different Batches This could be due to batch-to-batch variability in purity or degradation that occurred during shipping or storage of one batch.1. Always run a quality control check (e.g., HPLC purity analysis) on a new batch before use. 2. Compare the analytical data of the different batches. 3. If significant differences are observed, contact the supplier for information on the specific batch.

Experimental Protocols

To quantitatively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to accelerate its degradation.

Objective: To identify potential degradation products and degradation pathways, and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (for HPLC mobile phase)

  • HPLC system with a UV detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for a defined period (e.g., 24 hours).

    • Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 70 °C) for a defined period (e.g., 48 hours).

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable, validated HPLC method. A reverse-phase C18 column is a good starting point. The mobile phase could consist of a mixture of phosphate buffer and acetonitrile.

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.

  • Data Analysis:

    • Calculate the percentage of degradation of this compound under each stress condition.

    • Characterize the degradation products using techniques like LC-MS to determine their mass and propose their structures.

Visualizations

cluster_degradation Degradation Pathway 5_DMPA 5-Dimethylcarbamoyl- pentanoic acid Adipic_Acid Adipic Acid 5_DMPA->Adipic_Acid Hydrolysis (H₂O, H⁺ or OH⁻) Dimethylamine Dimethylamine 5_DMPA->Dimethylamine Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Probable hydrolytic degradation pathway of this compound.

cluster_workflow Forced Degradation Workflow start Prepare Stock Solution of 5-DMPA stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress sample Sample at Time Points stress->sample analyze HPLC Analysis sample->analyze identify Identify Degradants (LC-MS) analyze->identify quantify Quantify Degradation analyze->quantify end Establish Stability Profile identify->end quantify->end

Caption: Experimental workflow for a forced degradation study.

Technical Support Center: Overcoming Poor Oral Bioavailability of Carboxylic Acid Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of orally administered carboxylic acid drugs. Carboxylic acid moieties are common in many drug molecules but often lead to poor oral bioavailability due to issues with solubility and permeability. This guide offers practical solutions and detailed experimental protocols to help you navigate these challenges.

Frequently Asked Questions (FAQs)

My carboxylic acid-containing drug shows poor aqueous solubility. What are the initial steps I should take to improve it?

Poor aqueous solubility is a primary hurdle for many carboxylic acid drugs. The ionized form of a carboxylic acid is generally more soluble in aqueous media. Therefore, the initial steps should focus on strategies that either promote dissolution or present the drug in a more soluble form.

Troubleshooting Steps:

  • pH Adjustment: The solubility of acidic drugs is pH-dependent. Increasing the pH of the formulation can deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[1]

  • Salt Formation: Forming a salt of the carboxylic acid with a suitable base is a common and effective strategy to increase solubility.[2]

  • Use of Solubilizing Excipients: Incorporating excipients such as co-solvents, surfactants, or cyclodextrins can significantly enhance the solubility of your compound.[1][3]

My drug has good solubility but still exhibits low oral bioavailability. What could be the issue?

If solubility is not the limiting factor, poor permeability across the gastrointestinal (GI) tract is the likely culprit. According to the pH-partition hypothesis, the un-ionized, more lipophilic form of a drug is better able to permeate lipid membranes.[3] However, for carboxylic acid drugs, the un-ionized form that is more permeable is also less soluble.

Troubleshooting Steps:

  • Permeability Assessment: Conduct in vitro permeability assays such as the Caco-2 or PAMPA assay to quantify the permeability of your drug.

  • Prodrug Strategy: Temporarily masking the polar carboxylic acid group with a lipophilic promoiety can create a prodrug with enhanced permeability.[4] This promoiety is later cleaved in vivo to release the active parent drug.

  • Formulation with Permeation Enhancers: Certain excipients can act as permeation enhancers by transiently altering the integrity of the intestinal epithelium.

How does food intake affect the bioavailability of my carboxylic acid drug?

Food can have a complex and variable impact on drug absorption.[5] For acidic drugs, the effects can be multifaceted:

  • Changes in GI pH: Food can increase the pH of the stomach, which may alter the dissolution and stability of the drug.[6]

  • Delayed Gastric Emptying: The presence of food, particularly high-fat meals, can delay the transit of the drug from the stomach to the small intestine, potentially delaying the onset of action.[6][7]

  • Increased Bile Secretion: Fatty foods stimulate the release of bile salts, which can aid in the solubilization of lipophilic drugs.[6]

It is crucial to conduct food-effect bioavailability studies to understand how co-administration with food impacts your specific drug candidate.

Troubleshooting Guides

Issue 1: Low Cmax and AUC in preclinical animal studies despite acceptable in vitro solubility and permeability.

This scenario suggests that while the intrinsic properties of the drug are promising, other in vivo factors are limiting its absorption.

Possible Causes and Solutions:

  • First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

    • Solution: Investigate the metabolic stability of your compound using liver microsomes or hepatocytes. If metabolism is high, a prodrug approach could be used to protect the metabolically liable site.

  • Efflux Transporters: The drug may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen.

    • Solution: Use in vitro models with P-gp inhibitors (e.g., verapamil in a Caco-2 assay) to confirm if your drug is a substrate. Formulation strategies, including the use of P-gp inhibitors or specific excipients, can be explored.

  • Poor In Vivo Dissolution: The in vitro dissolution may not be representative of the complex environment of the GI tract.

    • Solution: Consider more advanced formulation strategies like Self-Emulsifying Drug Delivery Systems (SEDDS) to maintain the drug in a solubilized state in vivo.[5]

Data Presentation: Quantitative Comparisons

The following tables summarize quantitative data to illustrate the impact of various strategies on the bioavailability of carboxylic acid drugs.

Table 1: Pharmacokinetic Parameters of Carboxylic Acid Drugs and Their Prodrugs.

Parent Drug (Carboxylic Acid)ProdrugOral Bioavailability (Parent)Oral Bioavailability (from Prodrug)Key Finding
AcyclovirValacyclovir10-20%[8][9]54%[8][9]The valyl ester prodrug significantly increases oral bioavailability.
AmpicillinPivampicillin62%[1]92%[1]Ester prodrugs enhance the absorption of ampicillin.
AmpicillinBacampicillin62%[1]86%[1]Ester prodrugs enhance the absorption of ampicillin.
EnalaprilatEnalaprilNot absorbed orally[10]~60% (as Enalapril, which converts to Enalaprilat)[7][10]The ethyl ester prodrug enables oral administration.
CandesartanCandesartan CilexetilPoorly bioavailable~40% (as Candesartan)[5][11]The cilexetil ester prodrug improves oral absorption.

Table 2: Impact of a Self-Emulsifying Drug Delivery System (SEDDS) on the Pharmacokinetics of Ibuprofen.

FormulationCmax (µg/mL)AUC (µg·h/mL)Key Finding
Ibuprofen (Marketed)25.3 ± 1.8110.5 ± 8.2SEDDS formulation significantly increases the peak plasma concentration and overall exposure.[12]
Ibuprofen (SEDDS)45.8 ± 2.5205.4 ± 15.6

Table 3: Solubility of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) in Different Media.

NSAIDSolubility in Water (mg/L)Solubility in pH 6.8 Buffer (mg/L)Key Finding
Ibuprofen21> 1000The solubility of acidic NSAIDs is significantly higher at a more neutral pH.[13]
Diclofenac2.37> 1000The solubility of acidic NSAIDs is significantly higher at a more neutral pH.
Ketoprofen50> 1000The solubility of acidic NSAIDs is significantly higher at a more neutral pH.

Experimental Protocols

Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput assay provides a rapid assessment of a compound's kinetic solubility.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Aqueous Dilution: Add a small volume of each DMSO concentration to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate. The final DMSO concentration should be low (e.g., 1-2%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.

  • Turbidity Measurement: Measure the absorbance of each well at a wavelength of 620 nm using a plate reader. An increase in absorbance indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.[1][14][15]

Caco-2 Permeability Assay

This cell-based assay is the gold standard for in vitro prediction of intestinal drug absorption.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a predetermined threshold are used. The permeability of a fluorescent marker with low permeability, such as Lucifer Yellow, can also be measured.[16]

  • Assay Procedure:

    • Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the test compound (at a known concentration) to the apical (donor) side of the monolayer.

    • At specified time intervals, collect samples from the basolateral (receiver) side.

    • To assess active efflux, the experiment can be repeated in the opposite direction (basolateral to apical).

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver compartment.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the drug in the donor compartment.[16]

In Vivo Pharmacokinetic Study in Rats (Oral Administration)

This study determines the pharmacokinetic profile of a drug after oral administration.

Methodology:

  • Animal Acclimatization: Acclimate male Sprague-Dawley or Wistar rats for at least one week before the study.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.[4][17]

  • Dosing: Administer the drug formulation orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (e.g., via the tail vein) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[10]

  • Plasma Preparation: Process the blood samples to obtain plasma, which is then stored frozen until analysis.

  • Bioanalysis: Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t1/2)

    • Oral bioavailability (F%), if an intravenous dose group is included for comparison.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_formulation Formulation Development cluster_in_vivo In Vivo Evaluation solubility Solubility Assessment (Kinetic/Thermodynamic) permeability Permeability Assessment (Caco-2/PAMPA) solubility->permeability Proceed if soluble sedds SEDDS Formulation solubility->sedds salt Salt Screening solubility->salt prodrug Prodrug Synthesis permeability->prodrug pk_study Rat PK Study (Oral Gavage) permeability->pk_study Proceed if permeable logD LogD Determination bioavailability Calculate Bioavailability pk_study->bioavailability end Lead Optimization bioavailability->end Decision Point start Drug Candidate start->solubility

Caption: A typical experimental workflow for assessing and improving the oral bioavailability of a carboxylic acid drug candidate.

prodrug_strategy cluster_drug Parent Drug cluster_prodrug Prodrug cluster_body In Vivo parent Carboxylic Acid Drug - Poor Permeability - High Solubility (ionized) prodrug Ester Prodrug - Increased Lipophilicity - Enhanced Permeability parent->prodrug Chemical Modification absorption GI Absorption prodrug->absorption conversion Enzymatic Cleavage (Esterases) absorption->conversion active_drug Active Drug in Circulation conversion->active_drug nsaid_signaling nsaid NSAIDs (e.g., Indomethacin, Nimesulide) egfr EGFR nsaid->egfr Inhibits Phosphorylation pi3k PI3K nsaid->pi3k Decreases Activity egfr->pi3k downstream Downstream Signaling pi3k->downstream gag_synthesis Glycosaminoglycan (GAG) Synthesis downstream->gag_synthesis Modulates

References

enhancing the performance of analytical procedures for carboxylic acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the analytical procedures of carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to enhance the performance of their experiments. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during the analysis of carboxylic acids using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and titration methods.

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

FAQs for HPLC Analysis

Q1: Why am I observing peak tailing for my carboxylic acid analytes?

A1: Peak tailing in the analysis of carboxylic acids by HPLC is a common issue, often caused by secondary interactions between the acidic analytes and the stationary phase. Key causes include:

  • Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with the polar carboxyl groups, leading to tailing.[1][2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not acidic enough, the carboxylic acids can be partially ionized, leading to interactions with the stationary phase and causing poor peak shape.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.[1]

  • Dead Volume: Excessive volume in the HPLC system, outside of the column, can cause peak broadening and tailing.[1]

Q2: How can I improve the peak shape of my carboxylic acid in HPLC?

A2: To improve peak shape, consider the following solutions:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic or acetic acid) will suppress the ionization of the carboxylic acids, leading to better peak symmetry.[3]

  • Use an End-Capped Column: Employing a column where the residual silanol groups have been chemically deactivated (end-capped) will minimize secondary interactions.[2]

  • Optimize Sample Concentration and Injection Volume: Reduce the amount of sample injected onto the column to avoid overloading.[1][4]

  • Minimize Dead Volume: Use shorter tubing with smaller internal diameters to connect the injector, column, and detector.[1][5]

Q3: My peaks are splitting. What could be the cause?

A3: Peak splitting can arise from several issues:

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[5] Whenever possible, dissolve the sample in the mobile phase.

  • Column Contamination: Contaminants accumulating at the head of the column can disrupt the sample band, leading to split peaks. A guard column can help prevent this.[6]

  • Column Void: A void or channel in the packing material at the column inlet can cause the sample to travel through different paths, resulting in split peaks.

HPLC Troubleshooting Workflow

HPLC_Troubleshooting cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Resolution Problem Poor Peak Shape (Tailing, Fronting, Splitting) Check_pH Is Mobile Phase pH 2-3 units below pKa? Problem->Check_pH Check_Solvent Is Injection Solvent Weaker Than Mobile Phase? Problem->Check_Solvent Check_Overload Is Sample Concentration Too High? Problem->Check_Overload Adjust_pH Add 0.1% Formic or Acetic Acid to Mobile Phase Check_pH->Adjust_pH No Use_Guard_Column Install Guard Column Check_pH->Use_Guard_Column Yes Change_Solvent Dissolve Sample in Mobile Phase or Weaker Solvent Check_Solvent->Change_Solvent No Dilute_Sample Reduce Sample Concentration/Injection Volume Check_Overload->Dilute_Sample No Resolution Symmetrical Peaks Adjust_pH->Resolution Change_Solvent->Resolution Dilute_Sample->Resolution Change_Column Use End-Capped or Polar-Embedded Column Use_Guard_Column->Change_Column Change_Column->Resolution

Caption: A workflow diagram for troubleshooting common HPLC peak shape issues.

Gas Chromatography (GC) Troubleshooting Guide

FAQs for GC Analysis

Q1: Why do I need to derivatize my carboxylic acids for GC analysis?

A1: Carboxylic acids are polar and often non-volatile compounds.[7] Direct injection onto a GC column can lead to several problems, including:

  • Poor Peak Shape: Strong interactions with the column can cause broad, tailing peaks.[8]

  • Low Volatility: Many carboxylic acids will not vaporize at typical GC operating temperatures.[9]

  • Thermal Instability: Some carboxylic acids may decompose at high temperatures.[7]

Derivatization converts the polar carboxyl group into a less polar, more volatile, and more thermally stable ester or silyl derivative, which improves chromatographic performance.[7][9]

Q2: What are the common derivatization methods for carboxylic acids?

A2: The most common derivatization techniques are silylation and alkylation (esterification).[10]

  • Silylation: This method replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group. A common reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[11]

  • Alkylation (Esterification): This involves converting the carboxylic acid into an ester, typically a methyl ester.[9] Reagents like diazomethane or alcohols in the presence of an acid catalyst (e.g., BF3 in methanol) are frequently used.[7][9]

Q3: My derivatization reaction seems incomplete. What should I do?

A3: Incomplete derivatization can be caused by several factors:

  • Presence of Moisture: Water can decompose the derivatizing reagent or the formed derivatives. Ensure all glassware is dry and use anhydrous solvents.

  • Insufficient Reagent: It is recommended to use an excess of the derivatizing reagent, often a 2:1 molar ratio of reagent to active hydrogens.

  • Suboptimal Reaction Conditions: The reaction may require heating or a longer reaction time to go to completion, especially for sterically hindered carboxylic acids. Optimization of temperature and time is crucial.

  • Improper Solvent: The choice of solvent can affect the reaction. For silylation with BSTFA, dimethylformamide (DMF) has been shown to be an effective medium.[11][12]

Experimental Protocol: Silylation of Carboxylic Acids with BSTFA

This protocol provides a general guideline for the derivatization of carboxylic acids using BSTFA.

  • Sample Preparation: Accurately weigh 1-10 mg of the carboxylic acid sample into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to dryness under a stream of nitrogen.

  • Solvent Addition: Add an appropriate volume of an anhydrous solvent (e.g., 100 µL of dimethylformamide or pyridine) to dissolve the sample.[10][11]

  • Reagent Addition: Add a sufficient amount of BSTFA (often with 1% TMCS as a catalyst) to the vial. A 2:1 molar excess of BSTFA to the active hydrogens in the sample is a good starting point.

  • Reaction: Cap the vial tightly and heat at 60-75°C for 15-30 minutes.[10] The optimal time and temperature may need to be determined experimentally.

  • Analysis: After cooling to room temperature, an aliquot of the derivatized sample can be directly injected into the GC system.

Quantitative Data for Derivatization Reactions
ParameterSilylation (BSTFA)Alkylation (MeOH/BF3)
Reagent BSTFA (+/- 1% TMCS)14% BF3 in Methanol
Solvent Pyridine, DMF, AcetonitrileMethanol
Temperature 60-100 °C[10]60-100 °C
Time 15-60 min[10]15-30 min
Molar Ratio >2:1 (Reagent:Active H)Excess alcohol/catalyst

GC Troubleshooting Workflow

GC_Troubleshooting cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Derivatization Troubleshooting cluster_3 Corrective Actions cluster_4 Resolution Problem No Peak or Poor Peak Shape Derivatization_Check Was Derivatization Performed? Problem->Derivatization_Check Moisture_Check Was the Reaction Anhydrous? Derivatization_Check->Moisture_Check Yes Perform_Derivatization Perform Silylation or Alkylation Derivatization_Check->Perform_Derivatization No Reagent_Check Was Reagent in Sufficient Excess? Moisture_Check->Reagent_Check Yes Dry_Glassware Use Dry Glassware and Anhydrous Solvents Moisture_Check->Dry_Glassware No Condition_Check Were Time/Temp Optimized? Reagent_Check->Condition_Check Yes Increase_Reagent Increase Reagent Concentration Reagent_Check->Increase_Reagent No Optimize_Conditions Increase Reaction Time and/or Temperature Condition_Check->Optimize_Conditions No Resolution Sharp, Symmetrical Peaks Condition_Check->Resolution Yes Perform_Derivatization->Resolution Dry_Glassware->Resolution Increase_Reagent->Resolution Optimize_Conditions->Resolution

Caption: A workflow for troubleshooting issues in the GC analysis of carboxylic acids.

Titration Troubleshooting Guide

FAQs for Titration

Q1: I'm having trouble dissolving my solid carboxylic acid for titration. What should I do?

A1: Many carboxylic acids have limited solubility in water. To ensure a homogeneous solution for accurate titration, it is common to use a co-solvent. A mixture of ethanol and water is often effective at dissolving the acid while still allowing the indicator to function correctly.[13]

Q2: How do I choose the correct indicator for my carboxylic acid titration?

A2: When titrating a weak acid (the carboxylic acid) with a strong base (like NaOH), the pH at the equivalence point will be greater than 7. Therefore, you should choose an indicator that changes color in the basic pH range. Phenolphthalein, which changes from colorless to pink at a pH of approximately 8.2-10, is a very common and suitable choice.

Q3: My titration results are not reproducible. What are the potential causes?

A3: Irreproducible results in titrations can stem from several sources:

  • Inaccurate Molarity of Titrant: The concentration of the NaOH solution must be accurately known. It is best practice to standardize the NaOH solution against a primary standard like potassium hydrogen phthalate (KHP).

  • Inconsistent Endpoint Determination: The color change at the endpoint should be consistent for all titrations. Titrating to the first faint but persistent pink color (when using phenolphthalein) is a common practice.

  • Sample Inhomogeneity: Ensure the carboxylic acid is fully dissolved before starting the titration.[13]

  • Cross-contamination: Make sure all glassware, especially the burette and pipettes, are properly cleaned and rinsed to avoid contamination.

Experimental Protocol: Titration of a Carboxylic Acid

This protocol outlines the steps for determining the equivalent weight of an unknown carboxylic acid.

  • Prepare the Titrant: Prepare a standard solution of approximately 0.1 M NaOH and standardize it against a primary standard. Record the exact molarity.

  • Sample Preparation: Accurately weigh about 0.10 grams of the unknown carboxylic acid into an Erlenmeyer flask.[13]

  • Dissolve the Sample: Add a suitable solvent to dissolve the acid. A mixture of 10-20 mL of ethanol and 10-20 mL of deionized water is a good starting point. Gently swirl to dissolve.

  • Add Indicator: Add 2-3 drops of phenolphthalein indicator to the flask.[13]

  • Titration: Fill a clean burette with the standardized NaOH solution and record the initial volume. Titrate the carboxylic acid solution with the NaOH, swirling the flask constantly, until the first permanent faint pink color appears.

  • Record Data: Record the final volume of NaOH used.

  • Calculation: Calculate the moles of NaOH used (Molarity × Volume in L). At the equivalence point, the moles of NaOH equal the moles of the carboxylic acid (assuming a 1:1 stoichiometry). The equivalent weight of the acid is the mass of the acid used divided by the moles of NaOH.

Titration Logic Flow

Titration_Logic Start Start Prep_Sample Accurately Weigh Carboxylic Acid Sample Start->Prep_Sample Dissolve Dissolve Sample (e.g., in Ethanol/Water) Prep_Sample->Dissolve Add_Indicator Add Phenolphthalein Indicator Dissolve->Add_Indicator Titrate Titrate with Standardized NaOH Add_Indicator->Titrate Endpoint Observe Endpoint (Faint Pink Color) Titrate->Endpoint Record_Volume Record Volume of NaOH Used Endpoint->Record_Volume Calculate Calculate Equivalent Weight: Mass_acid / (M_NaOH * V_NaOH) Record_Volume->Calculate End End Calculate->End

Caption: A logical workflow for the titration of a carboxylic acid.

References

Technical Support Center: Managing Genotoxic Impurities in Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential genotoxic impurities (GTIs) during the synthesis of carboxylic acids.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

Question: I am using thionyl chloride (SOCl₂) to convert my carboxylic acid to an acyl chloride. What are the potential genotoxic impurities I should be aware of, and how can I control them?

Answer:

The use of thionyl chloride is a common and effective method for activating carboxylic acids. However, it's crucial to be aware of potential genotoxic impurities that may arise.

  • Potential Genotoxic Impurities:

    • Acyl Chlorides: The intended product, the acyl chloride, is highly reactive and can be considered a potential GTI if it has the potential to alkylate DNA.[1] Its reactivity is necessary for the desired subsequent reaction, but carryover into the final product must be minimized.

    • Impurities in Thionyl Chloride: Commercial thionyl chloride may contain impurities such as sulfur chlorides (e.g., S₂Cl₂, SO₂Cl₂) which could potentially lead to the formation of genotoxic byproducts.[2]

    • Side Reaction Products: Depending on the substrate and reaction conditions, side reactions could generate other electrophilic species with genotoxic potential.

  • Control Strategies:

    • Use High-Purity Reagents: Whenever possible, use freshly distilled or high-purity thionyl chloride to minimize the introduction of impurities.[2]

    • Optimize Reaction Conditions: Run the reaction at the lowest effective temperature to minimize the formation of thermal decomposition products. Use the minimum necessary excess of thionyl chloride.

    • Quenching and Work-up: Ensure the reactive acyl chloride is fully consumed in the subsequent step or effectively quenched during work-up. An aqueous work-up will hydrolyze the acyl chloride back to the carboxylic acid.[3]

    • Purification: Implement appropriate purification steps, such as crystallization or chromatography, to remove any non-volatile impurities.

    • Analytical Monitoring: Develop a sensitive analytical method (e.g., GC-MS or LC-MS) to monitor for the presence of potential GTIs in the reaction mixture and final product.

Question: My synthesis involves the hydrolysis of a nitrile to a carboxylic acid. What are the risks of forming genotoxic impurities, and how can I mitigate them?

Answer:

Nitrile hydrolysis is a robust method for carboxylic acid synthesis. The primary concern for GTI formation relates to the reaction conditions and potential side products.

  • Potential Genotoxic Impurities:

    • Unreacted Alkyl Halide: If the nitrile was synthesized from an alkyl halide and a cyanide salt, residual alkyl halide, which is often a potent alkylating agent and thus a potential GTI, could be carried over.[4]

    • Byproducts from Harsh Conditions: The use of strong acids or bases at high temperatures for hydrolysis can lead to degradation of the starting material or product, potentially forming reactive species.[5][6]

    • Residual Cyanide: While not typically genotoxic in the same way as alkylating agents, residual cyanide is highly toxic and must be effectively removed.

  • Control Strategies:

    • Control of Starting Materials: Ensure the nitrile starting material is of high purity and free from residual alkyl halides from its synthesis.

    • Milder Hydrolysis Conditions: If possible, explore enzymatic hydrolysis, which proceeds under much milder conditions and can reduce the formation of degradation products.[7]

    • Process Optimization: Carefully control the temperature, reaction time, and stoichiometry of the acid or base to minimize byproduct formation.

    • Thorough Work-up and Purification: Ensure the final product is thoroughly purified to remove any unreacted starting materials, reagents, and byproducts. This includes ensuring the complete removal of any residual cyanide.

Question: I have detected an unexpected impurity in my final carboxylic acid product. How do I determine if it is genotoxic and what steps should I take?

Answer:

The detection of an unknown impurity requires a systematic approach to assess its potential genotoxic risk.

  • Identification: The first step is to identify the structure of the impurity. This typically involves isolation followed by characterization using techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS).

  • Genotoxicity Assessment: Once the structure is known, a hazard assessment should be performed as recommended by ICH M7 guidelines.[8]

    • Database Search: Check literature and toxicology databases for any existing data on the mutagenicity or carcinogenicity of the identified impurity.[8]

    • (Q)SAR Analysis: Use computational toxicology tools to predict the mutagenic potential based on the impurity's chemical structure. This involves looking for "structural alerts" that are associated with genotoxicity.[1]

  • Classification and Control: Based on the assessment, the impurity can be classified according to the ICH M7 framework (see FAQ section for classification details).[8]

    • If the impurity is determined to be genotoxic (Class 1 or 2): The primary goal is to eliminate it from the final product. This can be achieved by modifying the synthetic process to prevent its formation or by implementing additional purification steps.[9] The impurity should be controlled at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[10]

    • If the impurity has a structural alert but no genotoxicity data (Class 3): It should be treated as a potential genotoxic impurity and controlled to the TTC limit until further data is available.

    • If the impurity is non-mutagenic (Class 5): It can be treated as a standard impurity and controlled according to ICH Q3A/B guidelines.[8]

Frequently Asked Questions (FAQs)

What are genotoxic impurities (GTIs) and why are they a concern in drug development?

Genotoxic impurities are chemical substances that can cause damage to genetic material (DNA).[9] This damage can lead to mutations and potentially cancer.[2] Even at very low levels, GTIs pose a significant risk to patient safety.[2] Regulatory agencies worldwide, guided by the International Council for Harmonisation (ICH), have established strict guidelines for the control of these impurities in active pharmaceutical ingredients (APIs).[11]

What are the key regulatory guidelines for controlling GTIs?

The primary guideline for the assessment and control of genotoxic impurities is the ICH M7 guideline .[11] This guideline provides a framework for identifying, categorizing, and controlling mutagenic impurities to limit potential carcinogenic risk. It introduces the concept of the Threshold of Toxicological Concern (TTC) as a basis for setting acceptable limits for GTIs.[12]

What is the Threshold of Toxicological Concern (TTC)?

The Threshold of Toxicological Concern (TTC) is a risk assessment concept that establishes a level of exposure for a chemical below which there is a very low probability of an appreciable risk to human health.[1] For most genotoxic impurities, the TTC is set at 1.5 µg per person per day for lifetime exposure.[10][12] This value is used to calculate the maximum allowable concentration of a GTI in a drug substance based on the daily dose of the drug.

How are genotoxic impurities classified?

The ICH M7 guideline classifies impurities into five classes to facilitate risk assessment and control.[8]

ClassDescriptionRecommended Action
Class 1 Known mutagenic carcinogens.Avoid or control to a compound-specific acceptable limit.
Class 2 Known mutagens with unknown carcinogenic potential.Control at or below the TTC.
Class 3 Impurities with a structural alert for mutagenicity, but with no genotoxicity data.Control at or below the TTC. Can be de-classified if shown to be non-mutagenic in an Ames test.
Class 4 Impurities with a structural alert that is shared with the API or related compounds that have tested negative for genotoxicity.Treat as a non-mutagenic impurity.
Class 5 Impurities with no structural alert for mutagenicity.Treat as a non-mutagenic impurity.

What analytical methods are used to detect and quantify genotoxic impurities?

Due to the very low concentration limits for GTIs (often in the parts-per-million range), highly sensitive and specific analytical methods are required. The most commonly used techniques are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile impurities.

  • High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (LC-MS): A versatile technique for a wide range of non-volatile impurities. Tandem mass spectrometry (LC-MS/MS) is often used for enhanced selectivity and sensitivity.[11]

These methods need to be validated to demonstrate that they can accurately and reliably detect and quantify the target GTI at the required low levels.

Experimental Protocols

General Protocol for LC-MS/MS Analysis of a Potential Genotoxic Impurity

This protocol provides a general framework for developing a method to detect and quantify a potential GTI in a carboxylic acid API. The specific parameters will need to be optimized for the particular analyte and matrix.

  • Objective: To develop a sensitive and selective LC-MS/MS method for the quantification of a potential genotoxic impurity in a carboxylic acid drug substance.

  • Materials and Reagents:

    • Reference standard of the genotoxic impurity.

    • The carboxylic acid API.

    • HPLC-grade solvents (e.g., acetonitrile, methanol, water).

    • High-purity formic acid or ammonium acetate (for mobile phase modification).

    • Volumetric flasks, pipettes, and autosampler vials.

  • Instrumentation:

    • An ultra-high-performance liquid chromatography (UHPLC) system.

    • A triple quadrupole mass spectrometer.

  • Method Development:

    • Analyte Tuning: Infuse a standard solution of the GTI into the mass spectrometer to optimize the precursor ion and product ions for Multiple Reaction Monitoring (MRM).

    • Chromatographic Separation:

      • Select an appropriate HPLC column (e.g., C18 for non-polar analytes, HILIC for polar analytes).

      • Develop a mobile phase gradient to achieve good separation of the GTI from the API and other impurities.

      • Optimize the flow rate and column temperature.

    • Sample Preparation:

      • Develop a sample preparation procedure that effectively dissolves the API and GTI while minimizing matrix effects. This may involve simple dilution in a suitable solvent or a more complex extraction procedure.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the GTI in the presence of the API and other potential impurities.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the GTI that can be reliably detected and quantified. The LOQ should be well below the control limit calculated from the TTC.

    • Linearity: Establish a linear relationship between the concentration of the GTI and the instrument response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value by analyzing spiked samples.

    • Precision: Assess the repeatability and intermediate precision of the method.

    • Robustness: Evaluate the reliability of the method with respect to small, deliberate variations in method parameters.

  • Sample Analysis:

    • Prepare samples of the carboxylic acid API according to the validated procedure.

    • Analyze the samples using the validated LC-MS/MS method.

    • Quantify the amount of the GTI present in the sample by comparing the response to a calibration curve.

Visualizations

GTI_Risk_Assessment_Workflow cluster_0 Phase 1: Identification & Assessment cluster_1 Phase 2: Control Strategy start Identify Potential GTI (Reagent, Intermediate, Byproduct) sar_qsar (Q)SAR Analysis & Database Search start->sar_qsar is_alert Structural Alert for Mutagenicity? sar_qsar->is_alert control_non_gti Control as per ICH Q3A/B (Class 5 Impurity) is_alert->control_non_gti No control_gti Develop Control Strategy (Purge, Process Change) is_alert->control_gti Yes set_limit Set Specification at or below TTC (1.5 µg/day) control_gti->set_limit analytical_dev Develop & Validate Analytical Method set_limit->analytical_dev implement Implement Control & Monitor analytical_dev->implement

Caption: Workflow for Genotoxic Impurity Risk Assessment and Control.

Impurity_Decision_Tree cluster_actions Actions start New Impurity Detected in Carboxylic Acid Synthesis identify Identify Structure (NMR, HRMS) start->identify assess Assess Genotoxic Potential (ICH M7) identify->assess treat_standard Treat as Standard Impurity (ICH Q3A/B) assess->treat_standard Non-Genotoxic (Class 5) investigate_formation Investigate Formation Mechanism assess->investigate_formation Genotoxic or Potentially Genotoxic (Class 1, 2, 3) modify_process Modify Process to Eliminate/Reduce investigate_formation->modify_process purge Demonstrate Purge via Downstream Processing investigate_formation->purge control_limit Control to TTC Limit in Final API modify_process->control_limit purge->control_limit

Caption: Decision Tree for a Newly Identified Impurity.

References

Technical Support Center: Pentanoic Acid Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pentanoic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up production from laboratory to pilot or industrial scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for pentanoic acid, and which are most suitable for scaling up?

A1: Pentanoic acid can be produced through several routes, each with different considerations for industrial scale-up.

  • Biomass-derived Routes: A prominent green chemistry approach involves the conversion of biomass-derived platform molecules like γ-valerolactone (GVL) or levulinic acid (LA).[1][2][3] This route often uses bifunctional catalysts (e.g., Platinum on an acidic zeolite like ZSM-5) and a hydrogen source, which can be external H₂ or sustainably derived from formic acid (FA).[1][2] While promising for sustainability, challenges include catalyst stability in hydrothermal conditions.[2]

  • Traditional Chemical Synthesis (OXO Process): The conventional industrial method involves the hydroformylation (OXO process) of 1-butene with syngas to produce valeraldehyde, which is then oxidized to pentanoic acid.[1] Major drawbacks of this method include the reliance on fossil feedstocks, the use of expensive rhodium catalysts that require recovery, and the formation of significant side products like branched isomers and alcohols.[1]

  • Biotechnological Processes: Emerging routes utilize microorganisms to convert renewable feedstocks like ethanol and propionic acid into pentanoic and heptanoic acids.[4] These methods operate at lower temperatures and pressures but may face challenges in achieving high concentrations and yields, making large-scale production potentially inefficient.[4]

Q2: What are the most common challenges when moving from lab-scale to pilot-scale synthesis?

A2: Scaling up chemical synthesis introduces complexities that are often not apparent at the bench scale. Key challenges include:

  • Heat and Mass Transfer: Large reactors have a lower surface-area-to-volume ratio, making heat dissipation from exothermic reactions more difficult.[5] This can lead to temperature gradients, promoting side reactions and reducing product selectivity. Longer heat-up and cool-down cycles in large vessels can also impact product properties.[5]

  • Mixing Efficiency: Achieving uniform mixing in a large reactor is more challenging than in a small flask.[6][7] Inconsistent mixing can lead to localized "hot spots" or areas of high reactant concentration, altering reaction kinetics and selectivity, which affects yield and purity.[6]

  • Catalyst Deactivation: Catalysts that are stable in short, lab-scale experiments may deactivate quickly under prolonged industrial operating conditions.[8][9] Common mechanisms include poisoning, fouling (coking), sintering of metal particles, and leaching of active components.[1][8]

  • Downstream Processing: Separating and purifying the product at a large scale can be problematic. For example, washing a filter cake to remove impurities is often less efficient in large equipment compared to laboratory Buchner funnels, potentially leading to lower product purity.[6][7]

Q3: How does catalyst deactivation impact pentanoic acid synthesis, and what are the mitigation strategies?

A3: Catalyst deactivation is a critical issue, leading to a decline in reaction rate and selectivity over time.[8][9] In the synthesis of pentanoic acid from GVL, Pt/ZSM-5 catalysts can deactivate through several mechanisms:

  • Poisoning: Side products from formic acid decomposition, such as carbon monoxide (CO), can strongly adsorb onto the Platinum (Pt) surface, blocking active sites and retarding the crucial hydrogenation step.[1][2][3]

  • Leaching and Sintering: In hot liquid water, the zeolite support (e.g., ZSM-5) can be damaged, leading to the leaching of the active metal (Pt) or causing the metal nanoparticles to agglomerate (sinter), which reduces the active surface area.[1]

  • Fouling: Strong adsorption of the carboxylic acid product or reactants onto the catalyst's acid sites can block pores and active sites, leading to faster deactivation.[10]

Mitigation Strategies:

  • Stepwise Reagent Addition: To minimize poisoning by CO, formic acid can be added stepwise rather than all at once, preventing its concentration from becoming too high.[1][3]

  • Catalyst Regeneration: Depending on the deactivation mechanism, catalysts can sometimes be regenerated. For example, coke deposits can be burned off, although this may also lead to sintering.

  • Process Optimization: Operating at the lowest effective temperature can slow down thermal degradation and sintering processes.

  • Catalyst Design: Developing more robust catalysts with improved stability in hydrothermal conditions is an active area of research.[1]

Troubleshooting Guides

Problem 1: Low Yield or Incomplete Conversion of Starting Material
Possible Cause Diagnostic Check Recommended Solution
Catalyst Deactivation Analyze the catalyst post-reaction (e.g., using TEM for sintering, TGA for coking). Compare the performance of fresh vs. used catalyst.Regenerate the catalyst if possible. If poisoning is suspected (e.g., by CO from formic acid), try adding the formic acid stepwise to keep its concentration low.[1][3] Consider catalyst stabilization efforts to prevent metal leaching.[1]
Non-Optimal Reaction Conditions Review temperature, pressure, and reactant ratios. Small deviations can have a large impact at scale. The hydrogenation step is often rate-limiting.[1][2]Re-optimize parameters at the pilot scale. Ensure the provision of hydrogen (either from external H₂ or in-situ from formic acid) is sufficient.[1][2] Balancing the molar ratio of GVL to formic acid is essential.[2]
Poor Mass Transfer/Mixing Check for temperature or concentration gradients within the reactor. Analyze samples from different locations if possible.Increase the agitation speed.[6] Evaluate the reactor and impeller design to ensure it is suitable for the reaction's viscosity and phase behavior at scale.
Side Reactions Analyze the product mixture for byproducts (e.g., using GC-MS or HPLC). Common side products at high temperatures include pentanal and hydrocarbons.[2]Lower the reaction temperature to reduce unwanted pathways like hydrodeoxygenation and decarbonylation.[2] Optimize catalyst selectivity.
Problem 2: Inconsistent Product Purity and High Levels of Impurities
Possible Cause Diagnostic Check Recommended Solution
Increased Side Reactions at Scale Characterize all impurities in the final product. Compare the impurity profile to that from the lab scale.Re-evaluate the reaction temperature and residence time. Longer reaction times at scale can lead to product degradation or further reactions.[6]
Ineffective Downstream Purification Analyze product streams before and after each purification step (e.g., washing, distillation).The washing effect on a large filter cake is often less effective.[6][7] Consider re-slurrying the filter cake in fresh solvent for better washing. Optimize distillation parameters to account for larger volumes and longer heating times.
Contamination from Equipment Test for corrosion of reactor materials. Stainless steel or other materials may corrode in the presence of acids at high temperatures.[7]Perform a corrosion test with reactor material coupons during a lab-scale run.[7] Select appropriate corrosion-resistant materials for construction.
Formation of New Crystal Forms Use techniques like XRD or DSC to analyze the crystal form of the product. New polymorphs can appear during scale-up.[6]Re-develop the crystallization procedure at the larger scale, carefully controlling cooling rates and agitation.

Data Presentation: Lab-Scale Synthesis Parameters

The following table summarizes reaction conditions and outcomes for the conversion of γ-valerolactone (GVL) to pentanoic acid (PA) using different catalysts, based on lab-scale experiments.

Table 1: Comparison of Catalyst Performance in GVL Conversion to Pentanoic Acid

CatalystGVL Conversion (%)PA Yield (%)Reaction Time (h)Temperature (K)Notes
2.0Pt/ZSM-5(11)~95%~60%24543High conversion and the best PA yield among the tested zeolites.[1]
2.0Pt/Beta(12)~80%~55%24543Good performance, slightly lower than ZSM-5.[1]
2.0Pt/USY(6)~90%~50%24543High conversion but lower selectivity to PA compared to ZSM-5.[1]
2.0Pt/USY(30)~65%~40%24543Lowest performance among the tested zeolite supports.[1]

Reaction Conditions: CGVL = 1.2 mol L−1, CFA = 2.7 mol L−1, Vreactant = 0.05 L, mcatalyst = 0.8 g, N = 400 rpm.[1]

Experimental Protocols

Key Experiment: Lab-Scale Synthesis of Pentanoic Acid from GVL

This protocol describes the synthesis of pentanoic acid from γ-valerolactone (GVL) using a Pt/ZSM-5 catalyst and formic acid as an in-situ hydrogen source, based on published lab-scale experiments.[1][2]

1. Catalyst Preparation (Incipient Wetness Impregnation):

  • The Pt/ZSM-5 catalyst is prepared by impregnating the ZSM-5 zeolite support with an aqueous solution of a platinum precursor (e.g., H₂PtCl₆).

  • The impregnated support is dried and then calcined in air, followed by reduction under a hydrogen flow to produce the active Pt nanoparticles.

2. Reaction Procedure:

  • A high-pressure batch reactor (e.g., 100 mL autoclave) is charged with the catalyst (e.g., 0.8 g of 2.0Pt/ZSM-5).[1]

  • The reactant solution is prepared by dissolving GVL (final concentration 1.2 mol L⁻¹) and formic acid (final concentration 2.7 mol L⁻¹) in deionized water.[1]

  • 50 mL of the reactant solution is added to the reactor.[1]

  • The reactor is sealed, purged with an inert gas (e.g., N₂ or Ar), and then pressurized if external H₂ is used.

  • The reactor is heated to the desired temperature (e.g., 543 K) while stirring (e.g., 400 rpm).[1]

  • The reaction is allowed to proceed for a set duration (e.g., 24 hours), with samples potentially taken at intervals to monitor conversion and yield.[1]

  • After the reaction, the reactor is cooled to room temperature, and the liquid and solid phases are separated for analysis (e.g., by HPLC or GC).

Visualizations

Reaction Pathway and Scale-Up Logic

The following diagrams illustrate the key chemical transformations and a logical workflow for addressing common scale-up challenges.

GVL_to_PA_Pathway cluster_main Main Reaction Pathway cluster_h2 Hydrogen Source cluster_side Side Reactions (High Temp) GVL γ-Valerolactone (GVL) PEAs Pentenoic Acids (PEAs) (Intermediate) GVL->PEAs  Acid-Catalyzed  Ring Opening PA Pentanoic Acid (PA) (Product) PEAs->PA  Pt-Catalyzed  Hydrogenation Side_Products Side Products (Pentanal, Hydrocarbons, CO) PEAs->Side_Products Decarbonylation/ Hydrodeoxygenation FA Formic Acid (FA) H2 H₂ FA->H2 Pt-Catalyzed Decomposition H2->PEAs

Caption: Reaction pathway for the conversion of GVL to Pentanoic Acid.

Troubleshooting_Workflow start Scale-Up Issue Identified (e.g., Low Yield, Impurities) check_params 1. Verify Process Parameters (Temp, Pressure, Stoichiometry) start->check_params params_ok Parameters OK? check_params->params_ok adjust_params Adjust to Setpoint Re-run Batch params_ok->adjust_params No check_catalyst 2. Investigate Catalyst (Activity, Selectivity, Stability) params_ok->check_catalyst Yes adjust_params->check_params catalyst_ok Catalyst OK? check_catalyst->catalyst_ok mitigate_deactivation Implement Mitigation Strategy (e.g., Stepwise Addition, New Catalyst) catalyst_ok->mitigate_deactivation No check_mixing 3. Evaluate Physical Processes (Mixing, Heat/Mass Transfer) catalyst_ok->check_mixing Yes mitigate_deactivation->check_catalyst mixing_ok Physical Processes OK? check_mixing->mixing_ok modify_equipment Modify Equipment/Operation (e.g., Impeller Speed, Baffles) mixing_ok->modify_equipment No resolve Issue Resolved mixing_ok->resolve Yes modify_equipment->check_mixing

Caption: Troubleshooting workflow for scaling up chemical synthesis.

References

Validation & Comparative

A Comparative Analysis of Valproic Acid and Its Analogs as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the histone deacetylase (HDAC) inhibitory activity of Valproic Acid (VPA) and its analogs. Due to the limited publicly available data on the specific biological activity of 5-Dimethylcarbamoyl-pentanoic acid, this guide will focus on a comparative analysis of its parent compound, Valproic Acid, and other well-characterized analogs. The performance of these compounds is compared with established HDAC inhibitors, Vorinostat (SAHA) and Entinostat (MS-275). This guide includes quantitative data, detailed experimental protocols, and visualizations to aid in research and drug development.

Introduction to Valproic Acid and its Analogs as HDAC Inhibitors

Valproic acid (VPA), a short-chain fatty acid, has been widely used as an antiepileptic drug and mood stabilizer.[1] More recently, it has been identified as an inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] HDACs remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, VPA and its analogs can induce histone hyperacetylation, leading to a more open chromatin state and the re-expression of silenced genes, including tumor suppressor genes.[2] This has led to the investigation of VPA and its derivatives as potential anti-cancer agents.[1]

The structural simplicity of VPA allows for the synthesis of numerous analogs with potentially improved potency and selectivity. This guide explores the HDAC inhibitory profile of VPA and compares it with other known HDAC inhibitors to provide a framework for further research and development in this area.

Quantitative Comparison of HDAC Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Valproic Acid, its analogs, and other prominent HDAC inhibitors against various HDAC isoforms.

CompoundHDAC1 (IC50)HDAC2 (IC50)HDAC3 (IC50)Other HDACs (IC50)Reference(s)
Valproic Acid (VPA) ~400 µM~634 µM-Class I > Class IIa; No inhibition of HDAC6/10[3][4]
(S)-2-pentyl-4-pentynoic acid ~50 µM--8-fold more potent than VPA[5]
(±)-2-hexyl-4-pentynoic acid ~13.3 µM--30-fold more potent than VPA[5]
Vorinostat (SAHA) ~10 nM-~20 nMPan-HDAC inhibitor (except Class III)[6]
Entinostat (MS-275) ~243 nM~453 nM~248 nMSelective for Class I HDACs[7]

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of further studies.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol describes a method to determine the in vitro inhibitory activity of compounds against HDAC enzymes using a fluorogenic substrate.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction)

  • Test compounds (dissolved in DMSO)

  • Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare Reagents:

    • Dilute the recombinant HDAC enzyme to the desired concentration in cold HDAC Assay Buffer.

    • Prepare a stock solution of the fluorogenic HDAC substrate in DMSO and then dilute to the working concentration in HDAC Assay Buffer.

    • Prepare serial dilutions of the test compounds and positive control (e.g., SAHA) in HDAC Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup:

    • Add 40 µL of HDAC Assay Buffer to each well of a 96-well black microplate.

    • Add 10 µL of the diluted test compound or control to the respective wells.

    • Add 50 µL of the diluted HDAC enzyme solution to all wells except for the "no enzyme" control wells. For the "no enzyme" control, add 50 µL of HDAC Assay Buffer.

  • Enzyme Reaction:

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 100 µL of the pre-warmed fluorogenic HDAC substrate solution to all wells.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Reaction Termination and Signal Development:

    • Stop the reaction by adding 50 µL of the developer solution to each well.

    • Incubate the plate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of HDAC inhibitors on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HCT116)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well clear microplates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizations

The following diagrams illustrate key concepts related to HDAC inhibition and the experimental workflow.

HDAC_Inhibition_Pathway cluster_0 Normal Gene Silencing cluster_1 HDAC Inhibition Histone Histone Acetyl_Group_Removed Acetyl Group (Removed) Histone->Acetyl_Group_Removed Deacetylation DNA DNA HDAC HDAC HDAC->Acetyl_Group_Removed Condensed_Chromatin Condensed Chromatin (Gene Silenced) Acetyl_Group_Removed->Condensed_Chromatin Acetylated_Histone Acetylated Histone Open_Chromatin Open Chromatin (Gene Expression) Acetylated_Histone->Open_Chromatin HDAC_Inhibitor VPA / Analog Inactive_HDAC Inactive HDAC HDAC_Inhibitor->Inactive_HDAC Inhibits

Caption: Mechanism of HDAC Inhibition by Valproic Acid (VPA) and its analogs.

Experimental_Workflow cluster_HDAC_Assay In Vitro HDAC Inhibition Assay cluster_MTT_Assay Cell Viability (MTT) Assay A1 Prepare Reagents (Enzyme, Substrate, Compounds) B1 Incubate Enzyme with Compounds A1->B1 C1 Add Fluorogenic Substrate B1->C1 D1 Incubate & Stop Reaction C1->D1 E1 Measure Fluorescence D1->E1 F1 Calculate IC50 E1->F1 A2 Seed Cells in 96-well Plate B2 Treat Cells with Compounds A2->B2 C2 Add MTT Reagent B2->C2 D2 Incubate & Solubilize Formazan C2->D2 E2 Measure Absorbance D2->E2 F2 Calculate IC50 E2->F2

Caption: Workflow for HDAC Inhibition and Cell Viability Assays.

References

Comparative Analysis of the Antimicrobial Efficacy of Pentanoic Acid Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial efficacy of various synthetic compounds related to pentanoic acid derivatives. The data presented is compiled from recent studies to offer insights into their potential as antimicrobial agents. While direct research on "5-Dimethylcarbamoyl-pentanoic acid derivatives" is limited in the available literature, this guide focuses on structurally similar molecules, including other pentanoic acid derivatives and compounds featuring a dimethylcarbamoyl moiety, to provide a valuable reference for antimicrobial drug discovery and development.

Quantitative Antimicrobial Efficacy

The antimicrobial activity of novel synthetic compounds is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of various pentanoic acid derivatives against a range of bacterial strains, including multidrug-resistant isolates.

Table 1: In Vitro Antibacterial Activity of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic Acid Derivatives

CompoundSubstituentS. aureus RN 4220S. aureus KCTC 503S. aureus KCTC 209
4a 4-F248
4b 4-Cl248
4c 4-Br2416
4d 4-CF32416
4e 3,4-diCl248
4f 3-CF3, 4-Cl248
4g 4-OCH32432
4h 2,4-diCl4464
Norfloxacin -2--
Oxacillin -1--
Gatifloxacin -0.25--
Moxifloxacin -0.25--

Data sourced from a study on the synthesis and antibacterial evaluation of novel pentanoic acid derivatives.[1]

Table 2: Activity of Pentanoic Acid Derivatives Against Multidrug-Resistant Gram-Positive Strains (MIC in µg/mL)

CompoundSubstituentMRSA CCARM 3167MRSA CCARM 3506QRSA CCARM 3505QRSA CCARM 3511
4c 4-Br2222
4d 4-CF32222
4e 3,4-diCl2222
4f 3-CF3, 4-Cl2222
Norfloxacin -84>64>64
Oxacillin ->64>64>64>64
Gatifloxacin -1211
Moxifloxacin -1211

MRSA: Methicillin-resistant Staphylococcus aureus, QRSA: Quinolone-resistant Staphylococcus aureus. Data highlights that compounds 4c, 4d, 4e, and 4f are particularly potent.[1]

Table 3: Antibacterial Activity of Structural Analogues of a Beta-Lactam Antibiotic Containing a Dimethylcarbamoyl Moiety

CompoundOrganismZone of Inhibition (mm)
M1 E. coli14
S. aureus23
P. aeruginosa21
M2 E. coli20
S. aureus25
P. aeruginosa23
M3 E. coli19
S. aureus26
P. aeruginosa24
Meropenem E. coli28
S. aureus35
P. aeruginosa32

These compounds are structurally different from pentanoic acid but contain the dimethylcarbamoyl functional group. The study indicates that while the parent drug (Meropenem) is more effective, derivatives M2 and M3 show stronger antibacterial activity than other synthesized analogues.[2][3]

Experimental Protocols

The methodologies employed in the cited studies are crucial for the interpretation and replication of the findings.

Synthesis of Pentanoic Acid Derivatives

The synthesis of the (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids was achieved through a Knoevenagel condensation. The synthesized compounds were characterized using IR, 1H NMR, and MS techniques.[1]

Minimum Inhibitory Concentration (MIC) Determination

A serial dilution method was utilized to determine the MIC values of the synthesized compounds against various bacterial strains, including multidrug-resistant clinical isolates.[1] This standard procedure involves preparing a series of dilutions of the test compounds in a liquid growth medium, which is then inoculated with a standardized number of bacteria. The cultures are incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the compound that inhibits visible bacterial growth.

Visualizing Experimental and Logical Workflows

Experimental Workflow for MIC Determination

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration of a test compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start compound_prep Prepare Serial Dilutions of Test Compound start->compound_prep inoculum_prep Prepare Standardized Bacterial Inoculum start->inoculum_prep inoculation Inoculate Dilutions with Bacteria compound_prep->inoculation inoculum_prep->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation observation Observe for Visible Growth incubation->observation mic_determination Determine MIC: Lowest Concentration with No Growth observation->mic_determination end end mic_determination->end End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship (SAR) Insights

The data suggests a logical relationship between the chemical structure of the pentanoic acid derivatives and their antimicrobial activity. The following diagram illustrates these observed relationships.

SAR_Logic parent Pentanoic Acid Scaffold substituents Substitution on Phenylfuran Ring parent->substituents gram_neg_activity No Significant Activity against Gram-Negative Bacteria (E. coli at 64 µg/mL) parent->gram_neg_activity halogen Halogen Substituents (F, Cl, Br) substituents->halogen electron_withdrawing Electron-Withdrawing Groups (e.g., CF3) substituents->electron_withdrawing multi_sub Multiple Substitutions (e.g., diCl) substituents->multi_sub gram_pos_activity Good Activity against Gram-Positive Bacteria (MIC: 2-4 µg/mL) halogen->gram_pos_activity mdr_activity Potent Activity against Multidrug-Resistant Strains (MRSA, QRSA) electron_withdrawing->mdr_activity multi_sub->mdr_activity activity Antimicrobial Activity activity->gram_pos_activity activity->mdr_activity activity->gram_neg_activity

Caption: Observed structure-activity relationships for pentanoic acid derivatives.

References

5-Dimethylcarbamoyl-pentanoic acid vs. other histone deacetylase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and databases reveals a notable absence of experimental data characterizing "5-Dimethylcarbamoyl-pentanoic acid" as a histone deacetylase (HDAC) inhibitor. Consequently, a direct comparative analysis of its performance against other established HDAC inhibitors, as initially requested, cannot be provided at this time. The following guide offers a comprehensive comparison of well-characterized HDAC inhibitors, providing researchers, scientists, and drug development professionals with a valuable resource for navigating this class of therapeutic agents.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. Their dysregulation is implicated in various diseases, most notably cancer, making them a significant target for drug development. Histone deacetylase inhibitors (HDACis) have emerged as a promising class of therapeutics that can modulate the acetylation status of proteins, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2]

This guide provides a comparative overview of prominent HDAC inhibitors, categorized by their chemical class. We will delve into their inhibitory profiles, supported by experimental data, and provide standardized methodologies for their evaluation.

Comparison of Select Histone Deacetylase Inhibitors

The efficacy and specificity of HDAC inhibitors vary significantly across different chemical classes. Below is a summary of key quantitative data for representative compounds.

Inhibitor ClassRepresentative InhibitorTarget HDACsIC50 Values (nM)Reference
Hydroxamates Vorinostat (SAHA)Pan-HDAC~10 (cell-free assay)[3]
Panobinostat (LBH589)Pan-HDAC5 (cell-free assay)[3]
Belinostat (PXD101)Pan-HDAC27-41 (HDAC1), 125 (HDAC2), 30 (HDAC3)
Benzamides Entinostat (MS-275)Class I (HDAC1, 3)510 (HDAC1), 1700 (HDAC3)[3]
Mocetinostat (MGCD0103)Class I & IV34 (HDAC1), 820 (HDAC2), 150 (HDAC3)
Short-Chain Fatty Acids Valproic AcidClass I & IIa400,000 (in vitro)
Sodium ButyrateClass I & IIa175,000-300,000
Cyclic Peptides Romidepsin (FK228)Class I36 (HDAC1), 47 (HDAC2)

Note: IC50 values can vary depending on the assay conditions, enzyme source, and substrate used. The data presented here is for comparative purposes.

Experimental Protocols

Accurate and reproducible assessment of HDAC inhibitor potency is critical for drug development. Below are detailed methodologies for key experiments.

In Vitro HDAC Activity Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified HDAC enzyme.

Materials:

  • Purified recombinant HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in assay buffer containing Trichostatin A to stop the reaction)

  • Test compound (HDAC inhibitor)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the purified HDAC enzyme.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the data and fitting to a dose-response curve.

Western Blot Analysis for Histone Acetylation

This method assesses the ability of an HDAC inhibitor to induce histone acetylation in cultured cells.

Materials:

  • Cell line of interest (e.g., cancer cell line)

  • Cell culture medium and supplements

  • Test compound (HDAC inhibitor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a culture plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Lyse the cells and collect the protein extracts.

  • Quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative levels of histone acetylation.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involved in HDAC inhibition is crucial for understanding their mechanism of action.

HDAC_Inhibition_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects HDAC HDAC Histone_A Acetylated Histone HDAC->Histone_A HAT HAT HAT->Histone_A Acetylation Histone_D Deacetylated Histone Histone_A->Histone_D Deacetylation DNA_Open Open Chromatin (Transcriptionally Active) Histone_A->DNA_Open DNA_Closed Condensed Chromatin (Transcriptionally Silent) Histone_D->DNA_Closed Gene_Expression Gene Expression (e.g., p21) DNA_Open->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Differentiation Differentiation Gene_Expression->Differentiation HDACi HDAC Inhibitor (e.g., Vorinostat) HDACi->HDAC Inhibition Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis cluster_invivo In Vivo Analysis HDAC_Assay HDAC Activity Assay IC50 Determine IC50 HDAC_Assay->IC50 Cell_Culture Cell Culture Treatment IC50->Cell_Culture Western_Blot Western Blot (Histone Acetylation) Cell_Culture->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Culture->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Culture->Apoptosis_Assay Animal_Model Xenograft Animal Model Cell_Viability->Animal_Model Tumor_Growth Measure Tumor Growth Animal_Model->Tumor_Growth

References

Cross-Validation of Analytical Methods for Pentanoic Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pentanoic acid is critical in various stages of research and development. This guide provides an objective comparison of two widely used analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information presented herein is supported by experimental data to aid in the selection of the most appropriate method for specific analytical needs.

The cross-validation of analytical methods is a crucial step to ensure the reliability and consistency of results, especially when methods are transferred between laboratories or when different techniques are employed to measure the same analyte.[1] This process involves a systematic comparison of validated methods to demonstrate that they produce comparable and accurate results.

Comparative Overview of Analytical Methods

This guide focuses on two prevalent methods for the quantification of pentanoic acid (also known as valeric acid):

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely accessible technique that separates volatile compounds in the gas phase and detects them using a flame ionization detector. It is a reliable method for quantifying a range of volatile fatty acids.

  • Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective technique that separates compounds in the liquid phase followed by mass analysis. This method offers excellent specificity and is particularly suited for complex matrices and low-level quantification.[2]

The following sections provide a detailed comparison of these two methods, including their experimental protocols and performance data based on key validation parameters outlined by the International Council for Harmonisation (ICH) guidelines.

Quantitative Performance Data

The performance of each analytical method is summarized below based on critical validation parameters. This data has been compiled from various studies to provide a comparative overview.

Validation ParameterGC-FIDLC-MS/MSICH Guideline Reference
Linearity (R²) ≥ 0.99> 0.999A linear relationship between concentration and response should be demonstrated.
Limit of Detection (LOD) 1.2 - 2.5 mg L⁻¹0.01 ng/mLThe lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) 1.9 - 3.7 mg L⁻¹Well within the range of detected concentrations in serum samplesThe lowest amount of analyte that can be quantified with suitable precision and accuracy.[3]
Accuracy (% Recovery) 87.5% - 105.5%90% - 105%The closeness of test results to the true value.
Precision (%RSD) < 15%Intra-day: 0.34% - 12.58%Inter-day: within ± 20%The degree of scatter between a series of measurements.
Specificity Good separation of analytesHigh, based on mass-to-charge ratioThe ability to assess unequivocally the analyte in the presence of other components.
Robustness Generally highMethod performance is reliable under minor variations.The capacity of the method to remain unaffected by small variations in method parameters.

Experimental Protocols

Detailed methodologies for both GC-FID and LC-MS/MS are provided to allow for a comprehensive understanding of the experimental setup and procedures.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is based on a liquid-liquid extraction method followed by GC-FID analysis for the determination of volatile fatty acids.

1. Sample Preparation (Liquid-Liquid Extraction):

  • Acidify the aqueous sample.

  • Perform liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether).

  • The organic layer containing the fatty acids is then collected for analysis.

2. GC-FID System and Conditions:

  • Gas Chromatograph: Agilent 7890B GC-FID or equivalent.

  • Column: DB-FFAP capillary column (30 m × 0.32 mm i.d.) or equivalent.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: A suitable temperature gradient is used to separate the fatty acids, with a total run time of approximately 20 minutes.[4]

  • Injection Volume: 1 µL.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a method for the quantification of short-chain fatty acids, including pentanoic acid, in biological matrices.

1. Sample Preparation:

  • Protein Precipitation: For biological samples like plasma or serum, proteins are precipitated using a solvent such as methanol containing formic acid.[5]

  • The supernatant is collected for analysis. For some applications, derivatization may be employed to enhance sensitivity.

2. LC-MS/MS System and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18).[5][6]

  • Mobile Phase: A gradient elution using water and methanol, both containing 0.1% formic acid.[5][6]

  • Flow Rate: 0.3 mL/min.[5][6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.

  • Detection: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification.

Mandatory Visualizations

To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.

CrossValidationWorkflow cluster_method1 Method A (e.g., GC-FID) cluster_method2 Method B (e.g., LC-MS/MS) A_Val Method Validation A_Data Quantitative Data A_Val->A_Data Compare Compare Results A_Data->Compare B_Val Method Validation B_Data Quantitative Data B_Val->B_Data B_Data->Compare Conclusion Assess Comparability Compare->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

ICH_Validation_Parameters AnalyticalMethod AnalyticalMethod Specificity Specificity AnalyticalMethod->Specificity Linearity Linearity AnalyticalMethod->Linearity Range Range AnalyticalMethod->Range Accuracy Accuracy AnalyticalMethod->Accuracy Precision Precision AnalyticalMethod->Precision DetectionLimit DetectionLimit AnalyticalMethod->DetectionLimit LOD QuantitationLimit QuantitationLimit AnalyticalMethod->QuantitationLimit LOQ Robustness Robustness AnalyticalMethod->Robustness Repeatability Repeatability Precision->Repeatability IntermediatePrecision IntermediatePrecision Precision->IntermediatePrecision Reproducibility Reproducibility Precision->Reproducibility

Caption: Key validation parameters according to ICH guidelines.

References

Benchmarking 5-Dimethylcarbamoyl-pentanoic acid Against Valproic Acid for Anticonvulsant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel antiepileptic drugs (AEDs) with improved efficacy and better safety profiles remains a critical area of research. This guide provides a comparative analysis of a novel compound, 5-Dimethylcarbamoyl-pentanoic acid, against the well-established therapeutic agent, Valproic Acid. Due to the limited publicly available data on this compound, this comparison will utilize a hypothetical data profile for the compound to illustrate the benchmarking process against Valproic Acid, a widely used broad-spectrum AED.

Valproic acid's anticonvulsant properties are attributed to multiple mechanisms, including the enhancement of GABAergic inhibition, blockade of voltage-gated sodium channels, and inhibition of T-type calcium channels.[1][2][3][4][5] This multifaceted mechanism of action contributes to its efficacy against various seizure types.[1][3][6] This guide will compare the hypothetical preclinical profile of this compound with established data for Valproic Acid across key anticonvulsant screening models and in vitro mechanistic assays.

Quantitative Data Comparison

The following tables summarize the preclinical anticonvulsant profile of Valproic Acid and a hypothetical profile for this compound. This data is typically generated through standardized animal models of epilepsy and in vitro assays.

Table 1: Anticonvulsant Activity in Rodent Models

CompoundMaximal Electroshock (MES) Test (ED₅₀, mg/kg)Pentylenetetrazol (PTZ) Test (ED₅₀, mg/kg)
Valproic Acid200-300150-250
This compound (Hypothetical)100-15080-120

ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.

Table 2: In Vitro Mechanistic Profile

CompoundGABA-A Receptor Potentiation (EC₅₀, µM)Voltage-Gated Sodium Channel Blockade (IC₅₀, µM)
Valproic Acid>1000 (weak potentiation)~500
This compound (Hypothetical)50-100200-300

EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data.

Maximal Electroshock (MES) Seizure Test

The MES test is a preclinical model used to identify anticonvulsant drugs that are effective against generalized tonic-clonic seizures.[7][8][9]

Procedure:

  • Male adult mice or rats are used for the study.

  • The test compound (or vehicle control) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • After a predetermined time for drug absorption, a maximal electrical stimulus (e.g., 50 mA in mice, 150 mA in rats, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • The animals are observed for the presence or absence of a tonic hindlimb extension seizure.

  • The abolition of the tonic hindlimb extension is considered the endpoint for protection.

  • The ED₅₀ is calculated from the dose-response data.

Pentylenetetrazol (PTZ)-Induced Seizure Test

The PTZ test is a widely used preclinical model for screening anticonvulsant drugs effective against absence and myoclonic seizures.[10][11][12]

Procedure:

  • Male adult mice or rats are used for the study.

  • The test compound (or vehicle control) is administered at various doses.

  • After a suitable absorption period, a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg, s.c. in mice) is given.

  • Animals are observed for a period of 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.

  • The absence of clonic seizures is considered as the criterion for anticonvulsant protection.

  • The ED₅₀ is determined from the dose-response data.

GABA-A Receptor Potentiation Assay

This in vitro assay assesses the ability of a compound to enhance the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.

Procedure (using whole-cell patch-clamp electrophysiology):

  • HEK293 cells stably expressing specific GABA-A receptor subunits (e.g., α1β2γ2) are used.

  • A whole-cell patch-clamp recording configuration is established.

  • A sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) is applied to the cell to elicit a baseline current response.

  • The test compound is co-applied with GABA at various concentrations.

  • The potentiation of the GABA-induced current by the test compound is measured.

  • The EC₅₀ for potentiation is calculated from the concentration-response curve.

Voltage-Gated Sodium Channel Blockade Assay

This in vitro assay determines the ability of a compound to block voltage-gated sodium channels, a key mechanism for many anticonvulsant drugs.

Procedure (using whole-cell patch-clamp electrophysiology):

  • Cells expressing a specific subtype of voltage-gated sodium channel (e.g., Nav1.2) are used.

  • A whole-cell patch-clamp recording is performed.

  • Sodium currents are elicited by a depolarizing voltage step from a holding potential.

  • The test compound is applied at various concentrations to the bath solution.

  • The inhibition of the sodium current by the test compound is measured.

  • The IC₅₀ is determined from the concentration-response curve.

Visualizations

Signaling Pathway

cluster_VPA Valproic Acid cluster_DCP This compound (Hypothetical) VPA Valproic Acid GABA_T GABA Transaminase (GABA-T) VPA->GABA_T Inhibits Na_Channel Voltage-Gated Sodium Channel VPA->Na_Channel Blocks Ca_Channel T-type Calcium Channel VPA->Ca_Channel Blocks DCP 5-Dimethylcarbamoyl- pentanoic acid GABA_R GABA-A Receptor DCP->GABA_R Potentiates DCP->Na_Channel Blocks GABA GABA GABA_T->GABA Degrades GABA->GABA_R Activates Inhibition Neuronal Inhibition (Reduced Seizure Susceptibility) GABA_R->Inhibition Increases Na_Channel->Inhibition Decreases Ca_Channel->Inhibition Decreases

Caption: Mechanisms of Valproic Acid and hypothetical mechanisms of this compound.

Experimental Workflow

cluster_preclinical Preclinical Anticonvulsant Screening start Compound Synthesis (this compound) in_vivo In Vivo Models start->in_vivo in_vitro In Vitro Mechanistic Assays start->in_vitro mes_test Maximal Electroshock (MES) Test in_vivo->mes_test ptz_test Pentylenetetrazol (PTZ) Test in_vivo->ptz_test data_analysis Data Analysis (ED₅₀, EC₅₀, IC₅₀) mes_test->data_analysis ptz_test->data_analysis gaba_assay GABA-A Receptor Potentiation Assay in_vitro->gaba_assay na_assay Sodium Channel Blockade Assay in_vitro->na_assay gaba_assay->data_analysis na_assay->data_analysis comparison Benchmark against Valproic Acid data_analysis->comparison

Caption: Workflow for preclinical benchmarking of novel anticonvulsant candidates.

Conclusion

This guide outlines a framework for benchmarking the novel compound this compound against the established antiepileptic drug, Valproic Acid. Based on its chemical structure, this compound is hypothesized to exhibit anticonvulsant properties, potentially through modulation of GABAergic neurotransmission and blockade of ion channels. The provided experimental protocols and data tables offer a clear structure for evaluating its preclinical efficacy and mechanism of action. Further experimental investigation is required to validate the hypothetical profile presented and to fully characterize the therapeutic potential of this compound.

References

A Comparative Guide to the In Vitro Reproducibility of Short-Chain Fatty Acids and Related Compounds as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reproducibility of in vitro experiments is a cornerstone of scientific advancement, particularly in the fields of drug discovery and molecular biology. This guide provides a comparative analysis of the in vitro effects of Valeric Acid, a short-chain fatty acid (SCFA), and two other well-characterized histone deacetylase (HDAC) inhibitors, Trichostatin A and Sodium Butyrate. While initial investigations into "5-Dimethylcarbamoyl-pentanoic acid" yielded insufficient data for a comprehensive review, the readily available and extensive research on these alternative compounds offers a valuable framework for understanding the reproducibility of in vitro assays in this class of molecules.

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising therapeutic strategy for a variety of diseases, including cancer.[1] This guide will delve into the quantitative data from in vitro studies, detail the experimental protocols used to assess their activity, and provide visual representations of the underlying biological pathways and experimental workflows.

Comparative Analysis of In Vitro Efficacy

The following tables summarize quantitative data from various in vitro studies, providing a basis for comparing the potency and effects of Valeric Acid, Trichostatin A, and Sodium Butyrate as HDAC inhibitors.

Table 1: Comparative HDAC Inhibition

CompoundCell Line/Assay SystemIC50 ValueReference
Valeric Acid HT-29 whole cellsToxic at >2 mM[2]
Hep3B cells (encapsulated)More efficient than free form[3]
MCF-7 cellsSignificant inhibition at 2.5, 5, and 10 mM[4]
Trichostatin A Cell-free assay~1.8 nM[5]
Breast cancer cell linesMean: 2.4 nM (range: 0.6-2.6 nM)[5]
HDAC1, HDAC4, HDAC66 nM, 38 nM, 8.6 nM, respectively[5]
Sodium Butyrate Cell-free assay0.80 mM[6]
Bovine mammary epithelial cellsConcentration-dependent inhibition of Class I HDACs[7]

Table 2: Comparative Effects on Cancer Cell Viability

CompoundCell LineEffectConcentrationReference
Valeric Acid Liver cancer cell linesGrowth inhibitionMillimolar range[3]
HepG2 cells62.23% ± 0.99% inhibition0.85 mM[8]
Trichostatin A Breast carcinoma cell linesProliferation inhibition (Mean IC50: 124.4 nM)26.4-308.1 nM[5]
Osteosarcoma (HOS) cellsDecreased viabilityNot specified[9]
Sodium Butyrate Colonic cancer cellsGrowth inhibitionPhysiological concentrations[10]
HeLa cellsInduces apoptosisNot specified[11]

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for key in vitro experiments are outlined below.

Histone Deacetylase (HDAC) Activity Assay

This assay quantifies the enzymatic activity of HDACs and the inhibitory potential of test compounds.

Materials:

  • Nuclear or cellular extracts containing HDAC enzymes.

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Trichostatin A (as a positive control).

  • Test compounds (Valeric Acid, Sodium Butyrate).

  • Developer solution (e.g., containing trypsin and a fluorescence releasing agent).

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control (Trichostatin A).

  • In a 96-well microplate, add the nuclear or cellular extract to each well.

  • Add the diluted test compounds or control to the respective wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for compound-enzyme interaction.

  • Add the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction.

  • Stop the reaction by adding the developer solution.

  • Incubate at room temperature for 15 minutes.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of compounds on cell proliferation and viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2).

  • Complete cell culture medium.

  • Test compounds (Valeric Acid, Trichostatin A, Sodium Butyrate).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well clear microplate.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include untreated cells as a negative control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the in vitro assessment of HDAC inhibitors.

HDAC_Inhibition_Pathway cluster_0 Epigenetic Regulation cluster_1 Enzymatic Activity cluster_2 Inhibitor Action Histone Histone Chromatin Chromatin Histone->Chromatin DNA DNA DNA->Chromatin HAT Histone Acetyltransferase Chromatin->HAT Acetylation Acetylated_Histone Acetylated Histone (Active Chromatin) HAT->Acetylated_Histone HDAC Histone Deacetylase Deacetylated_Histone Deacetylated Histone (Inactive Chromatin) HDAC->Deacetylated_Histone Acetylated_Histone->HDAC Deacetylation HDAC_Inhibitor Valeric Acid Trichostatin A Sodium Butyrate HDAC_Inhibitor->HDAC Inhibits

Caption: Mechanism of action for HDAC inhibitors.

Experimental_Workflow cluster_assays In Vitro Assays Start Start Compound_Preparation Prepare Serial Dilutions of Test Compounds Start->Compound_Preparation Cell_Culture Seed and Culture Cancer Cell Lines Start->Cell_Culture Treatment Treat Cells with Test Compounds Compound_Preparation->Treatment Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation HDAC_Assay HDAC Activity Assay Incubation->HDAC_Assay Viability_Assay Cell Viability Assay (MTT) Incubation->Viability_Assay Data_Analysis Analyze Data and Determine IC50 Values HDAC_Assay->Data_Analysis Viability_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General workflow for in vitro screening.

References

A Comparative Guide to the Structure-Activity Relationship of Pentanoic Acid Analogs as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: While direct structure-activity relationship (SAR) data for 5-Dimethylcarbamoyl-pentanoic acid analogs is not extensively available in public literature, a significant body of research exists for structurally related pentanoic acid (valeric acid) derivatives as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, most notably cancer. This guide provides a comparative analysis of pentanoic acid analogs as HDAC inhibitors, focusing on their potency, isoform selectivity, and the structural modifications that influence their activity.

Data Presentation: Comparative Inhibitory Activity of Pentanoic Acid Analogs

The following table summarizes the in vitro inhibitory activity (IC50) of various pentanoic acid analogs against different HDAC isoforms. The data highlights key structural modifications and their impact on potency and selectivity. Valproic acid (VPA), a well-known short-chain fatty acid HDAC inhibitor, serves as a benchmark for comparison.[1][2][3]

CompoundStructureHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)HDAC6 IC50 (µM)HDAC8 IC50 (µM)Key Structural Features
Valproic Acid (VPA)2-propylpentanoic acid400540-->10000Branched short-chain fatty acid.[1][2][3]
2-ene-VPA(E)-2-propylpent-2-enoic acid>1000----Introduction of a double bond at the 2-position reduces activity.[4]
4-phenylvaleric acid5-phenylpentanoic acid-----A terminal phenyl group can enhance potency.
ButyrateButanoic acid90----Shorter chain length compared to VPA, but still a potent HDAC inhibitor.[3][5]
Phenylbutyrate4-phenylbutanoic acid620----Phenyl group at the 4-position of a shorter chain.[5]
N-(2'-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA)Amide derivative of VPA with a hydroxyphenyl cap-----Designed to mimic features of more potent hydroxamic acid-based inhibitors.[6]

Structure-Activity Relationship (SAR) Insights

The inhibitory activity of pentanoic acid analogs against HDACs is influenced by several structural features:

  • Chain Length and Branching: Valproic acid, a branched eight-carbon fatty acid, is a more potent HDAC inhibitor than shorter, linear fatty acids. The branching at the α-carbon appears to be important for activity.[1][2]

  • Unsaturation: The introduction of a double bond, as seen in 2-ene-VPA, generally leads to a decrease in inhibitory activity.[4]

  • Aromatic Moieties: The addition of a terminal phenyl group can increase potency. This is exemplified by phenylbutyrate and phenylvaleric acid derivatives, which can interact with hydrophobic regions of the HDAC active site.[5]

  • Zinc-Binding Group: The carboxylic acid moiety of these compounds is believed to act as a zinc-binding group, chelating the zinc ion in the active site of the HDAC enzyme. This interaction is crucial for inhibition. More potent HDAC inhibitors often incorporate stronger zinc-binding groups like hydroxamic acids.[6]

Experimental Protocols

Fluorometric Histone Deacetylase (HDAC) Inhibition Assay

This is a common in vitro assay to determine the inhibitory activity of compounds against HDAC enzymes.

Principle: The assay utilizes a fluorogenic substrate, which is a peptide containing an acetylated lysine residue linked to a fluorescent reporter group. In the presence of an active HDAC enzyme, the acetyl group is removed. A developer solution, typically containing a protease, then cleaves the deacetylated peptide, releasing the fluorescent reporter and leading to an increase in fluorescence. The inhibitory effect of a compound is measured by the reduction in the fluorescence signal.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)

  • Fluorogenic HDAC substrate

  • Assay buffer

  • Developer solution (containing a protease)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Positive control inhibitor (e.g., Trichostatin A)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In a 96-well black microplate, add the following to each well:

    • Assay buffer

    • Test compound dilution or positive/negative controls.

    • Recombinant HDAC enzyme solution.

  • Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Reaction Termination and Development: Add the developer solution to each well to stop the enzymatic reaction and initiate the release of the fluorophore.

  • Fluorescence Measurement: Incubate the plate at room temperature for 15-30 minutes and then measure the fluorescence intensity using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme without inhibitor). Determine the IC50 value, which is the concentration of the inhibitor required to reduce the HDAC activity by 50%.

Mandatory Visualization

Signaling Pathway of HDAC Inhibition

The following diagram illustrates the general mechanism of action of HDAC inhibitors.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_cellular_effects Cellular Outcomes HDAC Histone Deacetylase (HDAC) Histone Histone Proteins HDAC->Histone Deacetylation HAT Histone Acetyltransferase (HAT) HAT->Histone Acetylation DNA DNA Histone->DNA Chromatin Compaction TranscriptionFactors Transcription Factors GeneExpression Gene Expression TranscriptionFactors->GeneExpression Activation CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis Differentiation Differentiation GeneExpression->Differentiation Cellular Outcomes Cellular Outcomes HDAC_Inhibitor Pentanoic Acid Analog (HDAC Inhibitor) HDAC_Inhibitor->HDAC Inhibition

Caption: General mechanism of action of pentanoic acid analogs as HDAC inhibitors.

Experimental Workflow for HDAC Inhibition Assay

The following diagram outlines the key steps in a typical fluorometric HDAC inhibition assay.

HDAC_Assay_Workflow Start Start: Prepare Reagents AddCompound Add Test Compound and HDAC Enzyme Start->AddCompound PreIncubate Pre-incubate (37°C, 15 min) AddCompound->PreIncubate AddSubstrate Add Fluorogenic Substrate PreIncubate->AddSubstrate Incubate Incubate (37°C, 60 min) AddSubstrate->Incubate AddDeveloper Add Developer Solution Incubate->AddDeveloper MeasureFluorescence Measure Fluorescence (Ex/Em: 360/460 nm) AddDeveloper->MeasureFluorescence AnalyzeData Analyze Data (Calculate IC50) MeasureFluorescence->AnalyzeData End End AnalyzeData->End

Caption: Experimental workflow for a fluorometric HDAC inhibition assay.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Pentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Valproic Acid (VPA) and its promising derivative, N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA). Additionally, it explores a class of pentanoic acid derivatives designed as dual inhibitors of Matrix Metalloproteinase-2 (MMP-2) and Histone Deacetylase 8 (HDAC8). The information is compiled from various preclinical studies to aid in the evaluation and selection of candidates for further drug development.

Executive Summary

Valproic acid, a well-established anti-epileptic drug, has demonstrated significant anti-cancer properties both in laboratory settings and in animal models. Its mechanism of action primarily involves the inhibition of histone deacetylases (HDACs), leading to cell cycle arrest, differentiation, and apoptosis. The derivative, N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA), has emerged as a more potent in vitro anti-proliferative agent compared to its parent compound, with a favorable in vivo safety profile. Another innovative approach involves the development of pentanoic acid derivatives that dually target MMP-2 and HDAC8, aiming for a synergistic anti-cancer effect by inhibiting both tumor invasion and epigenetic deregulation. This guide presents the available efficacy data, detailed experimental methodologies, and relevant signaling pathways to facilitate a thorough comparative analysis.

Data Presentation: In Vitro and In Vivo Efficacy

Table 1: In Vitro Cytotoxicity of Pentanoic Acid Derivatives in Cancer Cell Lines
CompoundCell LineCancer TypeIC50Citation(s)
Valproic Acid (VPA) HeLaCervical Cancer14.51 - 32.06 mM (24-72h)
Neuroblastoma (IMR-32, UKF-NB-2, SK-N-AS, UKF-NB-3, UKF-NB-4)Neuroblastoma2.391 - 3.703 µM
Glioblastoma (SF-763, SF-767, A-172, U-87 MG, U-251 MG)Glioblastoma5.385 - 6.809 µM
OVCAR-3Ovarian Cancer220.8 - 284.5 µg/mL (24-48h)
SW480Colon Cancer2.5 mM[1]
N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) HeLaCervical Cancer0.92 mM
Rhabdomyosarcoma (A204)Rhabdomyosarcoma0.03 mM
Breast Cancer (MCF-7, MDA-MB-231)Breast Cancer0.19 - 0.28 mM[2]
Glioblastoma (U87-MG)Glioblastoma0.655 mM[3]
Osteosarcoma (U-2 OS)Osteosarcoma0.453 mM[3]
Phenyl/Napthylacetyl Pentanoic Acid Derivatives (Dual MMP-2/HDAC8 inhibitors) Jurkat E6.1LeukemiaGood cytotoxicity (specific IC50 not provided)
Table 2: In Vivo Efficacy and Safety of Pentanoic Acid Derivatives
CompoundAnimal ModelCancer TypeEfficacySafetyCitation(s)
Valproic Acid (VPA) Xenograft mouse model (TFK-1 cells)CholangiocarcinomaTumor growth inhibitionNot specified
Xenograft mouse modelProstate CancerSignificant reduction in tumor xenograft growthNot specified
Xenograft mouse modelCervical CancerStatistically significant reduction of tumor growthNot specified[4]
DMBA-induced rat modelBreast CancerEnhanced radiotherapy effectNot specified[5]
N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) Rat and mouse modelsN/A (Safety study)Not applicableLD50 > 2000 mg/kg; Less severe liver lesions compared to VPA
Phenyl/Napthylacetyl Pentanoic Acid Derivatives (Dual MMP-2/HDAC8 inhibitors) Not availableNot availableNot availableNot available

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pentanoic acid derivatives and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.

In Vivo Angiogenesis Assay (Matrigel Plug Assay)

The Matrigel plug assay is a widely used method to evaluate angiogenesis in vivo. Matrigel, a solubilized basement membrane preparation, is mixed with angiogenic factors and injected subcutaneously into mice. The gel solidifies and becomes vascularized in response to the angiogenic stimuli.

Protocol:

  • Matrigel Preparation: Thaw Matrigel on ice. Mix with the test compounds (pentanoic acid derivatives) and/or angiogenic factors (e.g., VEGF, FGF2).

  • Injection: Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of immunodeficient mice.

  • Incubation: Allow the Matrigel plug to solidify and become vascularized over a period of 7-14 days.

  • Plug Excision: Euthanize the mice and carefully excise the Matrigel plugs.

  • Analysis:

    • Hemoglobin Content: Quantify the amount of hemoglobin in the plugs using a Drabkin's reagent kit to measure blood vessel formation.

    • Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell marker (e.g., CD31) to visualize and quantify the microvessel density.

Signaling Pathways and Mechanisms of Action

Valproic Acid: HDAC Inhibition Pathway

Valproic acid exerts its anti-cancer effects primarily through the inhibition of Class I and IIa histone deacetylases (HDACs). This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure. This altered epigenetic landscape allows for the transcription of previously silenced tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis.

HDAC_Inhibition_Pathway VPA Valproic Acid HDAC Histone Deacetylases (Class I & IIa) VPA->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Chromatin Chromatin Structure Chromatin->Open_Chromatin Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Allows Cellular_Effects Cell Cycle Arrest Differentiation Apoptosis Gene_Expression->Cellular_Effects Leads to

VPA-mediated HDAC inhibition pathway.
Dual MMP-2/HDAC8 Inhibition Pathway

Certain phenyl/napthylacetyl pentanoic acid derivatives have been designed to dually inhibit Matrix Metalloproteinase-2 (MMP-2) and Histone Deacetylase 8 (HDAC8). MMP-2 is a key enzyme involved in the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis. HDAC8 is a class I HDAC that is often overexpressed in cancer and is involved in regulating gene expression related to cell proliferation and survival. The simultaneous inhibition of both targets is hypothesized to provide a synergistic anti-cancer effect by preventing tumor spread and promoting cell death.

Dual_Inhibition_Pathway Derivative Pentanoic Acid Derivative MMP2 MMP-2 Derivative->MMP2 Inhibits HDAC8 HDAC8 Derivative->HDAC8 Inhibits ECM Extracellular Matrix Degradation MMP2->ECM Histones Histones & Non-histone proteins HDAC8->Histones Deacetylates Invasion Tumor Invasion & Metastasis ECM->Invasion Acetylation Increased Acetylation Histones->Acetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Proliferation Decreased Proliferation & Survival Gene_Expression->Proliferation

Dual MMP-2 and HDAC8 inhibition pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of pentanoic acid derivatives, from initial in vitro screening to in vivo efficacy studies.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Culture Cancer Cell Lines MTT_Assay MTT Proliferation Assay Cell_Culture->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Animal_Model Xenograft/Orthotopic Animal Model IC50->Animal_Model Lead Compound Selection Treatment Compound Administration Animal_Model->Treatment Tumor_Measurement Tumor Growth Monitoring Treatment->Tumor_Measurement Efficacy_Analysis Efficacy & Toxicity Analysis Tumor_Measurement->Efficacy_Analysis

Preclinical evaluation workflow.

References

A Comparative Guide to the Validation of Dual MMP-2/HDAC8 Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The simultaneous inhibition of Matrix Metalloproteinase-2 (MMP-2) and Histone Deacetylase 8 (HDAC8) has emerged as a promising strategy in cancer therapy. This guide provides an objective comparison of reported dual MMP-2/HDAC8 inhibitors, supported by experimental data and detailed methodologies, to aid researchers in the evaluation and selection of compounds for further investigation.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative dual MMP-2/HDAC8 inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDMMP-2 IC50 (µM)HDAC8 IC50 (µM)Reference
Compound 17 83.73.8[1]
Compound 56 Not Reported2.89[1]
D33 (4-nitrobenzyl derivative) Higher MMP-2 InhibitionNot Reported[2]
D35 (2-chlorobenzyl derivative) Higher MMP-2 InhibitionNot Reported[2]

*Qualitative description of high inhibitory activity was provided in the reference.

Signaling Pathway and Experimental Workflow

The interplay between HDAC8 and MMP-2 is a key area of investigation in cancer biology. HDAC inhibitors have been shown to upregulate the expression of the Reversion-inducing-cysteine-rich protein with kazal motifs (RECK), a membrane-anchored glycoprotein that negatively regulates MMPs, including MMP-2.[1] This upregulation leads to the suppression of MMP-2 activity, thereby inhibiting tumor invasion and metastasis.

Experimental_Workflow cluster_analysis Data Analysis HDAC8_Assay HDAC8 Inhibition Assay (IC50 Determination) Data_Analysis Data Analysis and Comparison HDAC8_Assay->Data_Analysis MMP2_Assay MMP-2 Inhibition Assay (IC50 Determination) MMP2_Assay->Data_Analysis Cell_Culture Cancer Cell Line Culture (e.g., A549) Migration_Assay Wound Healing/ Transwell Migration Assay Cell_Culture->Migration_Assay Invasion_Assay Matrigel Invasion Assay Cell_Culture->Invasion_Assay Migration_Assay->Data_Analysis Invasion_Assay->Data_Analysis

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-Dimethylcarbamoyl-pentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 5-Dimethylcarbamoyl-pentanoic acid, a compound utilized in various research applications. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.

Hazard Profile and Safety Summary

Hazard CategoryDescriptionPrecautionary Measures
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact may lead to more severe irritation or burns.[1]Wear protective gloves and clothing.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation, with the potential for severe damage upon direct contact.[1]Wear safety glasses or goggles.[1][2]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or mist.[1]Use only in a well-ventilated area or with a fume hood.[1][3]
Environmental Hazards May be harmful to aquatic life with long-lasting effects.[2]Avoid release to the environment.[2]

Experimental Protocol: Neutralization of Acidic Waste

For aqueous solutions of this compound that are not contaminated with other hazardous materials (e.g., heavy metals, halogenated solvents), neutralization is the preferred method of disposal. This procedure renders the corrosive waste safer for final disposal.

Materials:

  • Waste solution of this compound

  • Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution (1 M)

  • pH indicator strips or a calibrated pH meter

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • Stir bar and stir plate

  • Large beaker

Procedure:

  • Preparation: Don all required PPE. Perform the neutralization in a well-ventilated area or a fume hood. Place the beaker containing the acidic waste on a stir plate and add a stir bar.

  • Neutralization: Begin slowly adding the neutralizing agent (sodium bicarbonate or sodium hydroxide solution) to the acidic waste while stirring continuously. Be cautious, as the reaction may generate heat and gas (carbon dioxide if using bicarbonate).[4]

  • pH Monitoring: Periodically stop the addition of the neutralizing agent and check the pH of the solution using a pH strip or meter.

  • Completion: Continue adding the base until the pH of the solution is between 5.5 and 9.0.[5]

  • Disposal: Once the pH is confirmed to be within the acceptable range, the neutralized solution can be disposed of down the drain with a copious amount of water (at least 20 parts water to one part neutralized solution), in accordance with local regulations.[6]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start Start: 5-Dimethylcarbamoyl-pentanoic Acid Waste Generated is_contaminated Is the waste mixed with other hazardous materials (e.g., heavy metals, halogenated solvents)? start->is_contaminated neutralize Neutralize the acidic waste to a pH between 5.5 and 9.0. is_contaminated->neutralize No package_waste Package in a compatible, sealed, and properly labeled hazardous waste container. is_contaminated->package_waste Yes dispose_drain Dispose of down the drain with copious amounts of water. neutralize->dispose_drain contact_ehs Contact Environmental Health & Safety (EHS) for hazardous waste pickup. package_waste->contact_ehs

Disposal Decision Workflow

Step-by-Step Disposal Procedures

1. Waste Segregation and Collection:

  • Collect waste containing this compound in a designated, compatible container.[7] Glass or polyethylene containers are generally suitable.

  • Ensure the container is clearly labeled with "HAZARDOUS WASTE," the chemical name ("this compound"), and the approximate concentration and volume.[7]

  • Do not mix this waste with incompatible materials, such as strong bases or oxidizing agents.[8][9]

2. Spill and Leak Management:

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.

  • Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[9]

  • Clean the spill area thoroughly.

3. Final Disposal:

  • For Uncontaminated Aqueous Solutions: Follow the neutralization protocol outlined above.

  • For Contaminated Waste or Pure Compound: If the waste is mixed with other hazardous chemicals or if you are disposing of the pure compound, it must be treated as hazardous waste.[6]

    • Ensure the waste container is tightly sealed and stored in a designated hazardous waste accumulation area.[7]

    • Arrange for pickup and disposal by a licensed hazardous waste management company, following your institution's specific procedures.[7]

By adhering to these guidelines, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.

References

Personal protective equipment for handling 5-Dimethylcarbamoyl-pentanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 5-Dimethylcarbamoyl-pentanoic acid. The following procedures are based on the hazard profile of the closely related analog, 5-Diethylcarbamoyl-pentanoic acid, which is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to these guidelines is essential to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are expected to be similar to its diethyl- analog and include skin, eye, and respiratory irritation.[1] Therefore, a comprehensive approach to personal protection is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles and/or Face ShieldChemical splash goggles are required. A face shield should be worn over safety goggles when handling larger quantities or when there is a significant splash risk.[2]
Hands Nitrile or Butyl Rubber GlovesNitrile gloves are suitable for protection against many acids.[3] For prolonged contact or handling of concentrated solutions, butyl rubber gloves offer broader chemical resistance.[3] Gloves must be inspected before use and disposed of after handling the chemical.
Body Laboratory CoatA standard lab coat is the minimum requirement.[2] For larger quantities or transfer operations, an impervious apron should be worn over the lab coat.
Respiratory Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid inhalation of any dust or vapors.[1][4] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and acid gases may be necessary.
Feet Closed-toe ShoesOpen-toed footwear is not permitted in the laboratory.[2]

Safe Handling and Operational Plan

A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the key steps for safe handling from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS b Don PPE a->b c Prepare Fume Hood b->c d Weigh Solid c->d Begin Work e Dissolve in Solvent d->e f Perform Experiment e->f g Segregate Waste f->g Complete Experiment h Decontaminate Glassware g->h i Doff PPE h->i j Wash Hands i->j

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Weighing and Dissolving the Compound

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Don all required PPE as specified in Table 1.

    • Place a calibrated analytical balance and all necessary glassware inside the fume hood.

  • Weighing:

    • Carefully open the container of this compound inside the fume hood.

    • Use a clean spatula to transfer the desired amount of the solid to a tared weigh boat or directly into the reaction vessel.

    • Avoid creating dust. If any solid is spilled, decontaminate the area immediately.

  • Dissolution:

    • Slowly add the desired solvent to the vessel containing the weighed compound.

    • If necessary, gently stir the mixture to facilitate dissolution.

    • Keep the container covered as much as possible during this process.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: Waste Disposal Plan

Waste StreamDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous waste. The label should include the chemical name and associated hazards.
Contaminated Solvents/Solutions Collect in a designated, labeled hazardous waste container for corrosive organic waste. Do not mix with incompatible waste streams.
Contaminated PPE (gloves, wipes, etc.) Dispose of in a designated solid hazardous waste container.
Empty Chemical Container The first rinse of the empty container must be collected and disposed of as hazardous waste.[5] After triple rinsing, the label should be defaced, and the container can be discarded as non-hazardous waste.[6]

Neutralization of Dilute Aqueous Solutions:

For very dilute aqueous solutions containing this carboxylic acid, neutralization may be an option prior to drain disposal, provided there are no other hazardous components.

  • While stirring, slowly add a dilute base (e.g., sodium bicarbonate or 1M sodium hydroxide) to the acidic solution.

  • Monitor the pH using a calibrated pH meter or pH paper.

  • Adjust the pH to a neutral range (typically between 5.5 and 9.0).[7][8]

  • Once neutralized, the solution can be flushed down the sanitary sewer with copious amounts of water, in accordance with local regulations.[8]

Note: Concentrated solutions or solutions containing other hazardous materials should not be neutralized for drain disposal and must be treated as hazardous waste.[5][7]

Emergency Procedures

Table 3: Emergency Response

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.
Spill For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact the appropriate emergency response team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Dimethylcarbamoyl-pentanoic acid
Reactant of Route 2
Reactant of Route 2
5-Dimethylcarbamoyl-pentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.